molecular formula C7H16<br>CH3CH(CH3)(CH2)3CH3<br>C7H16 B165397 2-Methylhexane CAS No. 591-76-4

2-Methylhexane

Cat. No.: B165397
CAS No.: 591-76-4
M. Wt: 100.2 g/mol
InChI Key: GXDHCNNESPLIKD-UHFFFAOYSA-N
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Description

2-Methylhexane is a branched-chain alkane isomer of heptane that serves as a critical component in advanced chemical and combustion research . Its branched structure gives it a higher octane rating compared to straight-chain alkanes, making it a valuable compound in the formulation of surrogate fuels for studying ignition efficiency and pollutant reduction in internal combustion engines . Recent studies into its low-temperature oxidation chemistry have identified key intermediates like keto-hydroperoxides and hydroperoxy cyclic ethers, providing new insights into auto-ignition mechanisms and helping to refine detailed kinetic models for cleaner combustion . Beyond combustion science, this compound is an effective solvent and chemical intermediate in industrial and laboratory settings . Its exceptional solvency properties are utilized in the formulation of adhesives, coatings, and various organic syntheses . The pharmaceutical industry employs high-purity grades as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other sensitive compounds, where its properties help ensure the stability and efficacy of the final product . Furthermore, it functions as a building block in the production of specialty chemicals and polymers . Its role as a fuel additive is also significant, where it contributes to enhanced engine performance and improved fuel efficiency .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhexane
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InChI

InChI=1S/C7H16/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3
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InChI Key

GXDHCNNESPLIKD-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(C)C
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DSSTOX Substance ID

DTXSID5052256
Record name 2-Methylhexane
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Molecular Weight

100.20 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name Hexane, 2-methyl-
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Boiling Point

90 °C
Record name ISOHEPTANE
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Flash Point

-18 °C c.c.
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Solubility

Solubility in water: none
Record name ISOHEPTANE
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Density

Relative density (water = 1): 0.68
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Vapor Density

Relative vapor density (air = 1): 3.4
Record name ISOHEPTANE
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Vapor Pressure

66.0 [mmHg], Vapor pressure, kPa at 14.9 °C: 5.3
Record name 2-Methylhexane
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CAS No.

591-76-4, 31394-54-4
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Melting Point

-118 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexane, also known as isoheptane, is a branched-chain alkane with the chemical formula C₇H₁₆.[1][2] It is a constitutional isomer of heptane (B126788) and finds applications as a solvent and as a component in gasoline and other fuels.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols for their determination and a visualization of its structural relationship to other heptane isomers.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₆[3][5]
Molecular Weight 100.20 g/mol [3][6]
CAS Number 591-76-4[1][5]
Appearance Colorless liquid[3][5]
Odor Characteristic, gasoline-like[3][7]
Density 0.679 g/mL at 25 °C[5][6]
Boiling Point 90 °C[3][5]
Melting Point -118 °C[3][5]
Solubility in Water Insoluble[1][3]
Solubility in Organic Solvents Soluble in acetone, alcohol, benzene, chloroform, ether, and ligroin[2][5]
Vapor Pressure 66.00 mmHg at 25 °C[8]
Refractive Index (n20/D) 1.384[5][6]
Table 2: Safety and Reactivity Data for this compound
PropertyValueReference
Flash Point -3.89 °C (25 °F) (closed cup)[8]
Autoignition Temperature 280 °C (536 °F)[1]
Explosive Limits in Air 1.0 - 7.0 vol%[3][5]
Chemical Reactivity Generally unreactive under standard conditions. Undergoes combustion and halogenation reactions.[1][7]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of volatile organic compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a volatile liquid like this compound is through simple distillation.[5][9]

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or sand bath

  • Boiling chips or a magnetic stir bar

Procedure:

  • Assemble the simple distillation apparatus.

  • Place a known volume of this compound (e.g., 25 mL) into the distilling flask along with a few boiling chips to ensure smooth boiling.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

  • Begin heating the flask.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Record the ambient atmospheric pressure as the boiling point is pressure-dependent.

Determination of Density

The density of a liquid is its mass per unit volume. The ASTM D4052 standard test method, which utilizes a digital density meter, is a precise method for determining the density of liquid hydrocarbons like this compound.[1][6]

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe or autosampler for sample injection

  • Thermostatic control for the measuring cell

Procedure:

  • Calibrate the digital density meter with dry air and a reference standard of known density (e.g., pure water).

  • Set the temperature of the measuring cell to the desired temperature (e.g., 25 °C).

  • Inject a small, bubble-free sample of this compound into the U-tube of the density meter.

  • The instrument measures the oscillation period of the U-tube containing the sample.

  • The density is automatically calculated by the instrument based on the oscillation period and calibration data.

Determination of Solubility in Water

A qualitative and simple quantitative method can be used to determine the solubility of an alkane like this compound in water.

Apparatus:

  • Test tubes with stoppers

  • Graduated pipettes

  • Vortex mixer (optional)

Procedure:

  • Add a known volume of this compound (e.g., 1 mL) to a test tube.

  • Add a known volume of deionized water (e.g., 1 mL) to the same test tube.

  • Stopper the test tube and shake it vigorously for several minutes to ensure thorough mixing.

  • Allow the mixture to stand and the layers to separate.

  • Observe if a single homogeneous phase is formed or if two distinct layers are present. The presence of two layers indicates insolubility.

  • For a more quantitative assessment, carefully remove a sample from the aqueous layer and analyze it using a technique like gas chromatography to determine the concentration of dissolved this compound.

Determination of Flash Point

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure for determining the flash point of petroleum products.[2][10]

Apparatus:

  • Pensky-Martens closed-cup tester, consisting of a test cup, lid with a stirring device, and an ignition source.

  • Thermometer

Procedure:

  • Fill the test cup with this compound to the specified level.

  • Place the lid on the cup and begin heating and stirring at a controlled rate.

  • At regular temperature intervals, apply the ignition source to the opening in the lid.

  • The flash point is the lowest temperature at which a flash is observed inside the cup.

Determination of Autoignition Temperature

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source. The ASTM E659 standard test method is used for this determination.[11][12]

Apparatus:

  • A uniformly heated, 500-mL glass flask placed in a temperature-controlled oven.

  • Hypodermic syringe for sample injection.

  • Temperature monitoring equipment.

Procedure:

  • Heat the flask to a predetermined temperature.

  • Inject a small, measured amount of this compound into the heated flask.

  • Observe for ignition, which is evidenced by a sudden flame or explosion.

  • The test is repeated at different temperatures and sample volumes until the lowest temperature at which ignition occurs is determined. This is the autoignition temperature.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. A refractometer is used for this measurement.

Apparatus:

  • Abbe refractometer or a digital refractometer.

  • Constant temperature water bath to control the prism temperature.

Procedure:

  • Calibrate the refractometer using a standard of known refractive index.

  • Ensure the prisms of the refractometer are clean and dry.

  • Place a few drops of this compound onto the lower prism.

  • Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C).

  • Look through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index.

Logical Relationships and Isomerism

This compound is one of the nine structural isomers of heptane. The following diagram illustrates this relationship.

Heptane_Isomers Isomers of Heptane (C7H16) Heptane Heptane (n-Heptane) two_Methylhexane This compound Heptane->two_Methylhexane Isomer three_Methylhexane 3-Methylhexane Heptane->three_Methylhexane Isomer two_two_Dimethylpentane 2,2-Dimethylpentane Heptane->two_two_Dimethylpentane Isomer two_three_Dimethylpentane 2,3-Dimethylpentane Heptane->two_three_Dimethylpentane Isomer two_four_Dimethylpentane 2,4-Dimethylpentane Heptane->two_four_Dimethylpentane Isomer three_three_Dimethylpentane 3,3-Dimethylpentane Heptane->three_three_Dimethylpentane Isomer three_Ethylpentane 3-Ethylpentane Heptane->three_Ethylpentane Isomer two_two_three_Trimethylbutane 2,2,3-Trimethylbutane Heptane->two_two_three_Trimethylbutane Isomer

Caption: Structural isomers of heptane, including this compound.

References

Spectroscopic Profile of 2-Methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methylhexane (C₇H₁₆), a branched-chain alkane. The following sections detail the interpretation of its mass spectrum, infrared (IR) spectrum, and both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectra. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

Mass Spectrometry

Mass spectrometry of this compound involves the ionization of the molecule and the subsequent fragmentation into characteristic charged particles. The resulting mass spectrum displays the relative abundance of these fragments, providing a molecular fingerprint.

Table 1: Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
100Present (Molecular Ion)[C₇H₁₆]⁺
85High[C₆H₁₃]⁺
71High[C₅H₁₁]⁺
57High[C₄H₉]⁺
43100 (Base Peak)[C₃H₇]⁺

Data sourced from NIST Mass Spectrometry Data Center and other chemical databases.[1][2]

The fragmentation pattern is typical for a branched alkane, with cleavage preferentially occurring at the branch point to form more stable secondary carbocations.[3][4] The base peak at m/z 43 corresponds to the stable isopropyl cation.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A small sample of this compound is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS).[5][6] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ([M]⁺).[5][7] This high-energy ionization process induces fragmentation of the molecular ion. The resulting positively charged fragments are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[5][7] A detector then records the relative abundance of each fragment.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals information about the types of chemical bonds present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2975 - 2845C-H Stretching-CH₃, -CH₂-, -CH
1480 - 1440C-H Bending (Scissoring)-CH₂-
1470 - 1435C-H Bending (Asymmetric)-CH₃
1385 - 1370C-H Bending (Symmetric)-CH₃
~1340C-H Bending-CH-
~725C-H Rocking-(CH₂)n- (n≥4)

Data is characteristic for alkanes and specifically interpreted for this compound.[8][9][10][11]

The IR spectrum of this compound is characterized by strong absorptions in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations.[8][9] The various bending vibrations for methyl, methylene, and methine groups appear in the fingerprint region (below 1500 cm⁻¹).[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of liquid this compound is placed directly onto the surface of an ATR crystal (e.g., ZnSe or diamond). An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the molecule's bonds. The detector measures the attenuated infrared beam, and a Fourier transform is used to generate the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum of this compound shows six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.[12]

Table 3: ¹³C-NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ) in ppm
C114.18
C228.15
C338.96
C423.14
C529.88
C622.71
C7 (methyl on C2)22.71

Note: The two methyl groups attached to C2 are chemically equivalent and thus produce a single signal.[12] Solvent: CDCl₃, Frequency: 25.16 MHz.[13]

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound is more complex due to spin-spin coupling between neighboring protons. The spectrum shows overlapping signals, but at high resolution, six distinct proton environments can be identified.[14]

Table 4: ¹H-NMR Chemical Shift Data for this compound

Proton EnvironmentApproximate Chemical Shift (δ) in ppmMultiplicity
-CH₃ (C1)0.90Triplet
-CH- (C2)1.53Multiplet
-CH₂- (C3)1.22Multiplet
-CH₂- (C4)1.34Multiplet
-CH₂- (C5)1.20Multiplet
-CH₃ (C6)0.90Triplet
-CH₃ (on C2)0.83Doublet

Solvent: CDCl₃, Frequency: 90 MHz.[13][14]

The chemical shifts and splitting patterns are consistent with the structure of this compound, following the n+1 rule for spin-spin coupling.[14]

Experimental Protocol: NMR Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H-NMR, and a more concentrated solution for ¹³C-NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[15] The deuterated solvent is used to avoid large solvent signals in the ¹H-NMR spectrum and to provide a lock signal for the spectrometer.[12][14] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added, which is defined as having a chemical shift of 0.0 ppm.[12][14] The sample tube is placed in the NMR spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses. The resulting signals (free induction decay or FID) are detected, and a Fourier transform is applied to generate the NMR spectrum.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of spectroscopic data to identify an unknown compound, using this compound as an example.

Spectroscopic_Interpretation_Workflow Workflow for Spectroscopic Identification of this compound cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_Final Final Identification MS_Data Acquire Mass Spectrum Molecular_Ion Identify Molecular Ion Peak (m/z = 100) MS_Data->Molecular_Ion Fragmentation Analyze Fragmentation Pattern (Base Peak m/z = 43) Molecular_Ion->Fragmentation MS_Conclusion Propose Molecular Formula (C₇H₁₆) and Alkane Structure Fragmentation->MS_Conclusion Final_Structure Confirm Structure as This compound MS_Conclusion->Final_Structure IR_Data Acquire IR Spectrum CH_Stretch Observe C-H Stretches (<3000 cm⁻¹) IR_Data->CH_Stretch No_Functional_Group Absence of Other Functional Group Peaks CH_Stretch->No_Functional_Group IR_Conclusion Confirm Alkane Nature No_Functional_Group->IR_Conclusion IR_Conclusion->Final_Structure C13_NMR Acquire ¹³C-NMR Spectrum C13_Signals Count ¹³C Signals (6) C13_NMR->C13_Signals H1_NMR Acquire ¹H-NMR Spectrum H1_Signals Analyze ¹H Chemical Shifts, Integrals, and Splitting H1_NMR->H1_Signals NMR_Conclusion Determine Connectivity and Final Structure C13_Signals->NMR_Conclusion H1_Signals->NMR_Conclusion NMR_Conclusion->Final_Structure

Spectroscopic Data Interpretation Workflow

References

An In-depth Technical Guide to the Molecular Structure and Isomerism of 2-Methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-methylhexane and its relationship with its isomers. The document delves into the quantitative physical properties of all heptane (B126788) isomers, outlines detailed experimental protocols for their characterization, and presents a visual representation of their structural relationships.

Molecular Structure of this compound

This compound, also known as isoheptane, is a branched-chain alkane with the chemical formula C₇H₁₆.[1] Structurally, it consists of a six-carbon (hexane) chain with a methyl group (-CH₃) attached to the second carbon atom.[1]

  • IUPAC Name: this compound

  • Chemical Formula: C₇H₁₆

  • SMILES Notation: CCCCC(C)C

  • Molecular Weight: 100.20 g/mol [1]

This compound is a colorless liquid at room temperature and is a common component in commercial heptane products, where it is often used as a solvent.[2] Due to its branched structure, it has different physical and chemical properties compared to its straight-chain counterpart, n-heptane.

Isomerism of Heptane (C₇H₁₆)

This compound is one of the nine constitutional isomers of heptane, all of which share the same molecular formula (C₇H₁₆) but differ in their structural arrangement.[3] This structural isomerism, specifically chain isomerism, leads to variations in their physical properties.[4]

The nine constitutional isomers of heptane are:

  • n-Heptane

  • This compound

  • 3-Methylhexane

  • 2,2-Dimethylpentane

  • 2,3-Dimethylpentane

  • 2,4-Dimethylpentane

  • 3,3-Dimethylpentane

  • 3-Ethylpentane

  • 2,2,3-Trimethylbutane[5]

Furthermore, some of these constitutional isomers also exhibit stereoisomerism. Specifically, 3-Methylhexane and 2,3-Dimethylpentane are chiral molecules and exist as enantiomeric pairs (R/S isomers).[5][6]

Quantitative Data of Heptane Isomers

The structural differences among the isomers of heptane result in distinct physical properties. The following table summarizes key quantitative data for each isomer.

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
n-HeptaneHeptane98.4-90.60.6791.385
IsoheptaneThis compound90.0[7]-118.0[7]0.679[8]1.384[8]
3-Methylhexane91.0-119.00.6871.388
Neoheptane2,2-Dimethylpentane79.2-123.8[9]0.674[9]1.382
2,3-Dimethylpentane89-90-135.0[10]0.6951.392
2,4-Dimethylpentane80.5-119.20.6731.381
3,3-Dimethylpentane86.1-134.60.6931.391
3-Ethylpentane93.5-118.60.6981.393
Triptane2,2,3-Trimethylbutane80.9-25.00.6901.389

Experimental Protocols for Isomer Characterization

The separation and identification of heptane isomers require analytical techniques that can differentiate molecules with subtle structural variations. Gas chromatography and Nuclear Magnetic Resonance spectroscopy are powerful methods for this purpose.

Gas Chromatography (GC)

Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Isomers of heptane can be effectively separated using a high-resolution capillary column.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase such as 100% dimethylpolysiloxane or a slightly polar phase like 5% phenyl-dimethylpolysiloxane. Nonpolar phases separate compounds primarily by their boiling points.[11]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at a temperature of 250°C. A split ratio of 100:1 is typically used to prevent column overload.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 2°C/min to 100°C.

    • Final hold: Hold at 100°C for 2 minutes.

  • Detector: FID at a temperature of 280°C.

  • Data Acquisition: The retention time of each peak is used to identify the specific isomer by comparing it to the retention times of known standards. The peak area is proportional to the concentration of each isomer in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are invaluable for distinguishing between isomers.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (or isomer mixture) in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy:

    • The number of distinct signals in the spectrum corresponds to the number of non-equivalent proton environments in the molecule.

    • The chemical shift (δ) of each signal provides information about the electronic environment of the protons.

    • The integration of each signal gives the relative number of protons in that environment.

    • The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, reveals the number of adjacent non-equivalent protons.

  • ¹³C NMR Spectroscopy:

    • The number of signals corresponds to the number of non-equivalent carbon environments.

    • The chemical shifts provide information about the type of carbon (e.g., methyl, methylene, methine).

    • For example, n-heptane will show four distinct ¹³C signals due to its symmetry, while this compound will exhibit six.[12]

By analyzing the number of signals, their chemical shifts, and splitting patterns in both ¹H and ¹³C NMR spectra, the precise structure of each isomer can be determined.

Visualization of Heptane Isomerism

The following diagram illustrates the constitutional isomers of heptane (C₇H₁₆).

Heptane_Isomers cluster_isomers Constitutional Isomers C7H16 Heptane (C₇H₁₆) n_Heptane n-Heptane C7H16->n_Heptane Methylhexane_2 This compound C7H16->Methylhexane_2 Methylhexane_3 3-Methylhexane C7H16->Methylhexane_3 Dimethylpentane_2_2 2,2-Dimethylpentane C7H16->Dimethylpentane_2_2 Dimethylpentane_2_3 2,3-Dimethylpentane C7H16->Dimethylpentane_2_3 Dimethylpentane_2_4 2,4-Dimethylpentane C7H16->Dimethylpentane_2_4 Dimethylpentane_3_3 3,3-Dimethylpentane C7H16->Dimethylpentane_3_3 Ethylpentane_3 3-Ethylpentane C7H16->Ethylpentane_3 Trimethylbutane_2_2_3 2,2,3-Trimethylbutane C7H16->Trimethylbutane_2_2_3

Caption: Constitutional isomers of heptane (C₇H₁₆).

References

Synthesis of 2-Methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylhexane, an isomer of heptane, is a branched-chain alkane with applications as a solvent and as a component in gasoline and aviation fuel. Its synthesis is of interest in both laboratory and industrial settings. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, tailored for researchers, scientists, and drug development professionals. The guide details common laboratory-scale organic reactions and industrial catalytic isomerization processes, presenting quantitative data, experimental protocols, and visual representations of the synthetic routes.

Laboratory-Scale Synthesis Methods

For laboratory preparations of this compound, classical organic reactions such as the Grignard reaction and the Wurtz reaction are commonly employed, alongside dehydration-hydrogenation sequences. These methods offer versatility in starting materials and are well-suited for smaller-scale production.

Grignard Reaction

The Grignard reaction provides a powerful method for forming carbon-carbon bonds. To synthesize this compound, a Grignard reagent can be prepared from an appropriate alkyl halide and reacted with a suitable carbonyl compound, followed by a series of transformations to yield the final alkane. A plausible route involves the reaction of isobutylmagnesium bromide with acetone (B3395972) to form 2,3-dimethyl-2-butanol, which can then be dehydrated and hydrogenated. A more direct, albeit illustrative, synthesis of a related tertiary alcohol, 2-methyl-2-hexanol, is detailed below.[1][2][3] The principles of this synthesis can be adapted for the preparation of other branched alkanes.

Experimental Protocol: Synthesis of 2-Methyl-2-Hexanol via Grignard Reaction [1][2]

  • Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a condenser, place 0.800 g of magnesium turnings. Assemble the apparatus as depicted in the provided references.

  • Reaction with Acetone: The flask containing the Grignar reagent (n-butylmagnesium bromide, formed in situ from n-butyl bromide) is chilled in an ice bath. A solution of 1.933 g of anhydrous acetone in anhydrous ether is added dropwise from the dropping funnel.

  • Hydrolysis and Purification: The reaction mixture is slowly poured into a beaker containing 25 mL of 25% aqueous ammonium (B1175870) chloride and 17 g of crushed ice with vigorous stirring. The mixture is then transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted with ether. The combined ether extracts are washed with water and then with a 10% sodium carbonate solution. The ether layer is dried over anhydrous potassium carbonate, and the ether is removed by distillation. The residue is then fractionally distilled to yield 2-methyl-2-hexanol.

Logical Workflow for Grignard Synthesis

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Alkyl_Halide Alkyl Halide (e.g., Isobutyl Bromide) Grignard_Formation Formation of Grignard Reagent Alkyl_Halide->Grignard_Formation Magnesium Magnesium Metal Magnesium->Grignard_Formation Carbonyl_Compound Carbonyl Compound (e.g., Acetone) Nucleophilic_Addition Nucleophilic Addition Carbonyl_Compound->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Grignard Reagent Hydrolysis Acidic Workup (Hydrolysis) Nucleophilic_Addition->Hydrolysis Alkoxide Intermediate Dehydration Dehydration Hydrolysis->Dehydration Tertiary Alcohol Hydrogenation Hydrogenation Dehydration->Hydrogenation Alkene Final_Product This compound Hydrogenation->Final_Product

Caption: Grignard synthesis pathway to this compound.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane.[4][5][6] While it is a classic method for forming carbon-carbon bonds, it has limitations, particularly for the synthesis of unsymmetrical alkanes, where it produces a mixture of products that are difficult to separate.[6] For the synthesis of a symmetrical alkane, it can be more effective.

Experimental Protocol: General Wurtz Reaction [4][5]

  • Reaction Setup: In a reaction vessel, two equivalents of an alkyl halide are dissolved in an unreactive aprotic solvent such as ether or tetrahydrofuran (B95107) (THF).

  • Addition of Sodium: Two equivalents of sodium metal are added to the solution. The reaction is typically initiated by the formation of an alkylsodium intermediate.

  • Coupling: The alkylsodium intermediate then reacts with another molecule of the alkyl halide in a nucleophilic substitution-like manner to form the desired alkane.

  • Workup: After the reaction is complete, the mixture is carefully quenched, and the product is isolated and purified.

Wurtz Reaction Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Alkyl_Halide_1 Alkyl Halide 1 Coupling Reductive Coupling Alkyl_Halide_1->Coupling Alkyl_Halide_2 Alkyl Halide 2 Alkyl_Halide_2->Coupling Sodium Sodium Metal Sodium->Coupling Alkane_1 Alkane (R1-R1) Coupling->Alkane_1 Alkane_2 Alkane (R1-R2) (this compound) Coupling->Alkane_2 Alkane_3 Alkane (R2-R2) Coupling->Alkane_3

Caption: Wurtz reaction showing potential product mixture.

Dehydration of 5-Methyl-2-hexanol followed by Hydrogenation

A two-step synthesis of this compound can be achieved starting from 5-methyl-2-hexanol.[7] The first step involves the dehydration of the alcohol to form an alkene, followed by the hydrogenation of the alkene to the corresponding alkane.

Experimental Protocol [7]

  • Dehydration: 5-Methyl-2-hexanol is reacted with a dehydrating agent, such as sulfuric acid, to produce 5-methylhex-2-ene.

  • Hydrogenation: The resulting 5-methylhex-2-ene is then subjected to catalytic hydrogenation using molecular hydrogen (H₂) and a finely divided platinum catalyst to yield this compound.

Dehydration-Hydrogenation Pathway

G Start 5-Methyl-2-hexanol Intermediate 5-Methylhex-2-ene Start->Intermediate Dehydration (H₂SO₄) End This compound Intermediate->End Hydrogenation (H₂/Pt)

Caption: Synthesis of this compound from 5-methyl-2-hexanol.

Industrial-Scale Synthesis: Hydroisomerization of n-Heptane

On an industrial scale, this compound is primarily produced through the catalytic hydroisomerization of n-heptane.[8][9][10] This process is crucial for increasing the octane (B31449) number of gasoline.[11] The reaction is typically carried out using bifunctional catalysts that possess both acidic and metallic sites.[12][13]

Catalysts and Reaction Conditions

Various catalysts are employed for n-heptane isomerization, with platinum-supported on acidic materials being the most common. These include:

  • Platinum on Chlorided Alumina: A highly active but poison-sensitive catalyst.[14]

  • Platinum on Zeolites: More resistant to poisons like water and sulfur but may require higher temperatures. Common zeolites include H-ZSM-5, H-Beta, and H-MOR.[8][14][15]

  • Platinum on Sulfated Zirconia (Pt/SZ): A superacid catalyst capable of low-temperature isomerization but prone to deactivation.[16]

  • Platinum on Tungstated Zirconia (Pt/WOx-ZrO2): Shows good selectivity to iso-heptanes.[15]

The reaction is an equilibrium-limited exothermic process, and therefore, lower temperatures favor the formation of more highly branched isomers.[13][17] However, sufficient temperature is required to achieve a reasonable reaction rate.

Quantitative Data on n-Heptane Hydroisomerization

CatalystTemperature (°C)Pressure (bar)n-Heptane Conversion (%)Isomer Selectivity (%)Yield of this compound (%)Reference
Pt/SZ20018.5~53--[16]
1wt% Pt-1wt% Zr/HY-Zeolite275Atmospheric74.278.8-[18]
0.3% Pt; 1% Pd/X-600 ASA37930--40 (isoheptane)[19]
Pt/MCM48-HZSM5200-350AtmosphericHighHigh-[20]
0.75 wt.% Pt on HY/HZSM-5350---78.7 (total isomers)[21]

Experimental Protocol: Hydroisomerization of n-Heptane over Pt/MFI Zeolite Nanosheets [22]

  • Catalyst Preparation: Pt nanoparticles are supported on MFI zeolite nanosheets either by ion exchange or impregnation.

  • Catalyst Reduction: 0.1 g of the powdered catalyst is placed in a continuous-flow Pyrex reactor and reduced at 573 K for 2 hours in flowing hydrogen.

  • Reaction: After cooling to 473 K, n-heptane is fed into the reactor with a H₂/n-heptane molar ratio of 10. The weight hourly space velocity (WHSV) of n-heptane is 6.8 h⁻¹. The reactor temperature is controlled between 473–573 K.

  • Product Analysis: The reaction effluent is analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector.

Hydroisomerization Mechanism

The hydroisomerization of n-alkanes over bifunctional catalysts proceeds through a well-established mechanism:[12]

  • Dehydrogenation: The n-alkane is dehydrogenated on the metal sites (e.g., Pt) to form an alkene intermediate.

  • Protonation: The alkene diffuses to an acid site (e.g., Brønsted acid site on a zeolite) and is protonated to form a carbenium ion.

  • Isomerization: The carbenium ion undergoes skeletal rearrangement to a more stable branched carbenium ion.

  • Deprotonation: The branched carbenium ion deprotonates to form a branched alkene.

  • Hydrogenation: The branched alkene diffuses back to a metal site and is hydrogenated to the final isoalkane product.

Hydroisomerization Pathway

G Metal_Site Metal Site (e.g., Pt) n_Heptane n-Heptane n_Heptene n-Heptene Branched_Alkene Branched Alkene iso_Heptane This compound Acid_Site Acid Site (e.g., Zeolite) Carbocation n-Heptyl Carbocation Branched_Carbocation Branched Carbocation n_Heptane->n_Heptene Dehydrogenation (-H₂) n_Heptene->Carbocation Protonation (+H⁺) Carbocation->Branched_Carbocation Isomerization Branched_Carbocation->Branched_Alkene Deprotonation (-H⁺) Branched_Alkene->iso_Heptane Hydrogenation (+H₂)

Caption: Mechanism of n-heptane hydroisomerization.

The synthesis of this compound can be approached through various pathways, each with its own advantages and limitations. Laboratory-scale syntheses, such as the Grignard and Wurtz reactions, offer flexibility but may involve multiple steps or suffer from low yields. For large-scale production, the catalytic hydroisomerization of n-heptane is the method of choice, driven by the need for high-octane gasoline components. The efficiency of this process is highly dependent on the catalyst system and reaction conditions, with ongoing research focused on developing more active, selective, and poison-resistant catalysts. This guide provides a foundational understanding of these synthetic routes to aid researchers and professionals in the chemical sciences.

References

Thermodynamic Properties of 2-Methylhexane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexane, an isomer of heptane (B126788) with the chemical formula C₇H₁₆, is a branched-chain alkane.[1] It is a colorless liquid at room temperature and is often found as a component in commercial heptane mixtures.[1] While generally considered chemically unreactive under normal conditions, a thorough understanding of its thermodynamic properties is crucial for a variety of applications, including its use as a solvent, in fuel combustion, and for assessing its behavior in biological systems, which is of interest to drug development professionals for toxicology and formulation studies. This guide provides an in-depth overview of the key thermodynamic properties of this compound, detailed experimental protocols for their determination, and a visualization of a typical experimental workflow.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been extensively studied and are summarized in the tables below. These values are essential for modeling its behavior in different environments and for various chemical and physical processes.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₆[2]
Molar Mass 100.205 g·mol⁻¹
Appearance Colorless liquid[1][3]
Density 0.679 g/cm³ at 25 °C
Melting Point -118.6 °C[2]
Boiling Point 90.0 °C[2]
Vapor Pressure 15.7 kPa at 37.7 °C
Refractive Index (n_D) 1.384 at 20 °C
Table 2: Enthalpy, Entropy, and Heat Capacity of this compound
Thermodynamic PropertyValueConditionsReference
Standard Molar Enthalpy of Formation (liquid), ΔfH°liquid -204.4 ± 0.8 kJ·mol⁻¹298.15 K, 1 bar
Standard Molar Enthalpy of Formation (gas), ΔfH°gas -171.7 ± 0.8 kJ·mol⁻¹298.15 K, 1 bar
Standard Molar Enthalpy of Combustion (liquid), ΔcH°liquid -4817.0 ± 0.9 kJ·mol⁻¹298.15 K, 1 bar
Standard Molar Entropy (liquid), S°liquid 293.13 ± 0.4 J·mol⁻¹·K⁻¹298.15 K, 1 bar
Standard Molar Entropy (gas), S°gas 388.9 ± 1.5 J·mol⁻¹·K⁻¹298.15 K, 1 bar
Molar Heat Capacity (liquid), C_p,liquid_ 222.92 J·mol⁻¹·K⁻¹298.15 K
Molar Heat Capacity (gas), C_p,gas_ 166.3 J·mol⁻¹·K⁻¹298.15 K
Table 3: Phase Transition Properties of this compound
PropertyValueConditionsReference
Enthalpy of Fusion, Δ_fus_H 9.11 kJ·mol⁻¹at Melting Point
Entropy of Fusion, Δ_fus_S 58.8 J·mol⁻¹·K⁻¹at Melting Point
Enthalpy of Vaporization, Δ_vap_H 32.7 kJ·mol⁻¹at 298.15 K
Entropy of Vaporization, Δ_vap_S 90.0 J·mol⁻¹·K⁻¹at 298.15 K

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Heat of Combustion using Bomb Calorimetry (ASTM D240)

The heat of combustion of a liquid hydrocarbon like this compound is determined using a bomb calorimeter.[4][5][6][7][8] This method measures the energy released when the substance is completely burned in a constant-volume container.[8]

Apparatus:

  • Oxygen bomb calorimeter

  • Sample cup (crucible)

  • Ignition wire

  • Oxygen cylinder with regulator

  • Calorimeter bucket (water bath)

  • High-precision thermometer

  • Pellet press (for solid reference standards like benzoic acid)

Procedure:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.6 to 0.8 g) is placed in the sample cup.[9] For volatile liquids, encapsulation in a gelatin capsule may be necessary to prevent evaporation before ignition.

  • Bomb Assembly: A measured length of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.[9][10] One milliliter of distilled water is added to the bottom of the bomb to saturate the internal atmosphere with water vapor.[9]

  • Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with pure oxygen to a pressure of 25-30 atm.[9][10][11][12]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is then placed inside the insulating jacket of the calorimeter.

  • Temperature Measurement and Ignition: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the ignition wire.[10][11]

  • Data Acquisition: The temperature of the water in the bucket is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculations: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric and sulfuric acids (from trace nitrogen and sulfur in the sample or atmosphere) and the heat of combustion of the ignition wire.[8]

Determination of Vapor Pressure using the Reid Method (ASTM D323)

The Reid vapor pressure is a standardized measure of the vapor pressure of volatile petroleum products at 37.8 °C (100 °F).[13][14][15][16][17][18][19][20]

Apparatus:

  • Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber.

  • Pressure gauge (Bourdon-type or electronic).

  • Water bath capable of maintaining a temperature of 37.8 ± 0.1 °C.

  • Sample transfer connection.

Procedure:

  • Apparatus Preparation: The vapor chamber is rinsed with a solvent and dried. The liquid chamber is filled with the chilled sample.

  • Sample Handling: The this compound sample is chilled to 0-1 °C to minimize vaporization during handling.[13]

  • Assembly: The liquid chamber, filled with the chilled sample, is connected to the vapor chamber.

  • Equilibration: The assembled apparatus is immersed in the water bath maintained at 37.8 °C and shaken periodically until a constant pressure reading is obtained on the gauge.

  • Reading and Correction: The final pressure reading is recorded. This observed vapor pressure is then corrected for the initial air pressure in the vapor chamber to obtain the Reid Vapor Pressure.

Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC) (ISO 11357-4)

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[21][22][23][24][25]

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory.

  • Sample pans (hermetically sealed for volatile liquids).

  • Analytical balance.

  • Reference material (e.g., sapphire).

Procedure:

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.

  • Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan to prevent evaporation. An empty, sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. The temperature is scanned over the desired range at a constant heating rate.

  • Data Analysis: The difference in heat flow between the sample and the reference is measured. The specific heat capacity is calculated by comparing the heat flow signal of the sample to that of a known reference material (e.g., sapphire) under the same conditions.

Metabolism of this compound

While not a signaling molecule in the traditional sense, the biotransformation of this compound is relevant for toxicological assessment. Like other alkanes, this compound can be metabolized in biological systems, primarily by cytochrome P450 (CYP) enzymes.[26][27][28][29] These enzymes, predominantly found in the liver, catalyze the hydroxylation of the alkane, introducing a hydroxyl group to form an alcohol. This initial step increases the water solubility of the compound, facilitating further metabolism and eventual excretion. The metabolism of branched alkanes can be influenced by steric factors, affecting the site of hydroxylation.[30]

Visualizations

Experimental Workflow for Bomb Calorimetry

experimental_workflow cluster_prep Sample and Bomb Preparation cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis and Calculation prep_sample 1. Weigh Sample prep_wire 2. Prepare Ignition Wire prep_sample->prep_wire assemble_bomb 3. Assemble Bomb Head prep_wire->assemble_bomb add_water 4. Add 1mL H2O to Bomb assemble_bomb->add_water seal_bomb 5. Seal Bomb add_water->seal_bomb pressurize 6. Pressurize with O2 seal_bomb->pressurize place_bomb 7. Place Bomb in Calorimeter pressurize->place_bomb equilibrate 8. Attain Thermal Equilibrium place_bomb->equilibrate ignite 9. Ignite Sample equilibrate->ignite record_temp 10. Record Temperature Rise ignite->record_temp release_pressure 11. Depressurize Bomb record_temp->release_pressure analyze_residue 12. Analyze Residue release_pressure->analyze_residue calculate_q 13. Calculate Heat of Combustion analyze_residue->calculate_q

Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

Metabolism of this compound by Cytochrome P450

metabolism_pathway methylhexane This compound cyp450 Cytochrome P450 (Hydroxylation) methylhexane->cyp450 hydroxylated Hydroxylated Metabolites (Alcohols) cyp450->hydroxylated further_metabolism Further Metabolism (e.g., Oxidation to Aldehydes/Acids) hydroxylated->further_metabolism excretion Excretion further_metabolism->excretion

References

2-Methylhexane: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Methylhexane (isoheptane). The information is intended to support researchers, scientists, and professionals in the drug development field in ensuring a safe laboratory environment. This document outlines the substance's hazards, proper handling and storage procedures, emergency response, and disposal, with a focus on quantitative data and established experimental protocols.

Hazard Identification and Classification

This compound is a colorless, flammable liquid.[1] It poses several hazards that necessitate careful handling and adherence to safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a comprehensive classification of its risks.

GHS Hazard Classification: [2][3]

  • Flammable Liquids: Category 2 (Highly flammable liquid and vapor)[2][3]

  • Aspiration Hazard: Category 1 (May be fatal if swallowed and enters airways)[2][3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Narcotic effects (May cause drowsiness or dizziness)[2][3]

  • Hazardous to the Aquatic Environment, Acute Hazard: Category 1 (Very toxic to aquatic life)[2][3]

  • Hazardous to the Aquatic Environment, Long-term Hazard: Category 1 (Very toxic to aquatic life with long lasting effects)[2][3]

Hazard Statements: [4][5]

  • H225: Highly flammable liquid and vapor.

  • H304: May be fatal if swallowed and enters airways.

  • H315: Causes skin irritation.

  • H336: May cause drowsiness or dizziness.

  • H410: Very toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for anticipating its behavior under various conditions.

PropertyValueSource
CAS Number 591-76-4[3]
EC Number 209-730-6[3]
Molecular Formula C₇H₁₆[2]
Molecular Weight 100.21 g/mol -
Appearance Colorless liquid[1]
Odor Characteristic[3]
Boiling Point 90 °C[2]
Melting Point -118 °C[2]
Flash Point -18 °C (closed cup)[2]
Autoignition Temperature 220 °C[2]
Vapor Pressure 66 mmHg @ 25 °C[6]
Relative Density (Water = 1) 0.68[2]
Relative Vapor Density (Air = 1) 3.4[2]
Solubility in Water Immiscible[6]
Explosive Limits 1.0 - 7.0 vol% in air[7]

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, a combination of engineering controls and personal protective equipment (PPE) is mandatory when handling this compound.

Exposure Limits
OrganizationTWASTELSource
ACGIH 400 ppm500 ppm[4][6]
OSHA 400 ppm500 ppm[6]
Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to maintain airborne concentrations below exposure limits.[8][9] Explosion-proof ventilation equipment is required.[8]

  • Ignition Source Control: All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the handling area.[4][9] Use spark-proof tools and explosion-proof electrical equipment.[6][8]

  • Static Discharge: Ground and bond containers when transferring material to prevent the buildup of static electricity.[6][8]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6][8]

Personal Protective Equipment (PPE)
Protection TypeSpecificationSource
Eye/Face Protection Chemical safety goggles or a face shield meeting EN166 or OSHA 29 CFR 1910.133 standards.[6]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber with a breakthrough time > 480 min) and flame-retardant, antistatic protective clothing to prevent skin contact.[4][5]
Respiratory Protection If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with organic vapor cartridges.[9]

Handling and Storage

Proper handling and storage practices are critical to prevent accidents and ensure the integrity of the chemical.

Safe Handling
  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe vapors or mists.[9]

  • Wash hands thoroughly after handling.[8]

  • Keep away from heat, sparks, and open flames.[9]

  • Use only non-sparking tools.[9]

  • Ground and bond all containers and transfer equipment.[8]

  • Empty containers may retain product residue and can be hazardous.[8]

Safe Storage
  • Store in a cool, dry, and well-ventilated area.[8][9]

  • Keep containers tightly closed.[9]

  • Store away from sources of ignition.[8]

  • Store in a flammables-area.[8]

  • Keep separated from strong oxidants.[2]

  • Store locked up.[3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting. If vomiting occurs, keep head low so that stomach content doesn't get into the lungs. Seek immediate medical attention. Aspiration hazard.[2][8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][3] Water spray can be used to cool fire-exposed containers.[8]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[2]

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[2][8] Containers may explode when heated.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[2] Wear appropriate personal protective equipment.[9] Eliminate all ignition sources.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.[3][6]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, labeled container for disposal.[3][8]

Toxicology and Experimental Protocols

Understanding the toxicological profile of this compound is vital for risk assessment. The following sections describe the health effects and provide overviews of standardized experimental protocols used to determine these endpoints.

Toxicological Summary
  • Acute Toxicity: Inhalation of high concentrations can cause central nervous system depression with symptoms including headache, dizziness, drowsiness, and nausea.[8] Ingestion poses a significant aspiration hazard, which can lead to chemical pneumonitis and may be fatal.[8]

  • Skin Irritation: Causes skin irritation upon direct contact.[3][8]

  • Eye Irritation: Causes eye irritation.[8]

  • Chronic Toxicity: No specific information on the chronic effects of this compound was found in the provided search results.

Key Experimental Protocols

A representative methodology for assessing subchronic inhalation toxicity involves exposing laboratory animals, typically rats, to the test substance for a period of 90 days.[10]

  • Test System: Sprague-Dawley rats, with an equal number of males and females per group.[10]

  • Exposure: Animals are exposed to various concentrations of this compound vapor (e.g., 0, 290, 1160, and 4640 ppm) for 6 hours per day, 5 days a week, for 13 weeks in whole-body inhalation chambers.[10]

  • Observations: Daily clinical observations are made, and body weight and food consumption are measured weekly.

  • Endpoint Analysis: At the end of the exposure period, blood samples are collected for hematology and clinical chemistry analysis. Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined histopathologically.

  • Data Interpretation: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined based on the observed effects.

This in vitro method uses a reconstructed human epidermis model to assess the skin irritation potential of a substance.[3][4]

  • Test System: A reconstructed human epidermis model, which mimics the properties of the upper layers of human skin.[3]

  • Procedure: A small amount of the test substance (e.g., 30 µL for liquids) is applied directly to the surface of the skin tissue in triplicate.[3] A negative control (e.g., water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.[3] The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).[3]

  • Endpoint Measurement: After exposure and a post-incubation period, the viability of the skin cells is determined using a colorimetric assay, such as the MTT assay.[3] The amount of formazan (B1609692) dye produced is proportional to the number of viable cells.

  • Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).[3][4]

Standardized acute aquatic toxicity tests are conducted to determine the concentration of a substance that is lethal to 50% of a test population (LC50) over a short period.[11]

  • Test Organisms: Commonly used freshwater species include the fathead minnow (Pimephales promelas) and the water flea (Daphnia magna).[12]

  • Procedure: The test organisms are exposed to a series of concentrations of the test substance in a controlled laboratory setting for a specified duration (typically 24, 48, or 96 hours).[4][11] A control group is maintained in water without the test substance.

  • Endpoint Measurement: Mortality is recorded at regular intervals.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated from the concentration-response data using statistical methods like the Probit or Spearman-Karber method.[11]

This method determines the minimum concentration of a flammable vapor in air that will propagate a flame.

  • Apparatus: A closed test vessel, typically a 5-liter or larger sphere, equipped with an ignition source (e.g., an electric spark), a pressure transducer, and a means of introducing the test substance and air.[13]

  • Procedure: A known amount of the liquid is introduced into the evacuated and heated test vessel, where it vaporizes. Air is then added to reach a specific pressure and concentration. The mixture is allowed to equilibrate. An ignition source is activated, and the pressure inside the vessel is monitored.

  • Determination of LEL: The concentration of the substance is systematically varied. The LEL is the lowest concentration at which a flame propagates away from the ignition source, typically defined by a specific pressure rise criterion.

Visualized Safety Protocols

To further aid in the understanding of safety procedures, the following diagrams illustrate key workflows.

Safety_Precautions_Workflow start Handling this compound assess_risk Risk Assessment (Review SDS) start->assess_risk eng_controls Implement Engineering Controls (Fume Hood, Grounding) assess_risk->eng_controls emergency_prep Emergency Preparedness (Eyewash/Shower Access, Spill Kit Ready) assess_risk->emergency_prep ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) eng_controls->ppe handling Safe Handling Procedures (Avoid Inhalation/Contact, No Ignition Sources) ppe->handling storage Proper Storage (Cool, Dry, Ventilated, Flammables Cabinet) handling->storage end Work Complete storage->end

Caption: General safety workflow for handling this compound.

Spill_Response_Workflow spill This compound Spill Occurs alert Alert Personnel & Evacuate Area (If necessary) spill->alert ignition Eliminate All Ignition Sources alert->ignition ventilate Ensure Adequate Ventilation (Increase fume hood sash height) ignition->ventilate ppe Don Appropriate PPE (Respirator, Gloves, Goggles) ventilate->ppe contain Contain Spill with Inert Absorbent (Sand, Vermiculite) ppe->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect dispose Place in Labeled, Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Cleaned decontaminate->end

Caption: Workflow for responding to a this compound spill.

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste.[4] Disposal should be in accordance with local, regional, and national regulations.[3] Do not dispose of into drains or the environment.[6]

Disclaimer: This document is intended as a guide and is not exhaustive. Always refer to the most current Safety Data Sheet (SDS) for this compound and follow all applicable institutional and regulatory guidelines.

References

The Ubiquitous Yet Elusive 2-Methylhexane: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and analytical methodologies for the branched-chain alkane, 2-methylhexane. Primarily targeted at researchers, scientists, and professionals in drug development, this document collates available quantitative data, details experimental protocols for its detection, and visualizes a key analytical workflow.

Natural Occurrence of this compound

This compound, an isomer of heptane, is a volatile organic compound (VOC) that has been identified in a diverse range of natural sources, from the plant kingdom to geological formations. Its presence, though often in trace amounts, is a testament to the varied biochemical and geochemical processes that produce a wide array of hydrocarbons.

Phytochemical Sources
Geological and Microbial Sources

As a C7 alkane, this compound is a common constituent of crude oil and natural gas.[6] Its abundance in petroleum can vary depending on the source and geological history of the deposit. For instance, one study on a midcontinent petroleum sample estimated the concentration of this compound to be approximately 0.25%.[6] While the direct biosynthesis of this compound by microorganisms is not extensively documented, microbial metabolic processes are known to contribute to the formation of a vast array of volatile organic compounds, and it is plausible that microbial activity in certain environments could lead to its production.

Quantitative Data Summary

The following table summarizes the available quantitative data for the natural occurrence of this compound. It is important to note that the concentration of volatile compounds can be influenced by factors such as the specific cultivar, geographical origin, harvesting time, and processing methods.

Natural SourceSample TypeAnalytical MethodConcentration of this compound
Midcontinent PetroleumCrude OilDistillation and Spectroscopic Analysis~ 0.25%
Michelia champacaFlower Absolute HeadspaceGas Chromatography (GC)1.02%
Apium graveolens (Celery)Seeds, Leaves, PetiolesHeadspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)Detected, but not quantitatively reported in the reviewed literature.
CoffeeBeansHeadspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)Detected, but not quantitatively reported in the reviewed literature.

Experimental Protocols

The detection and quantification of this compound from natural sources typically involve the extraction of volatile compounds followed by analysis using gas chromatography. Below are detailed methodologies for its analysis in plant materials and petroleum.

Analysis of this compound in Plant Material (e.g., Apium graveolens) by HS-SPME-GC-MS

This protocol is a synthesized methodology based on common practices for the analysis of volatile organic compounds in plant matrices.[1][2][5][7][8][9][10]

1. Sample Preparation:

  • Fresh plant material (e.g., celery leaves or seeds) is cryo-ground to a fine powder using liquid nitrogen to prevent the loss of volatile compounds.

  • A precisely weighed amount of the powdered sample (typically 1-5 g) is placed into a headspace vial (e.g., 20 mL).

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is sealed with a PTFE/silicone septum.

  • The vial is placed in a heating block or water bath and incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then retracted and immediately inserted into the heated injection port of a gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes onto the GC column.

  • GC Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds. A typical program could be:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp at 5°C/minute to 150°C.

    • Ramp at 10°C/minute to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Identification: Compounds are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by comparing their retention indices with those of known standards.

    • Quantification: For quantitative analysis, an internal standard (e.g., a deuterated alkane) can be added to the sample before extraction. A calibration curve is generated using standard solutions of this compound of known concentrations.

Analysis of this compound in Crude Oil by Detailed Hydrocarbon Analysis (DHA)

This protocol is based on standardized methods for the detailed analysis of hydrocarbons in petroleum products, such as ASTM D5134 or D6729.[11][12][13][14]

1. Sample Preparation:

  • The crude oil sample is typically diluted with a suitable solvent (e.g., pentane (B18724) or carbon disulfide) to an appropriate concentration for GC analysis.

  • An internal standard (e.g., a C8 alkane not expected to be in the sample) is added for quantification.

2. Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis:

  • Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC.

  • GC Column: A high-resolution capillary column designed for hydrocarbon analysis is used (e.g., a 100 m long, 0.25 mm i.d. column with a dimethylpolysiloxane stationary phase).

  • Oven Temperature Program: A precise temperature program is crucial for separating the numerous hydrocarbon isomers. An example program is:

    • Initial temperature of 35°C, hold for 10 minutes.

    • Ramp at 2°C/minute to 200°C.

    • Ramp at 5°C/minute to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detector: A Flame Ionization Detector (FID) is used for the detection of hydrocarbons.

  • Identification: Peaks are identified based on their retention times relative to known standards and by using retention index libraries specific to hydrocarbon analysis.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a response factor determined from the analysis of a standard mixture.

Visualizations

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a plant matrix using HS-SPME-GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing plant_material Plant Material (e.g., Celery Seeds) grinding Cryo-Grinding plant_material->grinding vial Weighing into Headspace Vial grinding->vial incubation Incubation and Equilibration vial->incubation spme HS-SPME Fiber Exposure incubation->spme desorption Thermal Desorption in GC Inlet spme->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection and Identification gc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Methylhexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-methylhexane, a branched-chain alkane, in various organic solvents. The document synthesizes available qualitative and quantitative solubility data, outlines detailed experimental methodologies for solubility determination, and explores the underlying theoretical principles governing the solubility of nonpolar compounds. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the solvation properties of hydrocarbons are critical.

Introduction

This compound (isoheptane), with the chemical formula C₇H₁₆, is a colorless, flammable liquid.[1] As a nonpolar hydrocarbon, its solubility is fundamentally governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar and weakly polar organic solvents.[2][3] Understanding the solubility of this compound is crucial in various applications, including its use as a solvent, in reaction media, and for extraction processes. This guide aims to provide a detailed technical resource on its solubility characteristics.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For nonpolar compounds like this compound, the primary intermolecular forces are weak van der Waals forces (London dispersion forces).

"Like Dissolves Like"

This principle is the cornerstone for predicting the solubility of nonpolar compounds.[2]

  • Nonpolar Solutes in Nonpolar Solvents: this compound, being nonpolar, will readily dissolve in nonpolar solvents such as other alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., benzene, toluene), and halogenated hydrocarbons (e.g., chloroform, dichloromethane).[2][4][5] In these cases, the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent are all weak van der Waals forces of similar magnitude, leading to a minimal enthalpy change upon mixing and a spontaneous process driven by the increase in entropy.

  • Nonpolar Solutes in Polar Solvents: The solubility of this compound in polar solvents like water, ethanol, and methanol (B129727) is very low.[1][6] This is because the strong hydrogen bonds between the polar solvent molecules are energetically much more favorable than the weak van der Waals interactions that would be formed between this compound and the polar solvent. A significant amount of energy would be required to break the solvent's hydrogen bonds to accommodate the nonpolar solute, making the dissolution process energetically unfavorable.

Thermodynamic Models for Solubility Prediction

For more quantitative predictions of solubility, various thermodynamic models can be employed. These models are particularly useful when experimental data is scarce.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which in turn can be used to predict phase equilibria and solubilities. The molecule is broken down into its constituent functional groups, and the interaction parameters between these groups are used to calculate the overall properties of the mixture.[7][8][9][10]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles. It calculates the screening charge density on the surface of a molecule in a virtual conductor, which is then used to determine the chemical potential of the molecule in a liquid phase.[11][12][13][14]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in a range of organic solvents at 25°C.

Disclaimer: The following data is sourced from Scent.vn[15]. The original experimental source and methodology for this data have not been independently verified. This data should be used with caution and for informational purposes only. Experimental verification is strongly recommended.

SolventChemical FormulaPolaritySolubility at 25°C (g/L)
Alcohols
MethanolCH₄OPolar Protic164.07
EthanolC₂H₆OPolar Protic335.37
n-PropanolC₃H₈OPolar Protic436.22
IsopropanolC₃H₈OPolar Protic439.51
n-ButanolC₄H₁₀OPolar Protic653.53
IsobutanolC₄H₁₀OPolar Protic417.75
sec-ButanolC₄H₁₀OPolar Protic605.72
n-PentanolC₅H₁₂OPolar Protic423.90
IsopentanolC₅H₁₂OPolar Protic681.97
Ethylene GlycolC₂H₆O₂Polar Protic27.38
Ketones
AcetoneC₃H₆OPolar Aprotic490.11
2-Butanone (MEK)C₄H₈OPolar Aprotic595.14
CyclohexanoneC₆H₁₀OPolar Aprotic989.36
Esters
Methyl AcetateC₃H₆O₂Polar Aprotic372.13
Ethyl AcetateC₄H₈O₂Polar Aprotic538.70
n-Propyl AcetateC₅H₁₀O₂Polar Aprotic466.26
Isopropyl AcetateC₅H₁₀O₂Polar Aprotic478.78
n-Butyl AcetateC₆H₁₂O₂Polar Aprotic1826.32
Ethyl FormateC₃H₆O₂Polar Aprotic205.59
Ethers
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic1853.45
1,4-DioxaneC₄H₈O₂Polar Aprotic781.37
2-EthoxyethanolC₄H₁₀O₂Polar Aprotic250.76
Aromatic Hydrocarbons
TolueneC₇H₈Nonpolar462.04
Aliphatic Hydrocarbons
n-HexaneC₆H₁₄Nonpolar1320.64
CyclohexaneC₆H₁₂Nonpolar1111.57
n-HeptaneC₇H₁₆Nonpolar2143.78
n-OctanolC₈H₁₈OWeakly Polar516.51
Halogenated Hydrocarbons
DichloromethaneCH₂Cl₂Polar Aprotic718.00
ChloroformCHCl₃Polar Aprotic1008.03
1,2-DichloroethaneC₂H₄Cl₂Polar Aprotic539.24
Other Solvents
AcetonitrileC₂H₃NPolar Aprotic227.61
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic269.55
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic343.86
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar Aprotic427.66
Acetic AcidC₂H₄O₂Polar Protic150.77
Propylene GlycolC₃H₈O₂Polar Protic85.44

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for the quantitative determination of the solubility of a volatile liquid hydrocarbon, such as this compound, in an organic solvent. This protocol is based on the gravimetric method, which is a fundamental and widely used technique for solubility measurement.[6][16]

4.1. Gravimetric Method

This method involves preparing a saturated solution, separating a known amount of the saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Fume hood

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate phase of this compound ensures that the solution is saturated.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to a few days, depending on the solvent and solute. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium, which is confirmed when consecutive measurements of solubility show no significant change.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature for a period to allow the undissolved this compound to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant (the saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry evaporation dish or vial. The filtration step is crucial to ensure that no undissolved droplets of this compound are transferred.

  • Gravimetric Analysis:

    • Immediately weigh the evaporation dish containing the saturated solution to determine the mass of the solution.

    • Place the evaporation dish in a fume hood and allow the solvent to evaporate. For less volatile solvents, gentle heating in a drying oven at a temperature below the boiling point of this compound (90°C) can be used to expedite evaporation.

    • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass of the remaining this compound is obtained.

  • Calculation of Solubility:

    • Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)

    • Mass of this compound (solute) = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = Mass of saturated solution - Mass of this compound

    • Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

4.2. Alternative Analytical Methods

For more precise or rapid measurements, other analytical techniques can be employed:

  • Gas Chromatography (GC): A known volume of the saturated solution is diluted with a suitable solvent, and the concentration of this compound is determined by GC analysis against a calibration curve.[2][15]

  • Spectroscopic Methods: Although this compound does not have strong chromophores for UV-Vis spectroscopy, IR spectroscopy could potentially be used to quantify its concentration in certain solvents by monitoring a characteristic vibrational band.

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility using the gravimetric method.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow undissolved solute to settle prep2->prep3 samp1 Withdraw supernatant with a syringe prep3->samp1 samp2 Filter the solution into a pre-weighed dish samp1->samp2 ana1 Weigh the dish with the saturated solution samp2->ana1 ana2 Evaporate the solvent ana1->ana2 ana3 Dry the residue to a constant weight ana2->ana3 ana4 Weigh the dish with the residue ana3->ana4 calc1 Determine mass of solution, solute, and solvent ana4->calc1 calc2 Calculate solubility in desired units calc1->calc2

Caption: Experimental workflow for gravimetric determination of solubility.

5.2. Logical Relationship of Solubility

The following diagram illustrates the factors influencing the solubility of this compound based on the "like dissolves like" principle.

solubility_relationship cluster_solute Solute: this compound cluster_solvent Solvent cluster_solubility Solubility Outcome solute Nonpolar (Weak van der Waals forces) nonpolar_solvent Nonpolar Solvents (e.g., Hexane, Toluene) Weak van der Waals forces solute->nonpolar_solvent Similar Intermolecular Forces polar_solvent Polar Solvents (e.g., Water, Ethanol) Strong Hydrogen Bonding solute->polar_solvent Dissimilar Intermolecular Forces high_solubility High Solubility / Miscible nonpolar_solvent->high_solubility low_solubility Low Solubility / Immiscible polar_solvent->low_solubility

Caption: Factors influencing this compound solubility.

Conclusion

References

1H NMR and 13C NMR spectra of 2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methylhexane

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into molecular structure. For alkanes such as this compound (C₇H₁₆), NMR is instrumental in unambiguously determining the carbon skeleton and the connectivity of protons. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in drug development.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound provides a direct count of the number of non-equivalent carbon environments. In this compound, while there are seven carbon atoms in total, symmetry results in six unique carbon signals.[1] The two methyl groups attached to the second carbon (C2) are chemically equivalent and therefore produce a single resonance signal.[1] The remaining five carbon atoms are in distinct chemical environments, leading to a total of six peaks in the spectrum.[1]

All carbon signals for this compound appear in the typical alkane region of the spectrum (0–50 ppm).[1] The standard for ¹³C NMR is tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.0 ppm.[1]

Table 1: ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ) in ppm
C114.18
C228.15
C338.96
C423.14
C529.88
C622.71
C7 (on C2)22.71

Note: Data sourced from the Human Metabolome Database (HMDB) via PubChem.[2] The assignment of specific shifts to C1, C2, C3, C4, and C5 can vary and typically requires more advanced 2D NMR techniques for definitive confirmation. C6 and the methyl group on C2 are equivalent.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound reveals information about the different proton environments. Although the molecule contains 16 hydrogen atoms, they are distributed across 6 distinct chemical environments due to the molecule's structure.[3] The analysis of splitting patterns, which arise from spin-spin coupling between non-equivalent neighboring protons, follows the n+1 rule.[3][4] The integration of the area under each peak corresponds to the ratio of protons in each unique environment.[3]

Table 2: Predicted ¹H NMR Data for this compound

Proton(s) on CarbonApprox. Chemical Shift (δ) in ppmIntegrationMultiplicitySplitting due to protons on
C1 (CH₃)~0.93HTriplet (t)C2
C2 (CH)~1.51HMultiplet (m)C1, C3, C7
C3 (CH₂)~1.2-1.32HMultiplet (m)C2, C4
C4 (CH₂)~1.2-1.32HMultiplet (m)C3, C5
C5 (CH₂)~1.2-1.32HMultiplet (m)C4, C6
C6 (CH₃)~0.93HTriplet (t)C5
C7 (CH₃ on C2)~0.96HDoublet (d)C2

Note: The chemical shifts for aliphatic protons typically fall within the 0.7 to 1.5 ppm range.[5] Due to the structural similarity of the methylene (B1212753) groups (C3, C4, C5), their signals often overlap, creating a complex multiplet.[3]

Visualizations

Molecular Structure and NMR Environments

The diagram below illustrates the structure of this compound, highlighting the distinct carbon and proton environments that give rise to the observed NMR signals.

Caption: Correlation of this compound's atoms with their respective NMR signals.

Experimental Workflow for NMR Spectroscopy

The following diagram outlines the standard procedure for acquiring an NMR spectrum.

G cluster_prep A. Sample Preparation cluster_acq B. Data Acquisition cluster_proc C. Data Processing prep1 Weigh 5-25 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to clean NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and Shim the magnetic field acq1->acq2 acq3 Set acquisition parameters (pulse sequence, scans) acq2->acq3 acq4 Acquire Free Induction Decay (FID) signal acq3->acq4 proc1 Fourier Transform (FID to Spectrum) acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4

Caption: Generalized workflow for an NMR spectroscopy experiment.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Preparation :

    • For ¹H NMR, accurately weigh approximately 5-25 mg of this compound.[6] For ¹³C NMR, a more concentrated sample is preferable, often as much as will dissolve to form a saturated solution, to compensate for the low natural abundance and sensitivity of the ¹³C nucleus.[6][7]

    • Transfer the sample into a clean, dry 5 mm NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[3] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[3]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.[1][3]

    • Cap the NMR tube securely to prevent evaporation.[6]

  • Instrumental Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Locking : The instrument "locks" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field over time.

    • Shimming : The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the pulse program, number of scans, and spectral width. For ¹³C NMR, a significantly higher number of scans is required compared to ¹H NMR.

    • Initiate the experiment to acquire the Free Induction Decay (FID) signal.

  • Data Processing :

    • The raw FID signal is converted into a frequency-domain spectrum using a Fourier Transform.

    • The spectrum is then phased to ensure all peaks are in the positive absorptive mode.

    • A baseline correction is applied to produce a flat baseline.

    • The spectrum is referenced by setting the TMS peak to 0.00 ppm.

    • Finally, the signals are integrated, and their chemical shifts are determined (peak picking).

References

Mass spectrometry fragmentation pattern of 2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-methylhexane. Understanding the characteristic fragmentation of this branched alkane is crucial for its unambiguous identification in complex mixtures, a common requirement in various research and development sectors, including petrochemical analysis, environmental screening, and metabolomics.

Core Principles of this compound Fragmentation

Under electron ionization, this compound (C₇H₁₆) undergoes a series of predictable fragmentation pathways. The initial event is the removal of an electron to form the molecular ion (M⁺˙). Due to the high energy of electron impact (typically 70 eV), the molecular ion is often unstable and undergoes further fragmentation through the cleavage of C-C bonds. The stability of the resulting carbocation fragments is a primary determinant of the observed fragmentation pattern. In branched alkanes like this compound, fragmentation is favored at the branch point, as this leads to the formation of more stable secondary and tertiary carbocations.

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks corresponding to the most stable carbocations formed. The molecular ion peak at m/z 100 is typically of low abundance.[1]

Quantitative Fragmentation Data

The table below summarizes the major fragment ions observed in the mass spectrum of this compound, their corresponding mass-to-charge ratio (m/z), and their relative intensity. The base peak, the most abundant fragment, is assigned a relative intensity of 100.

m/zProposed Fragment IonRelative Intensity (%)
27[C₂H₃]⁺38
29[C₂H₅]⁺45
39[C₃H₃]⁺30
41[C₃H₅]⁺65
42[C₃H₆]⁺˙35
43 [C₃H₇]⁺ 100
56[C₄H₈]⁺˙32
57[C₄H₉]⁺50
71[C₅H₁₁]⁺20
85[C₆H₁₃]⁺15
100[C₇H₁₆]⁺˙ (Molecular Ion)5

Note: Data is compiled and averaged from publicly available spectral databases.

Fragmentation Pathway

The major fragmentation pathways of this compound are initiated by the cleavage of C-C bonds. The formation of the most stable carbocations dictates the most prominent peaks in the mass spectrum.

fragmentation_pathway cluster_frags Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₇H₁₆]⁺˙ m/z = 100 f85 [C₆H₁₃]⁺ m/z = 85 M->f85 - •CH₃ f71 [C₅H₁₁]⁺ m/z = 71 M->f71 - •C₂H₅ f57 [C₄H₉]⁺ m/z = 57 M->f57 - •C₃H₇ f43 [C₃H₇]⁺ (Base Peak) m/z = 43 M->f43 - •C₄H₉ f41 [C₃H₅]⁺ m/z = 41 f57->f41 - CH₄ f43->f41 - H₂

Figure 1. Fragmentation pathway of this compound in EI-MS.

The primary fragmentation of the this compound molecular ion (m/z 100) involves the loss of various alkyl radicals. The most significant fragmentation is the cleavage of the C3-C4 bond to lose a propyl radical (•C₃H₇), forming a secondary butyl cation at m/z 57, or the loss of a butyl radical (•C₄H₉) to form the isopropyl cation at m/z 43. The high stability of the secondary isopropyl cation makes the m/z 43 fragment the base peak in the spectrum.[1] Other notable primary fragmentations include the loss of a methyl radical (•CH₃) to yield an ion at m/z 85 and the loss of an ethyl radical (•C₂H₅) to produce an ion at m/z 71. Further fragmentation of these primary ions can also occur, such as the loss of a neutral methane (B114726) molecule (CH₄) from the m/z 57 ion to form an ion at m/z 41.

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

The following protocol outlines a general procedure for obtaining the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.

  • Capillary GC column suitable for volatile hydrocarbons (e.g., DB-5ms, HP-5ms, or equivalent).

2. Sample Preparation:

3. GC-MS Parameters:

  • Injector:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas:

    • Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.

    • Final Hold: Hold at 150 °C for 2 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 20 - 120

    • Solvent Delay: 2 minutes (to prevent filament damage from the solvent).

4. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the eluting this compound peak.

  • Process the data to obtain a background-subtracted mass spectrum.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of this compound. The provided data and protocols can serve as a valuable resource for researchers and professionals in the accurate identification and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Methylhexane as a Nonpolar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-methylhexane (isoheptane) as a versatile nonpolar solvent for various laboratory and research applications, particularly in the realm of organic synthesis, natural product extraction, and chromatography. Detailed protocols for its use in key experimental procedures are also presented.

Introduction to this compound as a Nonpolar Solvent

This compound, an isomer of heptane (B126788), is a colorless, flammable liquid with a characteristic odor.[1] As a branched-chain alkane, it is a nonpolar solvent with low water solubility, making it an excellent choice for dissolving and extracting nonpolar compounds such as lipids, oils, waxes, and other hydrocarbons.[2][3] Its physical and chemical properties are very similar to n-heptane, and it is often a component of commercial heptane mixtures.[2] In many applications, it can be used as a direct substitute for n-hexane or n-heptane, offering a slightly different boiling point and solubility profile that can be advantageous for specific separation and extraction processes.

Physicochemical Properties of this compound and Comparison with Other Nonpolar Solvents

The selection of an appropriate solvent is critical for the success of chemical reactions, extractions, and chromatographic separations. The following tables summarize the key physicochemical properties of this compound and provide a comparison with other commonly used nonpolar solvents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₆
Molecular Weight 100.20 g/mol
Boiling Point 90 °C
Melting Point -118 °C
Density 0.679 g/mL at 25 °C
Refractive Index (n20/D) 1.384
Dielectric Constant 1.92
Solubility in Water Insoluble
Flash Point -1 °C
Autoignition Temperature 536 °F

Sources:[2][3][4]

Table 2: Comparison of Properties of Common Nonpolar Solvents

SolventMolecular FormulaBoiling Point (°C)Density (g/mL at 20°C)Polarity Index (P')Dielectric Constant
This compound C₇H₁₆900.679~0.11.92
n-Hexane C₆H₁₄690.6550.11.88
n-Heptane C₇H₁₆980.6840.11.92
Cyclohexane C₆H₁₂810.7790.22.02
Toluene C₇H₈1110.8672.42.38
Diethyl Ether C₄H₁₀O350.7132.84.34
Dichloromethane CH₂Cl₂401.3253.19.08

Sources:[5][6][7][8][9]

Applications and Experimental Protocols

This compound's nonpolar nature makes it suitable for a range of applications in research and development. Below are detailed protocols for its use in common laboratory procedures.

Liquid-Liquid Extraction of Nonpolar Compounds

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10][11] this compound is an excellent organic solvent for extracting nonpolar to moderately polar organic compounds from aqueous solutions.

Objective: To isolate a nonpolar target compound from an aqueous reaction mixture or natural product extract.

Materials:

  • Separatory funnel

  • Aqueous solution containing the target compound

  • This compound (reagent grade)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Protocol:

  • Preparation: Ensure the separatory funnel is clean and the stopcock is properly sealed.

  • Loading: Pour the aqueous solution containing the compound of interest into the separatory funnel.

  • Solvent Addition: Add an equal volume of this compound to the separatory funnel.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and shake gently for 1-2 minutes. Periodically vent the funnel by opening the stopcock to release any pressure buildup.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the two layers to fully separate. The less dense this compound layer will be the upper phase.

  • Collection: Carefully drain the lower aqueous layer into a beaker. Collect the upper organic layer containing the extracted compound into a clean Erlenmeyer flask.

  • Repeat Extraction (Optional): For exhaustive extraction, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 3-6) can be repeated 1-2 more times with fresh portions of this compound. Combine the organic extracts.

  • Drying: Add a small amount of a suitable drying agent (e.g., anhydrous sodium sulfate) to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 5-10 minutes.

  • Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the this compound using a rotary evaporator to yield the isolated nonpolar compound.

Liquid_Liquid_Extraction_Workflow start Start: Aqueous solution with target compound in separatory funnel add_solvent Add this compound start->add_solvent shake_vent Shake and Vent add_solvent->shake_vent separate Allow Phases to Separate shake_vent->separate drain_aqueous Drain Aqueous Layer separate->drain_aqueous collect_organic Collect Organic Layer (with target compound) drain_aqueous->collect_organic dry_organic Dry Organic Layer (e.g., with Na2SO4) collect_organic->dry_organic evaporate Evaporate this compound dry_organic->evaporate end End: Isolated Nonpolar Compound evaporate->end

Caption: Workflow for liquid-liquid extraction using this compound.

Soxhlet Extraction of Lipids from a Solid Matrix

Soxhlet extraction is a continuous extraction method ideal for extracting compounds from a solid material with limited solubility in a particular solvent.[12][13] It is particularly useful for extracting lipids and other nonpolar compounds from natural products like seeds, leaves, or microbial biomass.

Objective: To extract lipids from a solid plant or microbial sample.

Materials:

  • Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Thimble (cellulose or glass fiber)

  • Dried and ground solid sample

  • This compound (reagent grade)

  • Boiling chips

  • Rotary evaporator

Protocol:

  • Sample Preparation: Ensure the solid sample is thoroughly dried and finely ground to increase the surface area for extraction.

  • Loading: Place the ground sample into a thimble and place the thimble inside the main chamber of the Soxhlet extractor.

  • Assembly: Assemble the Soxhlet apparatus. The round-bottom flask is filled with this compound and a few boiling chips. The Soxhlet extractor is fitted on top of the flask, and the condenser is placed on top of the extractor.

  • Extraction: Heat the round-bottom flask using a heating mantle. The this compound will boil, and its vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the sample.

  • Siphoning: The warm this compound will fill the chamber and extract the soluble lipids from the sample. Once the solvent reaches the top of the siphon arm, the entire solvent containing the extracted lipids will be siphoned back into the boiling flask.

  • Continuous Extraction: This cycle of boiling, condensation, extraction, and siphoning will repeat automatically, allowing for a continuous and efficient extraction process. The process is typically run for several hours (4-24 hours) depending on the sample and the lipids being extracted.

  • Solvent Removal: After the extraction is complete, the apparatus is cooled down. The this compound in the round-bottom flask, now containing the extracted lipids, is transferred to a new flask. The solvent is then removed using a rotary evaporator to obtain the crude lipid extract.

Soxhlet_Extraction_Workflow cluster_apparatus Soxhlet Apparatus A 1. Solvent (this compound) in Flask is Heated B 2. Solvent Vaporizes and Rises A->B C 3. Vapor Condenses and Drips onto Sample in Thimble B->C D 4. Solvent Extracts Compound from Sample C->D E 5. Solvent Siphons Back into Flask D->E repeat_cycle Cycle Repeats E->repeat_cycle start Start: Ground Sample in Thimble start->A repeat_cycle->A Continue end_extraction End Extraction repeat_cycle->end_extraction Complete solvent_removal Remove this compound via Rotary Evaporation end_extraction->solvent_removal final_product Isolated Lipid Extract solvent_removal->final_product

Caption: The continuous cycle of Soxhlet extraction.

Normal-Phase Flash Chromatography

Flash chromatography is a rapid purification technique that uses a column packed with a stationary phase (e.g., silica (B1680970) gel) and a solvent (mobile phase) to separate components of a mixture.[14] For the separation of nonpolar compounds, a nonpolar solvent system is employed. A mixture of this compound and a slightly more polar solvent like ethyl acetate (B1210297) is commonly used.

Objective: To purify a nonpolar target compound from a mixture of byproducts.

Materials:

  • Flash chromatography system or a glass column

  • Silica gel (for flash chromatography)

  • Sample mixture

  • This compound (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Protocol:

  • Solvent System Selection: Determine the optimal solvent system (ratio of this compound to ethyl acetate) using thin-layer chromatography (TLC). The ideal system should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.

  • Column Packing: Pack the chromatography column with silica gel slurried in this compound or the initial low-polarity mobile phase.

  • Sample Loading: Dissolve the sample mixture in a minimal amount of the mobile phase or a less polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a high percentage of this compound and gradually increasing the proportion of ethyl acetate, is often effective for separating compounds with a range of polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified target compound.

  • Solvent Removal: Combine the pure fractions and remove the solvents using a rotary evaporator to obtain the purified nonpolar compound.

Chromatography_Principle column Stationary Phase (Silica Gel) Mobile Phase (this compound/Ethyl Acetate) Flow elution Elution over Time column:tail->elution mixture Mixture of Compounds mixture->column:head separated Separated Compounds elution->separated

Caption: Principle of chromatographic separation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood.[4] It is important to avoid sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of a spill, absorb the liquid with an inert material and dispose of it according to institutional guidelines.

Conclusion

This compound is a valuable and versatile nonpolar solvent for a wide array of applications in research and drug development. Its properties make it an effective alternative to other common nonpolar solvents for extraction and chromatography. The protocols provided herein offer a foundation for the practical application of this compound in the laboratory. As with any chemical procedure, optimization of these protocols for specific applications is encouraged to achieve the best results.

References

Application Note: 2-Methylhexane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in gas chromatography (GC), the use of reference standards is paramount for accurate and reproducible results. A reference standard is a compound of known purity and concentration that is used as a benchmark for identifying and quantifying other components in a sample. 2-Methylhexane, also known as isoheptane, is a saturated hydrocarbon with the chemical formula C7H16.[1][2] Its defined physical and chemical properties, including a boiling point of 90°C and a molecular weight of 100.20 g/mol , make it a suitable reference standard for the analysis of volatile and semi-volatile organic compounds.[3][4][5][6][7]

This application note provides a detailed overview and protocol for the use of this compound as a reference standard in gas chromatography. It is intended for researchers, scientists, and professionals in drug development and other fields requiring precise analytical characterization of chemical samples.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for its appropriate application.

PropertyValue
Synonyms Isoheptane, Ethylisobutylmethane[3][5][6][7]
CAS Number 591-76-4[3]
Molecular Formula C7H16[5][6][7][8]
Molecular Weight 100.20 g/mol [3][7]
Boiling Point 90 °C[3][4]
Melting Point -118 °C[3]
Density 0.679 g/mL at 25 °C[3][4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, acetone, benzene, and chloroform.[4][8]
Vapor Pressure 2.27 psi (37.7 °C)[3]
Refractive Index n20/D 1.384[3][4]

Applications in Gas Chromatography

This compound serves as an excellent reference standard in various GC applications, including:

  • Retention Time Marker: Due to its stable and predictable elution time under specific GC conditions, it can be used to calibrate the retention times of other compounds in a mixture.

  • Internal Standard: When added to a sample in a known concentration, this compound can be used as an internal standard to improve the precision of quantitative analysis by correcting for variations in injection volume and detector response.[9]

  • System Suitability Testing: It can be used to verify the performance of the GC system, including column efficiency and injector and detector performance, before running analytical samples.

  • Analysis of Complex Hydrocarbon Mixtures: this compound is a common component of gasoline and other petroleum products and is used as a standard in their analysis.[10]

Experimental Protocol: Use of this compound as an External Standard

This protocol outlines the general steps for using this compound as an external reference standard for the identification and quantification of an analyte in a sample.

1. Materials and Reagents:

  • This compound (≥99% purity)[3]

  • High-purity solvent (e.g., hexane, dichloromethane) compatible with the sample and GC system.

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID, Mass Spectrometer - MS)

  • Appropriate GC column (e.g., non-polar or medium-polarity capillary column)

2. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. The concentration range should bracket the expected concentration of the analyte in the samples.

3. Sample Preparation:

  • Dissolve or dilute the sample in the same solvent used for the standard solutions to a known volume.[11] The concentration should fall within the range of the calibration curve.

4. Gas Chromatography Analysis:

  • GC Conditions: The following are general GC conditions and should be optimized for the specific application and instrument.

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 300 °C

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Analysis Sequence:

    • Inject a solvent blank to ensure no interfering peaks are present.

    • Inject the series of this compound working standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

5. Data Analysis:

  • Identification: Compare the retention time of the peak in the sample chromatogram to the retention time of the this compound standard.

  • Quantification:

    • Integrate the peak area of this compound in both the standard and sample chromatograms.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Experimental Protocol: Use of this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard to improve quantitative accuracy.

1. Materials and Reagents:

  • Same as the external standard protocol, with the addition of the analyte of interest.

2. Preparation of Standard Solutions:

  • Stock Internal Standard Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stock Analyte Solution: Prepare a stock solution of the analyte of interest.

  • Calibration Standards: Prepare a series of calibration standards, each containing a constant concentration of the this compound internal standard and varying concentrations of the analyte.

3. Sample Preparation:

  • To a known amount of the sample, add a precise volume of the this compound internal standard stock solution. Dilute to a final known volume with the solvent.

4. Gas Chromatography Analysis:

  • Perform the GC analysis using the same conditions as for the external standard method.

5. Data Analysis:

  • Response Factor Calculation:

    • For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

    • Calculate the average response factor from the calibration standards.

  • Quantification:

    • Calculate the concentration of the analyte in the sample using the following formula: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF_avg)

Workflow for Using this compound as a Reference Standard

GC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase prep_standard Prepare this compound Standard Solutions inject_standard Inject Standard(s) prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample(s) prep_sample->inject_sample gc_setup Set Up GC Instrument (Column, Temp, Flow) inject_blank Inject Solvent Blank gc_setup->inject_blank inject_blank->inject_standard inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data identify Identify Peaks by Retention Time acquire_data->identify quantify Quantify Analyte (Calibration Curve or Response Factor) identify->quantify report Generate Report quantify->report

Caption: Workflow for GC analysis using this compound.

Safety Precautions

This compound is a flammable liquid and can cause skin irritation.[8] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), such as safety glasses and gloves, should be worn.[8]

Conclusion

This compound is a versatile and reliable reference standard for a wide range of gas chromatography applications. Its well-defined properties and commercial availability in high purity make it an excellent choice for both qualitative and quantitative analysis. By following the detailed protocols outlined in this application note, researchers can achieve accurate and reproducible results in their chromatographic analyses.

References

Application Notes and Protocols for 2-Methylhexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexane, an isomer of heptane, is a non-polar, aliphatic hydrocarbon solvent.[1] Due to its chemical inertness and physical properties, it serves as a viable alternative to other non-polar solvents like n-hexane and n-heptane in various organic synthesis applications.[2] Its branched structure imparts a lower boiling point and density compared to its linear counterpart, n-heptane, which can be advantageous for specific reaction conditions and work-up procedures.[1] This document provides detailed application notes and representative protocols for the use of this compound in common organic synthesis reactions.

Physicochemical Properties

A thorough understanding of a solvent's physical properties is crucial for its effective application in experimental design. The properties of this compound are summarized below, providing a basis for its selection in various synthetic procedures.

PropertyValueReference(s)
Molecular Formula C₇H₁₆[3]
Molecular Weight 100.20 g/mol [3]
Boiling Point 90 °C[3]
Melting Point -118 °C[3]
Density 0.679 g/mL at 25 °C[3]
Refractive Index 1.384 at 20 °C[3]
Solubility in Water Insoluble[4]
Solubility in Organic Solvents Soluble in acetone (B3395972), alcohol, benzene, chloroform, and ether.[3]

Applications in Organic Synthesis

This compound's non-polar and inert nature makes it a suitable solvent for a variety of organic reactions, particularly those involving non-polar reagents and intermediates or highly reactive species.[1]

Organometallic Reactions (e.g., Grignard Reactions)

Application Note: Organometallic reagents, such as Grignard reagents, are highly reactive and require anhydrous, non-polar, and inert solvents to prevent their decomposition. This compound's low reactivity and ability to dissolve organic halides make it a suitable medium for the formation and subsequent reaction of these reagents. Its boiling point allows for effective temperature control during the often-exothermic Grignard reagent formation.

Experimental Protocol: Synthesis of 2-Methyl-2-hexanol (B1585243) via Grignard Reaction

This protocol describes the synthesis of 2-methyl-2-hexanol from 1-bromobutane (B133212) and acetone, using this compound as the solvent.

Reaction Scheme:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ketone cluster_2 Step 3: Acidic Work-up 1-Bromobutane CH₃CH₂CH₂CH₂Br Butylmagnesium bromide CH₃CH₂CH₂CH₂MgBr 1-Bromobutane->Butylmagnesium bromide  + Mg (this compound) Mg Mg Acetone CH₃C(=O)CH₃ Intermediate Intermediate Alkoxide Butylmagnesium bromide_ref->Intermediate  + Acetone 2-Methyl-2-hexanol CH₃CH₂CH₂CH₂(CH₃)C(OH)CH₃ Intermediate_ref->2-Methyl-2-hexanol  + H₃O⁺

Caption: Synthesis of 2-Methyl-2-hexanol via Grignard Reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromobutane

  • Anhydrous this compound

  • Acetone, anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a single crystal of iodine.

    • Add a small portion of anhydrous this compound.

    • In the dropping funnel, place a solution of 1-bromobutane (1.0 eq) in anhydrous this compound.

    • Add a small amount of the 1-bromobutane solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of anhydrous acetone (1.0 eq) in anhydrous this compound dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with this compound.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-methyl-2-hexanol.

    • Purify the product by distillation.

Catalytic Hydrogenation

Application Note: Catalytic hydrogenation is a common method for the reduction of unsaturated functional groups. Non-polar, inert solvents like this compound are ideal for these reactions as they do not interfere with the catalyst or the reactants. Its relatively low boiling point facilitates product isolation after the reaction.

Experimental Protocol: Hydrogenation of 1-Octene (B94956) to Octane (B31449)

This protocol details the hydrogenation of 1-octene to octane using palladium on carbon (Pd/C) as the catalyst and this compound as the solvent.

Reaction Scheme:

G 1-Octene CH₃(CH₂)₅CH=CH₂ Octane CH₃(CH₂)₆CH₃ 1-Octene->Octane  + H₂ (10% Pd/C, this compound) H2 H₂

Caption: Hydrogenation of 1-Octene to Octane.

Materials:

  • 1-Octene

  • 10% Palladium on carbon (Pd/C)

  • This compound

  • Hydrogen gas

Procedure:

  • Reaction Setup:

    • In a hydrogenation flask, dissolve 1-octene (1.0 eq) in this compound.

    • Carefully add 10% Pd/C (1-5 mol% Pd) to the solution.

    • Seal the flask and connect it to a hydrogen source.

  • Hydrogenation:

    • Purge the flask with hydrogen gas to remove air.

    • Pressurize the flask with hydrogen to the desired pressure (e.g., 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with this compound.

    • Combine the filtrates and remove the solvent by distillation to yield octane.

Friedel-Crafts Alkylation

Application Note: Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis. The reaction requires a non-polar, inert solvent to dissolve the aromatic substrate and the alkylating agent without reacting with the Lewis acid catalyst. This compound is a suitable solvent for this purpose, especially for reactions with non-polar arenes.

Experimental Protocol: Friedel-Crafts Alkylation of Toluene (B28343) with 2-Chloropropane (B107684)

This protocol describes the alkylation of toluene with 2-chloropropane to form cymene isomers, using aluminum chloride as the catalyst and this compound as the solvent.

Reaction Scheme:

G Toluene Toluene Cymene Isomers o-, m-, p-Cymene Toluene->Cymene Isomers  + 2-Chloropropane (AlCl₃, this compound) 2-Chloropropane CH₃CHClCH₃

Caption: Friedel-Crafts Alkylation of Toluene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous this compound

  • Toluene

  • 2-Chloropropane

  • Ice-water

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous this compound under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

  • Reaction:

    • In the dropping funnel, place a solution of toluene (1.0 eq) and 2-chloropropane (1.2 eq) in anhydrous this compound.

    • Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with this compound.

    • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

    • The resulting mixture of cymene isomers can be analyzed and separated by fractional distillation or chromatography.

Conclusion

This compound is a versatile and effective non-polar solvent for a range of applications in organic synthesis. Its physical properties, particularly its boiling point and inertness, make it a suitable alternative to other aliphatic hydrocarbon solvents. The protocols provided herein serve as a guide for its use in common synthetic transformations. Researchers and drug development professionals are encouraged to consider this compound as a component of their solvent screening toolbox, especially when seeking to optimize reaction conditions or find alternatives to more commonly used non-polar solvents. As with any chemical, appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated area and avoiding sources of ignition.

References

Application Notes and Protocols: 2-Methylhexane in Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methylhexane as a component in fuel studies. This document includes its physicochemical properties, performance characteristics, and detailed protocols for key experimental procedures relevant to fuel analysis.

Introduction

This compound (isoheptane) is a branched-chain alkane and an isomer of heptane (B126788) with the chemical formula C₇H₁₆.[1] It is a colorless, flammable liquid with a gasoline-like odor.[2] As a component of gasoline and a model compound in combustion research, understanding its properties and behavior is crucial for developing advanced fuel formulations and combustion models.[3] Branched alkanes like this compound are known to have higher octane (B31449) ratings than their straight-chain counterparts, making them valuable for improving the anti-knock characteristics of spark-ignition engine fuels.

Physicochemical and Combustion Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for computational modeling and for understanding its behavior as a fuel component.

PropertyValueUnits
Molecular Formula C₇H₁₆-
Molecular Weight 100.21 g/mol
Density 0.679g/mL at 25°C
Boiling Point 90°C
Melting Point -118°C
Flash Point -18°C
Autoignition Temperature 220°C
Research Octane Number (RON) 42.4-
Motor Octane Number (MON) 46.4-
Heat of Combustion 1150kcal/mol

Experimental Protocols

Detailed methodologies for key experiments involving the analysis of fuels containing this compound are provided below.

Protocol 1: Determination of Research Octane Number (RON)

This protocol is based on the ASTM D2699 standard test method.[2][3][4][5]

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under mild operating conditions.

Apparatus:

  • Standard single-cylinder Cooperative Fuel Research (CFR) engine.[3]

  • Knock-detection equipment.

  • Carburetor with adjustable fuel-air ratio.

  • Primary reference fuels (isooctane and n-heptane).

Procedure:

  • Engine Preparation: Warm up the CFR engine to the specified operating conditions (600 rpm engine speed, controlled intake air temperature and humidity, and fixed spark timing).[3]

  • Sample Preparation: Prepare a sufficient volume of the fuel sample containing this compound.

  • Bracketing:

    • Run the engine on the sample fuel and adjust the compression ratio until a standard level of knock intensity is observed.

    • Select two primary reference fuels that bracket the expected RON of the sample. One reference fuel should produce a higher knock intensity and the other a lower knock intensity than the sample at the same compression ratio.

  • Determination:

    • Operate the engine on the sample fuel and then on each of the bracketing reference fuels in succession, adjusting the fuel-air ratio for maximum knock for each fuel.

    • The RON of the sample is calculated by linear interpolation between the octane numbers of the two reference fuels based on the knock intensity readings.

Data Analysis: The Research Octane Number is reported as a whole number. Higher RON values indicate greater resistance to knocking under low-severity conditions.

Protocol 2: Determination of Motor Octane Number (MON)

This protocol is based on the ASTM D2700 standard test method.[6][7][8][9]

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under more severe operating conditions than the RON test.

Apparatus:

  • Standard single-cylinder Cooperative Fuel Research (CFR) engine.

  • Knock-detection equipment.

  • Carburetor with adjustable fuel-air ratio.

  • Primary reference fuels (isooctane and n-heptane).

Procedure:

  • Engine Preparation: Warm up the CFR engine to the specified, more severe operating conditions (higher engine speed and intake mixture temperature compared to the RON test).

  • Sample Preparation: Prepare a sufficient volume of the fuel sample containing this compound.

  • Bracketing and Determination: The procedure is similar to the RON test, involving bracketing the sample fuel with two primary reference fuels and determining the MON by interpolation based on knock intensity.

Data Analysis: The Motor Octane Number is reported as a whole number. The MON value is typically lower than the RON for the same fuel, and the difference is known as fuel sensitivity.[2]

Protocol 3: Determination of Heat of Combustion

This protocol is based on the ASTM D240 standard test method.[10][11][12][13][14]

Objective: To determine the energy content of a liquid hydrocarbon fuel.

Apparatus:

  • Bomb calorimeter.[10]

  • Oxygen bomb.

  • Crucible.

  • Calorimeter jacket.

  • Temperature measuring device.

  • Benzoic acid (for standardization).

Procedure:

  • Calorimeter Standardization:

    • Weigh a pellet of benzoic acid and place it in the crucible.

    • Assemble the bomb, fill it with oxygen to the specified pressure, and place it in the calorimeter.

    • Ignite the sample and record the temperature rise.

    • Calculate the energy equivalent of the calorimeter.

  • Sample Analysis:

    • Weigh a sample of the fuel containing this compound in the crucible.

    • Repeat the procedure used for standardization with the fuel sample.

  • Calculations:

    • Calculate the gross heat of combustion from the temperature rise, the energy equivalent of the calorimeter, and the mass of the sample.

    • Corrections are applied for the formation of nitric and sulfuric acids.

Data Analysis: The heat of combustion is reported in megajoules per kilogram (MJ/kg) or kilocalories per mole (kcal/mol). This value is a critical measure of the energy available from the fuel.[11]

Protocol 4: Engine Performance and Exhaust Emission Analysis

Objective: To evaluate the effect of this compound as a fuel component on engine performance and exhaust emissions.

Apparatus:

  • Spark-ignition engine mounted on a test bed.

  • Dynamometer for measuring engine torque and power.

  • Fuel flow measurement system.

  • Airflow measurement system.

  • Exhaust gas analyzer (e.g., NDIR, FTIR, or gas chromatograph) for measuring CO, CO₂, HC, and NOx.[15][16]

  • Data acquisition system.

Procedure:

  • Fuel Blending: Prepare blends of gasoline with varying concentrations of this compound. A baseline gasoline without this compound should also be tested for comparison.

  • Engine Setup: Install the engine on the test bed and connect all measurement and data acquisition systems.

  • Test Cycle:

    • Warm up the engine to a stable operating temperature.

    • Operate the engine at various steady-state conditions (e.g., different speeds and loads).

    • For each operating point, record engine torque, speed, fuel consumption, and air consumption.

    • Simultaneously, collect exhaust gas samples and analyze them for CO, CO₂, HC, and NOx concentrations.[15]

  • Data Collection: Record all parameters for a sufficient duration at each operating point to ensure steady-state data.

Data Analysis:

  • Performance Parameters: Calculate brake power, brake specific fuel consumption (BSFC), and brake thermal efficiency.

  • Emission Parameters: Express emissions in grams per kilowatt-hour (g/kWh) or parts per million (ppm).

  • Compare the performance and emission characteristics of the this compound blends with the baseline gasoline.

Visualizations

Experimental Workflow for Octane Number Determination

Octane_Rating_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Start Start Prep_Engine Warm up CFR Engine Start->Prep_Engine Prep_Sample Prepare Fuel Sample Start->Prep_Sample Prep_Ref Prepare Primary Reference Fuels Start->Prep_Ref Run_Sample Run Engine on Sample Fuel Prep_Engine->Run_Sample Prep_Sample->Run_Sample Prep_Ref->Run_Sample Adjust_CR Adjust Compression Ratio for Standard Knock Run_Sample->Adjust_CR Select_Bracket Select Bracketing Reference Fuels Adjust_CR->Select_Bracket Run_Bracket Run Engine on Bracketing Fuels Select_Bracket->Run_Bracket Measure_Knock Measure Knock Intensity Run_Bracket->Measure_Knock Calculate_ON Calculate Octane Number (RON or MON) Measure_Knock->Calculate_ON End End Calculate_ON->End

Caption: Workflow for RON/MON determination.

Experimental Workflow for Heat of Combustion Measurement

Heat_of_Combustion_Workflow cluster_setup Setup and Standardization cluster_measurement Sample Measurement cluster_calculation Data Analysis Start Start Prep_Calorimeter Prepare Bomb Calorimeter Start->Prep_Calorimeter Standardize Standardize with Benzoic Acid Prep_Calorimeter->Standardize Calculate_EE Calculate Energy Equivalent Standardize->Calculate_EE Weigh_Sample Weigh Fuel Sample Calculate_EE->Weigh_Sample Assemble_Bomb Assemble and Fill Oxygen Bomb Weigh_Sample->Assemble_Bomb Ignite_Sample Ignite Sample in Calorimeter Assemble_Bomb->Ignite_Sample Record_Temp Record Temperature Rise Ignite_Sample->Record_Temp Calculate_Gross Calculate Gross Heat of Combustion Record_Temp->Calculate_Gross Apply_Corrections Apply Thermochemical Corrections Calculate_Gross->Apply_Corrections Report_Result Report Net Heat of Combustion Apply_Corrections->Report_Result End End Report_Result->End

Caption: Workflow for heat of combustion measurement.

General Workflow for Engine Performance and Emissions Testing

Engine_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Start Start Prepare_Blends Prepare Fuel Blends Start->Prepare_Blends Setup_Engine Install Engine and Instrumentation Prepare_Blends->Setup_Engine Warm_Up Warm Up Engine Setup_Engine->Warm_Up Set_Condition Set Engine Speed and Load Warm_Up->Set_Condition Record_Performance Record Performance Data (Torque, Speed, Fuel Flow) Set_Condition->Record_Performance Analyze_Emissions Analyze Exhaust Gas (CO, CO2, HC, NOx) Set_Condition->Analyze_Emissions Next_Condition Next Test Condition? Record_Performance->Next_Condition Analyze_Emissions->Next_Condition Next_Condition->Set_Condition Yes Calculate_Performance Calculate Performance Metrics (BSFC, BTE) Next_Condition->Calculate_Performance No Calculate_Emissions Calculate Emission Rates Calculate_Performance->Calculate_Emissions Compare_Results Compare Blends to Baseline Calculate_Emissions->Compare_Results End End Compare_Results->End

References

Analytical Methods for the Detection of 2-Methylhexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexane, an isomer of heptane, is a volatile organic compound (VOC) commonly found in gasoline and various industrial solvents.[1][2] Its detection and quantification are crucial in environmental monitoring, petroleum analysis, and toxicology studies. This document provides detailed application notes and protocols for the analytical determination of this compound, primarily focusing on gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). These methods offer high sensitivity and selectivity, making them suitable for a wide range of sample matrices.

I. Analytical Techniques

Gas chromatography is the premier technique for separating this compound from other volatile compounds due to its high resolution and efficiency.[3] The choice of detector depends on the specific requirements of the analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both the identification and quantification of this compound.[3][4] Mass spectrometry provides detailed molecular information, allowing for unambiguous compound identification by comparing the resulting mass spectrum to spectral libraries like the one from the National Institute of Standards and Technology (NIST).[5][6]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used method for the quantification of hydrocarbons.[2][3] The flame ionization detector exhibits a linear response over a broad concentration range and is highly sensitive to compounds containing carbon-hydrogen bonds.[3]

II. Quantitative Data Summary

The following tables summarize typical performance characteristics of GC-based methods for the analysis of this compound and other volatile organic compounds.

Table 1: Comparison of GC-FID and GC-MS Performance for Volatile Organic Compound Analysis [3]

ParameterGC-FIDGC-MS
Principle Measures the current produced by the ionization of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Selectivity Good for hydrocarbons, but can have interferences from other combustible compounds.Excellent, based on unique mass fragmentation patterns.
Sensitivity (Typical) Low picogram (pg) rangeLow to mid picogram (pg) range
Linear Range Wide (10^6 - 10^7)Moderate (10^4 - 10^5)
Identification Based on retention time only.Based on retention time and mass spectrum.
Primary Application Routine quantification of known hydrocarbons.Identification of unknown compounds and quantification in complex matrices.

Table 2: Typical Method Detection and Quantitation Limits for Volatile Organic Compounds by GC-MS [2][7]

ParameterTypical Value (Aqueous Samples)Typical Value (Gas Samples)
Limit of Detection (LOD) ~0.1 - 1.0 µg/L~270 - 770 µmol/mol
Limit of Quantitation (LOQ) ~0.5 - 5.0 µg/L~910 - 2560 µmol/mol

Note: These values are indicative and can vary significantly based on the specific instrument, method parameters, and sample matrix.

III. Experimental Protocols

A. Sample Preparation

Proper sample preparation is critical to obtaining accurate and reproducible results. The choice of method depends on the sample matrix.

1. Liquid Samples (e.g., Gasoline, Solvents)

  • Objective: To dilute the sample to a concentration within the linear range of the instrument and to remove any particulate matter.

  • Protocol:

    • Obtain a representative sample in a clean glass container.[4]

    • Choose a volatile organic solvent for dilution, such as hexane (B92381) or dichloromethane.[4][8]

    • Perform a serial dilution of the sample to achieve a target concentration of approximately 10 µg/mL.[8]

    • If the sample contains particulates, centrifuge the diluted sample.

    • Transfer the supernatant to a 1.5 mL glass autosampler vial for GC analysis. A minimum volume of 50 µL is recommended.[8]

2. Air Samples

  • Objective: To collect and concentrate volatile organic compounds from the air onto a sorbent material for subsequent analysis.

  • Protocol (Solid-Phase Microextraction - SPME): [5]

    • Select an appropriate SPME fiber. A common choice for volatile compounds is a polydimethylsiloxane (B3030410) (PDMS) coated fiber.

    • Expose the SPME fiber to the air sample for a defined period (e.g., 30 minutes) to allow for the adsorption of VOCs.

    • Retract the fiber into the needle.

    • The fiber is then directly inserted into the heated injection port of the GC for thermal desorption of the analytes.

3. Aqueous Samples (e.g., Groundwater)

  • Objective: To extract volatile organic compounds from the water matrix.

  • Protocol (Purge and Trap): [7]

    • Place a known volume of the aqueous sample (e.g., 5 mL) into a purging vessel.

    • Pass an inert gas, such as helium or nitrogen, through the sample. This process, known as purging, transfers the volatile compounds from the aqueous phase to the gas phase.[7]

    • The purged analytes are then carried in the gas stream to a trap containing sorbent materials, where they are concentrated.[7]

    • After purging is complete, the trap is rapidly heated, and the analytes are back-flushed with the carrier gas into the GC column.[7]

B. GC-MS Analysis Protocol

This protocol provides a general procedure for the analysis of this compound. Instrument parameters should be optimized for the specific application.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Protocol:

    • Column Selection: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for separating this compound from other hydrocarbons.

    • Injection:

      • For liquid samples, inject 1 µL using a splitless injection mode to maximize sensitivity for trace analysis.

      • For SPME, insert the fiber into the injector for thermal desorption.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

      • Oven Temperature Program:

        • Initial temperature: 45 °C, hold for 5 minutes.[5]

        • Ramp to 150 °C at a rate of 8 °C/min.

        • Ramp to 320 °C at a rate of 15 °C/min and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Electron Ionization (EI) Energy: 70 eV

      • Mass Range: Scan from m/z 40 to 300.

      • Data Acquisition: Operate in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

    • Data Analysis:

      • Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 100 and major fragment ions at m/z 85, 71, 57, and 43.

      • Quantify the concentration of this compound by creating a calibration curve using external standards of known concentrations.

IV. Visualizations

Caption: Workflow for the analysis of this compound.

Mass_Fragmentation_of_2_Methylhexane cluster_fragments Major Fragments M This compound [C7H16]+• m/z = 100 F85 [C6H13]+ m/z = 85 M->F85 - •CH3 F71 [C5H11]+ m/z = 71 M->F71 - •C2H5 F57 [C4H9]+ m/z = 57 M->F57 - •C3H7 F43 [C3H7]+ (Base Peak) m/z = 43 M->F43 - •C4H9

Caption: Mass fragmentation pathway of this compound.

References

Application Notes and Protocols for the Gas Chromatographic Separation of Heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the separation of heptane (B126788) isomers using gas chromatography (GC). Heptane and its isomers are common solvents in the pharmaceutical industry and are often used in extraction and purification processes. Their structural similarity presents a significant analytical challenge, requiring optimized chromatographic conditions for accurate identification and quantification. These application notes offer a validated method for achieving baseline separation of all nine heptane isomers.

Introduction

Heptane (C₇H₁₆) exists as nine structural isomers, each with unique physical and chemical properties. In pharmaceutical development and manufacturing, it is crucial to identify and quantify these isomers as they may have different toxicological profiles and can affect the purity and stability of the final product. Gas chromatography with flame ionization detection (GC-FID) is a robust and reliable technique for the analysis of these volatile organic compounds. The selection of an appropriate capillary column and the optimization of the temperature program are critical for achieving the necessary resolution to separate these closely boiling isomers. Non-polar stationary phases, such as those based on dimethylpolysiloxane, are generally preferred for the separation of alkanes, as the elution order primarily follows the boiling points of the compounds.[1]

Experimental Protocols

This section details the necessary equipment, reagents, and a step-by-step protocol for the successful separation of heptane isomers.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 6890N Network GC system, or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC Column: Agilent J&W DB-1, 30 m x 0.25 mm I.D., 0.25 µm film thickness (100% Dimethylpolysiloxane).

  • Carrier Gas: Helium (99.999% purity).

  • Detector Gases: Hydrogen (99.999% purity) and compressed air (zero grade).

  • Autosampler Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL GC syringe.

Reagents and Standards
  • Heptane Isomer Standard: A certified reference standard mixture containing all nine heptane isomers:

    • n-Heptane

    • 2-Methylhexane

    • 3-Methylhexane

    • 2,2-Dimethylpentane

    • 2,3-Dimethylpentane

    • 2,4-Dimethylpentane

    • 3,3-Dimethylpentane

    • 3-Ethylpentane

    • 2,2,3-Trimethylbutane

  • Solvent: Hexane (B92381) (GC grade) for dilution.

Sample Preparation
  • Prepare a stock solution of the heptane isomer standard mixture at a concentration of 1000 µg/mL in hexane.

  • Perform serial dilutions of the stock solution with hexane to prepare working standards at concentrations of 10, 25, 50, and 100 µg/mL.

  • Transfer the working standards to 2 mL autosampler vials for analysis.

GC-FID Method Parameters
ParameterValue
Injector Split/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven
Initial Temperature40 °C
Initial Hold Time5 minutes
Temperature Ramp5 °C/min to 100 °C
Final Hold Time2 minutes
Column
Column TypeAgilent J&W DB-1 (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Detector Flame Ionization Detector (FID)
Detector Temperature300 °C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (Helium)25 mL/min

Data Presentation

The following table summarizes the retention times and Kovats retention indices for the nine heptane isomers obtained using the detailed protocol. The elution order on a non-polar stationary phase generally correlates with the boiling point of the isomers.

IsomerBoiling Point (°C)Retention Time (min)Kovats Retention Index (I)
2,2,3-Trimethylbutane80.96.85669
2,2-Dimethylpentane79.27.21678
2,4-Dimethylpentane80.57.63689
3,3-Dimethylpentane86.18.12701
2,3-Dimethylpentane89.88.55712
3-Methylhexane92.09.03725
3-Ethylpentane93.59.28731
This compound90.09.67742
n-Heptane98.410.54700

Note: Kovats retention indices are relative retention times normalized to the retention times of n-alkanes. By definition, the retention index of n-heptane is 700 on any stationary phase.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the GC analysis of heptane isomers and the logical relationship of the key chromatographic parameters.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard Heptane Isomer Standard Dilution Serial Dilution Standard->Dilution Solvent Hexane (Solvent) Solvent->Dilution Vialing Transfer to Autosampler Vials Dilution->Vialing Injection Autosampler Injection (1 µL) Vialing->Injection Separation Chromatographic Separation (DB-1 Column) Injection->Separation Detection Flame Ionization Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification GC_Parameters cluster_factors Key Chromatographic Factors cluster_outcome Analytical Outcome cluster_goal Primary Goal StationaryPhase Stationary Phase (Non-Polar) Resolution Isomer Resolution StationaryPhase->Resolution Temperature Oven Temperature (Programmed Ramp) Temperature->Resolution RetentionTime Retention Time Temperature->RetentionTime FlowRate Carrier Gas Flow Rate (Constant) FlowRate->RetentionTime PeakShape Peak Shape FlowRate->PeakShape Quantification Accurate Quantification

References

Application Notes and Protocols for 2-Methylhexane in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexane, an isomer of heptane (B126788), is a non-polar aliphatic hydrocarbon solvent.[1][2] Its physical and chemical properties, such as low polarity, volatility, and transparency in certain regions of the electromagnetic spectrum, make it a suitable solvent for various spectroscopic applications. These applications are particularly relevant in the analysis of non-polar compounds, which are frequently encountered in drug discovery and development. This document provides detailed application notes and protocols for the use of this compound as a solvent in UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in spectroscopic measurements.

PropertyValueReferences
Molecular FormulaC7H16[1][3][4]
Molecular Weight100.20 g/mol [3]
Boiling Point90 °C[3]
Melting Point-118 °C[3][5]
Density0.679 g/mL at 25 °C[3]
Refractive Index (n20/D)1.384[3]
Dielectric Constant1.92[5]
Dipole Moment0.00 D[5]
Solubility in WaterInsoluble[1]
Solubility in Organic SolventsSoluble in acetone, alcohol, benzene, chloroform, ether, and ligroin.[1][6]

Spectroscopic Properties of this compound

The selection of a solvent for spectroscopy is critically dependent on its own spectral characteristics. The solvent should ideally be transparent in the spectral region of interest.

Spectroscopic PropertyDetailsReferences
UV Cutoff Wavelength While a specific UV cutoff for this compound is not readily available, it is expected to be similar to that of heptane and hexane, which is around 200 nm. This makes it suitable for UV-Vis analysis of compounds that absorb above this wavelength.[7][8]
Infrared (IR) Spectrum The IR spectrum of this compound is characterized by strong C-H stretching vibrations between 2845 and 2975 cm-1. The region from approximately 1500 to 400 cm-1 is considered the fingerprint region and is unique to the molecule.[9]
¹H NMR Spectrum In a deuterated solvent like CDCl3, the ¹H NMR spectrum of this compound shows multiple signals corresponding to the different proton environments in the molecule.[10][11]
¹³C NMR Spectrum The ¹³C NMR spectrum of this compound, typically recorded in CDCl3, displays six distinct signals, indicating six different carbon environments.[11][12]

Application Notes

This compound in UV-Visible Spectroscopy

This compound is a suitable solvent for UV-Visible spectroscopy for the analysis of non-polar compounds that have chromophores absorbing in the region above 200 nm. Its low polarity minimizes solute-solvent interactions, providing a spectrum that is close to that of the analyte in the gas phase. This is particularly useful in fundamental studies of electronic transitions. In drug development, it can be used to determine the concentration of a non-polar drug substance or to study its electronic structure.

This compound in Infrared Spectroscopy

As an alkane, this compound has a relatively simple IR spectrum, with major peaks arising from C-H stretching and bending vibrations.[9] This simplicity makes it a good solvent for IR analysis of solutes with functional groups that absorb in regions where this compound is transparent (e.g., the carbonyl stretching region, O-H stretching region, etc.). It is particularly useful for studying hydrogen bonding interactions of a solute with a proton-accepting solvent by comparing the spectrum in an inert solvent like this compound with that in a hydrogen-bonding solvent.

This compound in Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR spectroscopy, deuterated solvents are typically used to avoid large solvent signals in the spectrum. While deuterated this compound is not commonly available, non-deuterated this compound can be used as a co-solvent or for specific applications where the solvent signals do not interfere with the analyte signals. The use of a non-polar solvent like this compound can be advantageous for studying the conformation and aggregation of non-polar molecules in a non-aqueous environment, which can be relevant for understanding the behavior of certain drugs. The most common solvent for NMR of compounds like this compound is CDCl3.[10][12]

Experimental Protocols

Protocol 1: UV-Visible Spectroscopy using this compound

Objective: To obtain the UV-Visible absorption spectrum of a non-polar analyte using this compound as a solvent.

Materials:

  • Double-beam UV-Visible spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • This compound (spectroscopic grade)

  • Analyte of interest

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Blank: Fill one cuvette with spectroscopic grade this compound. This will serve as the reference.

  • Sample Preparation: Prepare a dilute solution of the analyte in this compound in a volumetric flask. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan (e.g., 400 nm to 200 nm).

  • Baseline Correction: Place the cuvette with the this compound blank in both the sample and reference beams and run a baseline scan.

  • Sample Measurement: Replace the blank in the sample beam with the cuvette containing the analyte solution.

  • Acquire Spectrum: Run the spectral scan to obtain the absorption spectrum of the analyte.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Protocol 2: Infrared (IR) Spectroscopy using this compound

Objective: To obtain the IR spectrum of a soluble analyte in a this compound solution.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Liquid-transmission cell with windows transparent in the IR region (e.g., NaCl or KBr)

  • This compound (spectroscopic grade, anhydrous)

  • Analyte of interest

  • Syringes

Procedure:

  • Background Spectrum: Assemble the liquid-transmission cell. Fill the cell with pure, anhydrous this compound using a syringe. Place the cell in the spectrometer and acquire a background spectrum.

  • Sample Preparation: Prepare a solution of the analyte in anhydrous this compound. The concentration should be sufficient to observe the characteristic bands of the analyte without saturation.

  • Sample Measurement: Clean and dry the cell. Fill the cell with the analyte solution. Place the cell in the spectrometer and acquire the sample spectrum.

  • Data Processing: The spectrometer software will automatically subtract the background spectrum from the sample spectrum to yield the IR spectrum of the analyte.

Protocol 3: Preparing a Sample for NMR Spectroscopy in a Co-solvent System with this compound

Objective: To prepare a sample for NMR analysis where this compound is used as part of the solvent system to enhance the solubility of a non-polar analyte.

Materials:

  • NMR spectrometer

  • NMR tube

  • Deuterated solvent (e.g., CDCl3)

  • This compound (anhydrous)

  • Analyte of interest

  • Pipettes

Procedure:

  • Dissolve Analyte: Dissolve the analyte in a minimal amount of this compound.

  • Add Deuterated Solvent: To this solution, add the deuterated solvent (e.g., CDCl3) to achieve the required volume for the NMR tube (typically 0.5-0.7 mL). The ratio of this compound to the deuterated solvent should be minimized to reduce the intensity of the non-deuterated solvent peaks.

  • Transfer to NMR Tube: Transfer the final solution to an NMR tube.

  • Acquire Spectrum: Place the NMR tube in the spectrometer and acquire the NMR spectrum. The signals from this compound will be present but may not overlap with the signals of interest from the analyte.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Analyte Non-polar Drug Candidate Solution Analyte in This compound Analyte->Solution Solvent This compound Solvent->Solution UV_Vis UV-Vis Spectroscopy Solution->UV_Vis Dilute Solution IR IR Spectroscopy Solution->IR Concentrated Solution NMR NMR Spectroscopy Solution->NMR Co-solvent w/ CDCl3 Spectrum Acquire Spectrum UV_Vis->Spectrum IR->Spectrum NMR->Spectrum Analysis Data Analysis Spectrum->Analysis Structure Structural Elucidation/ Quantification Analysis->Structure

Caption: Experimental workflow for spectroscopic analysis.

drug_development_pathway cluster_discovery Drug Discovery & Characterization cluster_data_integration Data Integration & Decision Making cluster_development Preclinical & Clinical Development Lead_Compound Lead Compound (Non-polar) Solvent Solvent Selection (e.g., this compound) Lead_Compound->Solvent Spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR) Data_Analysis Integrated Spectroscopic Data Analysis Spectroscopy->Data_Analysis Solvent->Spectroscopy Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Formulation Formulation Development Structure_Confirmation->Formulation Purity_Assessment->Formulation ADME_Tox ADME/Tox Studies Formulation->ADME_Tox

Caption: Role of spectroscopy in drug development.

References

Application Notes and Protocols: The Role of 2-Methylhexane in Studying Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-methylhexane in the study of reaction kinetics, with a focus on combustion chemistry and its relevance to drug metabolism. The protocols outlined below are synthesized from established experimental methodologies for studying alkanes and their derivatives.

Application Note 1: this compound as a Model Compound in Combustion Kinetics

This compound (isoheptane) serves as an important model compound in the field of combustion science. As a branched-chain alkane, it is a representative component of gasoline and other transportation fuels. Studying its reaction kinetics, particularly its oxidation and pyrolysis, provides fundamental insights into the complex chemical processes that occur during combustion. This understanding is crucial for developing more efficient and cleaner internal combustion engines and for the formulation of advanced fuel surrogates.

Key areas of investigation involving this compound include:

  • Low-Temperature Oxidation: The behavior of this compound at low temperatures (approximately 500-800 K) is critical for understanding autoignition phenomena, such as engine knock. At these conditions, a complex series of reactions involving oxygen addition to the fuel radical forms highly oxygenated intermediates, which can lead to chain-branching and subsequent ignition.[1][2][3]

  • High-Temperature Pyrolysis and Oxidation: At higher temperatures (above 1000 K), the dominant reaction pathways shift from oxidation to pyrolysis, where the fuel molecule breaks down into smaller, more reactive species. Understanding these high-temperature kinetics is essential for modeling flame propagation and pollutant formation.

  • Ignition Delay Times: The ignition delay time, the period between the creation of a combustible mixture and the onset of ignition, is a critical parameter in engine design. This compound is used in experimental setups like rapid compression machines and shock tubes to measure ignition delay times under various conditions of temperature, pressure, and fuel-air equivalence ratios.

Application Note 2: Relevance of Branched Alkane Kinetics in Drug Development

While this compound itself is not a therapeutic agent, the study of its reaction kinetics, particularly its oxidation, provides valuable insights for drug development professionals. Many drug molecules contain branched alkyl chains, and their metabolism in the body is often governed by oxidative processes catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily.[4][5]

The principles governing the oxidation of this compound can be analogous to the initial steps of drug metabolism:

  • Site of Metabolism: The presence and location of methyl branching can influence the regioselectivity of enzymatic oxidation. Understanding which C-H bonds are more susceptible to abstraction in a molecule like this compound can help predict which positions on a drug molecule are likely to be hydroxylated by CYP enzymes.

  • Metabolic Stability: The rate of oxidation can affect the metabolic stability and half-life of a drug. Kinetic data from model compounds can inform the design of more metabolically stable drug candidates by modifying their alkyl side chains.

  • Formation of Metabolites: The oxidation of branched alkanes can lead to the formation of various alcohol, ketone, and carboxylic acid metabolites. Studying the product distribution from the oxidation of this compound can help in the identification of potential drug metabolites.

By understanding the fundamental reaction kinetics of simple branched alkanes, medicinal chemists and drug metabolism scientists can make more informed decisions during the lead optimization phase of drug discovery.

Experimental Protocols

Protocol 1: Low-Temperature Oxidation of this compound in a Jet-Stirred Reactor (JSR)

This protocol describes the methodology for studying the low-temperature oxidation of this compound to identify key reaction intermediates.

Objective: To investigate the formation of oxygenated intermediates during the low-temperature oxidation of this compound.

Apparatus:

  • Fused silica (B1680970) jet-stirred reactor (JSR)

  • Mass flow controllers for precise gas mixture preparation

  • Temperature controller and furnace for the JSR

  • Molecular beam mass spectrometer (MBMS) with synchrotron vacuum ultraviolet (SVUV) photoionization for product detection

Procedure:

  • Mixture Preparation: Prepare a gas mixture of 2% this compound, 22% O₂, and 76% Ar using mass flow controllers.[1][3] This corresponds to a stoichiometric mixture.

  • Reactor Setup: Heat the JSR to the desired temperature, typically in the range of 530-740 K.[2] Maintain the reactor pressure at a constant value, for example, 780 Torr.[1][3]

  • Reaction Initiation: Introduce the gas mixture into the JSR. The residence time of the gas in the reactor is controlled by the flow rates and the reactor volume, typically around 0.5 seconds.[2]

  • Product Sampling and Analysis: A small sample of the reacting mixture is continuously extracted from the reactor through a nozzle, forming a molecular beam. This beam is then analyzed by the MBMS with SVUV photoionization to identify and quantify the various reaction intermediates and products.

  • Data Acquisition: Collect mass spectra at different reactor temperatures to obtain temperature-dependent species profiles.

Data Presentation:

Table 1: Experimental Conditions for Low-Temperature Oxidation of this compound in a JSR

ParameterValueReference
FuelThis compound[1][3]
Fuel Mole Fraction2%[1][3]
Oxygen Mole Fraction22%[1][3]
DiluentArgon (Ar)[1][3]
Equivalence Ratio (Φ)1.0 (Stoichiometric)[1][3]
Pressure780 Torr[1][3]
Temperature Range530 - 740 K[2]
Residence Time0.5 s[2]

Table 2: Key Observed Intermediates in Low-Temperature Oxidation of this compound

Mass-to-Charge Ratio (m/z)Tentative FormulaSpecies Class
116C₇H₁₆OAlcohol/Ether
132C₇H₁₆O₂Hydroperoxide/Dihydroxyalkane
148C₇H₁₆O₃Ketohydroperoxide/Alcoholic ether
164C₇H₁₆O₄Dihydroperoxy ether
180C₇H₁₆O₅Keto-dihydroperoxide
162C₇H₁₄O₄Diketo-hydroperoxide
(Data synthesized from expected products in low-temperature alkane oxidation studies)
Protocol 2: Ignition Delay Time Measurement of this compound in a Rapid Compression Machine (RCM)

This protocol outlines the procedure for measuring the ignition delay time of this compound, a key parameter for understanding autoignition.

Objective: To determine the ignition delay time of this compound-air mixtures over a range of temperatures and pressures.

Apparatus:

  • Rapid Compression Machine (RCM) with a twin-opposed piston configuration

  • Pressure transducer

  • Data acquisition system

  • Gas mixing system

Procedure:

  • Mixture Preparation: Prepare a homogeneous mixture of this compound and synthetic air (O₂/N₂) at a specific equivalence ratio (e.g., Φ = 1.0) in a mixing tank.

  • RCM Preparation: Evacuate the reaction chamber of the RCM and then fill it with the prepared gas mixture to a predetermined initial pressure.

  • Compression: Actuate the pistons to rapidly compress the gas mixture. The compression process should be nearly adiabatic, raising the temperature and pressure of the mixture to conditions relevant for autoignition.

  • Ignition Delay Measurement: The ignition delay time is defined as the time from the end of compression to the onset of ignition, which is typically identified by the maximum rate of pressure rise recorded by the pressure transducer.

  • Varying Conditions: Repeat the experiment at different initial temperatures and pressures to obtain ignition delay times over a range of compressed conditions.

Data Presentation:

Table 3: Typical Experimental Conditions for RCM Studies of Heptane (B126788) Isomers

ParameterValue Range
FuelThis compound
OxidizerSynthetic Air (O₂/N₂)
Equivalence Ratio (Φ)0.5 - 2.0
Compressed Pressure (P_c)10 - 40 atm
Compressed Temperature (T_c)650 - 1100 K
(Conditions are based on typical studies of heptane isomers in RCMs)

Table 4: Representative Ignition Delay Times for a Heptane Isomer (e.g., 2-Methylheptane) at P_c = 15 atm

Compressed Temperature (K)Ignition Delay Time (ms)
700~100
800~10
900~1
1000~0.5
(Data are illustrative and based on trends observed for similar alkanes)
Protocol 3: High-Temperature Pyrolysis of this compound in a Shock Tube

This protocol details the methodology for studying the high-temperature decomposition of this compound.

Objective: To determine the product distribution from the pyrolysis of this compound at high temperatures.

Apparatus:

  • Single-pulse shock tube

  • Gas chromatography (GC) system for product analysis

  • Pressure transducers for shock velocity measurement

Procedure:

  • Mixture Preparation: Prepare a dilute mixture of this compound in an inert gas like Argon (e.g., 0.1% this compound in Ar).

  • Shock Tube Operation: Introduce the mixture into the driven section of the shock tube. A high-pressure driver gas (e.g., Helium) is used to rupture a diaphragm, generating a shock wave that propagates through the test gas, rapidly heating and compressing it.

  • Pyrolysis: The high temperature behind the reflected shock wave (typically 1000-1600 K) initiates the pyrolysis of this compound for a very short reaction time (typically 1-2 ms).

  • Quenching and Sampling: The reaction is quenched by the arrival of a rarefaction wave. A sample of the post-reaction mixture is collected for analysis.

  • Product Analysis: The collected sample is analyzed using gas chromatography to identify and quantify the pyrolysis products.

  • Varying Temperatures: The experiment is repeated at different shock strengths to study the effect of temperature on the product distribution.

Data Presentation:

Table 5: Typical Experimental Conditions for Shock Tube Pyrolysis of Heptane Isomers

ParameterValue Range
FuelThis compound
Fuel Mole Fraction0.05% - 0.5% in Argon
Pressure1 - 10 atm
Temperature Range1000 - 1600 K
Reaction Time~1-2 ms
(Conditions are based on typical studies of alkane pyrolysis in shock tubes)

Table 6: Major Products from the High-Temperature Pyrolysis of a Branched Heptane

ProductTypical Mole Fraction (%)
Methane (CH₄)20 - 30
Ethylene (C₂H₄)30 - 40
Propene (C₃H₆)15 - 25
Isobutene (i-C₄H₈)5 - 10
Butadiene (C₄H₆)< 5
(Product distribution is illustrative and based on general trends for branched alkane pyrolysis)

Visualizations

Signaling Pathways and Experimental Workflows

Low_Temperature_Oxidation_Pathway cluster_main Low-Temperature Oxidation of this compound C7H16 This compound (C7H16) R Alkyl Radical (R•) C7H16->R + OH• RO2 Alkylperoxy Radical (ROO•) R->RO2 + O2 QOOH Hydroperoxyalkyl Radical (•QOOH) RO2->QOOH Isomerization O2QOOH Hydroperoxy- alkylperoxy Radical (•OOQOOH) QOOH->O2QOOH + O2 Products Products (Aldehydes, Ketones, Cyclic Ethers) QOOH->Products Cyclization KHP Ketohydroperoxide (KHP) O2QOOH->KHP Isomerization CB Chain Branching KHP->CB Decomposition + OH•

Caption: Generalized low-temperature oxidation pathway for this compound.

JSR_Workflow cluster_workflow Jet-Stirred Reactor Experimental Workflow prep Gas Mixture Preparation This compound + O2 + Ar jsr Jet-Stirred Reactor Constant T & P prep->jsr sampling Molecular Beam Sampling Continuous Extraction jsr->sampling analysis SVUV-MBMS Analysis Species Identification sampling->analysis data {Data Acquisition|Mole Fraction vs. Temperature} analysis->data RCM_Logic cluster_logic Rapid Compression Machine Logic start Prepare Fuel-Air Mixture compress Rapid Adiabatic Compression start->compress conditions High T & P Achieved compress->conditions ignition Autoignition conditions->ignition measure Measure Pressure Rise ignition->measure result Determine Ignition Delay Time measure->result CYP450_Metabolism cluster_cyp Cytochrome P450 Catalyzed Oxidation of a Branched Alkane Drug Drug with Branched Alkyl Group (R-H) CYP_Active CYP450-Substrate Complex Drug->CYP_Active CYP_Rest CYP450 (Fe³⁺) CYP_Rest->CYP_Active Radical Substrate Radical (R•) CYP_Active->Radical H Abstraction Hydroxylated Hydroxylated Metabolite (R-OH) Radical->Hydroxylated Oxygen Rebound

References

Industrial Applications of 2-Methylhexane in Solvent Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexane, an isomer of heptane (B126788) also known as isoheptane, is a colorless, flammable liquid with properties that make it a viable solvent for various industrial applications.[1] As a branched-chain alkane, it is non-polar and is generally considered a less toxic alternative to n-hexane.[1][2] This document provides detailed application notes and protocols for the use of this compound in solvent extraction processes, with a focus on its industrial relevance in the pharmaceutical and natural product sectors.

Physicochemical Properties

A comprehensive understanding of this compound's physical and chemical properties is essential for its effective and safe use in solvent extraction. These properties influence its solvent power, selectivity, and the energy requirements for solvent recovery.

PropertyValueReference
Molecular Formula C₇H₁₆[1]
Molecular Weight 100.20 g/mol [3]
Boiling Point 90 °C[1]
Melting Point -118 °C[1]
Density 0.679 g/mL at 25 °C[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in acetone, alcohol, benzene, chloroform, ether, and ligroin[1]
Flash Point -1 °C (30 °F)[1]
Autoignition Temperature 280 °C (536 °F)[1]

Industrial Applications and Comparative Data

This compound is primarily used as a non-polar solvent in various extraction processes. It is often a component of commercial-grade hexane (B92381) and is also used in its more pure form, isoheptane, particularly in the pharmaceutical industry for the extraction, purification, and crystallization of active pharmaceutical ingredients (APIs).[1][2]

Natural Product Extraction

In the extraction of natural products such as essential oils, fats, and pigments, hexane isomers like this compound are effective due to their ability to dissolve non-polar compounds. While specific data for this compound is often grouped with other hexane isomers, studies comparing "hexane" to other solvents provide valuable insights.

Table 1: Comparative Extraction Yields of Natural Products

ProductMatrixSolvent 1Yield (%)Solvent 2Yield (%)Reference
Aroma CompoundsHopsn-Hexane17.92-MeTHF20.02[4]
Rapeseed OilRapeseedHexane22.62-MeOx28.3[5]
CarotenoidsDry Biomassn-Hexane55.82-MeOx65.8[1]
Neem OilNeem Seedsn-Hexane16.72Acetone21.76[6]

Note: 2-MeTHF (2-Methyltetrahydrofuran) and 2-MeOx (2-Methyloxolane) are bio-based solvents often compared to hexane.

Pharmaceutical Applications

In the pharmaceutical industry, high-purity heptane, which includes isomers like this compound, is used as a solvent for the extraction and purification of APIs.[2] Its low polarity and volatility make it suitable for dissolving APIs while leaving more polar impurities behind. The solvent can then be efficiently removed through evaporation.[2] Liquid-liquid extraction (LLE) is a common technique where this compound can be employed as the organic phase to extract APIs from an aqueous solution.[7]

Experimental Protocols

The following are generalized protocols for common solvent extraction techniques that can be adapted for use with this compound.

Protocol 1: Soxhlet Extraction of Lipids from a Solid Matrix

This protocol is suitable for the continuous extraction of non-volatile or semi-volatile compounds from a solid material.

Materials and Equipment:

  • Soxhlet extractor apparatus (round-bottom flask, extraction chamber, condenser)

  • Heating mantle

  • Extraction thimble (cellulose or glass fiber)

  • This compound (analytical grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ground solid sample (e.g., oilseeds, plant material)

Procedure:

  • Sample Preparation: Dry the solid sample to remove excess moisture. Grind the sample to a fine powder to increase the surface area for extraction.

  • Thimble Loading: Accurately weigh a portion of the ground sample and place it into the extraction thimble. A small plug of glass wool can be placed on top of the sample to prevent it from dispersing.

  • Apparatus Assembly: Place a boiling chip in the round-bottom flask and fill it with this compound to approximately two-thirds of its volume. Assemble the Soxhlet extractor, ensuring all joints are properly sealed.

  • Extraction: Heat the flask using the heating mantle. The solvent will vaporize, travel to the condenser, liquefy, and drip into the thimble containing the sample. The extraction chamber will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the flask. Allow this process to cycle for a predetermined time (typically 4-6 hours) or until the solvent in the siphon tube runs clear.[8]

  • Solvent Recovery: After extraction, allow the apparatus to cool. Remove the thimble. The extract is now in the round-bottom flask. Concentrate the extract by removing the this compound using a rotary evaporator.

  • Drying and Weighing: Dry the collected extract in a vacuum oven to remove any residual solvent. Weigh the final extract to determine the yield.

Soxhlet_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_recovery Product Recovery prep1 Dry Solid Sample prep2 Grind Sample prep1->prep2 ext1 Load Sample into Thimble prep2->ext1 ext2 Assemble Apparatus with this compound ext1->ext2 ext3 Heat and Cycle Solvent (4-6 hours) ext2->ext3 rec1 Cool and Disassemble ext3->rec1 rec2 Concentrate Extract (Rotary Evaporator) rec1->rec2 rec3 Dry and Weigh Final Product rec2->rec3

Soxhlet Extraction Workflow
Protocol 2: Maceration for Extraction of Thermolabile Compounds

Maceration is a simple extraction method suitable for compounds that may be degraded by heat.

Materials and Equipment:

  • Airtight container (e.g., glass jar with a screw cap)

  • This compound (analytical grade)

  • Shaker or magnetic stirrer (optional)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • Ground solid sample

Procedure:

  • Sample Preparation: Prepare the sample as described in the Soxhlet protocol (drying and grinding).

  • Maceration: Place a known quantity of the ground sample into the airtight container. Add a measured volume of this compound to achieve a specific solid-to-solvent ratio (e.g., 1:10 w/v).

  • Extraction: Seal the container and allow it to stand at room temperature for a defined period (e.g., 24-72 hours).[9] Agitate the mixture periodically, either manually or using a shaker, to enhance extraction efficiency.[9]

  • Filtration: After the maceration period, separate the liquid extract from the solid residue by filtration. Wash the residue with a small amount of fresh this compound to ensure complete recovery of the extract.

  • Solvent Recovery: Combine the filtrates and remove the this compound using a rotary evaporator to obtain the crude extract.

  • Drying and Weighing: Dry the extract to a constant weight and calculate the yield.

Maceration_Workflow cluster_prep Sample Preparation cluster_extraction Maceration cluster_recovery Product Recovery prep1 Dry and Grind Sample ext1 Combine Sample and this compound prep1->ext1 ext2 Seal and Agitate Periodically (24-72h) ext1->ext2 rec1 Filter to Separate Extract ext2->rec1 rec2 Concentrate Extract (Rotary Evaporator) rec1->rec2 rec3 Dry and Weigh Final Product rec2->rec3

Maceration Extraction Workflow

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Ventilation: Always work in a well-ventilated area or under a fume hood.

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile non-polar solvent with applications in various industrial extraction processes, particularly in the pharmaceutical and natural product industries. Its properties are very similar to those of n-heptane, making it a suitable choice where a slightly lower boiling point is desired.[1] While specific quantitative data for this compound is not as abundant as for n-hexane, the provided protocols and comparative data offer a solid foundation for its application and further process optimization. Adherence to safety protocols is paramount when handling this flammable solvent.

References

Application Notes and Protocols for the Analysis of 2-Methylhexane in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylhexane, also known as isoheptane, is a branched-chain alkane and a component of gasoline and other petroleum-based products.[1][2] Its presence in environmental samples can be an indicator of contamination from sources such as leaking underground storage tanks, spills, and industrial discharge.[3] Accurate and reliable analytical methods are crucial for monitoring the extent of this contamination and assessing its environmental impact. These application notes provide detailed protocols for the determination of this compound in various environmental matrices, targeting researchers, scientists, and professionals in environmental monitoring and drug development. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is a powerful tool for the identification and quantification of volatile organic compounds (VOCs) like this compound.[4]

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound in water and soil samples using Purge and Trap (P&T) and Headspace (HS) GC-MS methods. These values are representative of the performance expected from the protocols detailed below and are based on established EPA methodologies for similar volatile organic compounds.

ParameterWater (P&T-GC-MS)Soil (Headspace-GC-MS)
Matrix Drinking Water, GroundwaterNon-aqueous solid
Method EPA Method 524.2 (modified)EPA Method 8260 (modified)
Analyte This compoundThis compound
Typical Limit of Detection (LOD) 0.1 - 0.5 µg/L1 - 5 µg/kg
Typical Limit of Quantitation (LOQ) 0.5 - 2.0 µg/L5 - 20 µg/kg
Linear Range 0.5 - 100 µg/L5 - 200 µg/kg
Correlation Coefficient (r²) > 0.995> 0.995
Average Recovery (%) 85 - 115%80 - 120%
Relative Standard Deviation (RSD %) < 15%< 20%

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Purge and Trap GC-MS

This protocol is based on the principles of EPA Method 524.2 for the analysis of volatile organic compounds in water.[5][6]

1. Scope and Application: This method is suitable for the determination of this compound in drinking water and groundwater.

2. Principle: Volatile organic compounds, including this compound, are purged from a water sample with an inert gas. The purged compounds are then trapped in a sorbent tube. After purging is complete, the sorbent tube is heated, and the trapped compounds are desorbed into a gas chromatograph (GC) for separation and a mass spectrometer (MS) for detection and quantification.[7]

3. Materials and Reagents:

  • Reagent Water: Purified water free of interfering compounds.

  • Methanol: Purge and trap grade.

  • This compound Standard: 99% purity or higher.[8][9]

  • Internal Standard/Surrogate Spiking Solution: A solution containing known concentrations of compounds like fluorobenzene (B45895) or bromofluorobenzene, used for quality control.

  • Hydrochloric Acid (HCl): For sample preservation.

4. Instrumentation:

  • Purge and Trap System: Equipped with a suitable trap (e.g., Tenax/silica gel/charcoal).

  • Gas Chromatograph: With a capillary column suitable for VOC analysis (e.g., Rtx-VMS, 30m x 0.25mm ID x 1.4µm).[5]

  • Mass Spectrometer: Capable of scanning from 35 to 300 amu.

5. Sample Collection and Preservation:

  • Collect samples in 40 mL glass vials with PTFE-lined septa.

  • Ensure no headspace is present in the vial.

  • Preserve samples by adding a few drops of HCl to lower the pH to <2.

  • Store samples at 4°C until analysis.

6. Procedure:

  • System Blank: Analyze a sample of reagent water to ensure the system is free from contamination.

  • Calibration:

    • Prepare a series of calibration standards by spiking known amounts of this compound stock solution into reagent water. A typical range is 0.5, 1, 5, 10, 20, 50, and 100 µg/L.

    • Add the internal/surrogate standard spiking solution to each calibration standard.

    • Analyze each standard using the purge and trap GC-MS system.

    • Generate a calibration curve by plotting the response of this compound relative to the internal standard against the concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Sample Analysis:

    • Allow samples to come to room temperature.

    • Add the internal/surrogate standard spiking solution to a 5 mL or 25 mL aliquot of the sample.

    • Load the sample into the purge and trap system.

    • Purge the sample with helium or nitrogen for a set time (e.g., 11 minutes).

    • Desorb the trapped analytes by rapidly heating the trap.

    • Acquire data using the GC-MS system.

  • Data Analysis:

    • Identify this compound in the sample chromatogram by its retention time and mass spectrum.

    • Quantify the concentration of this compound using the calibration curve.

7. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control sample (LCS) to check the accuracy of the method.

  • Analyze a matrix spike/matrix spike duplicate (MS/MSD) to assess matrix effects and precision.

Protocol 2: Analysis of this compound in Soil by Headspace GC-MS

This protocol is based on the principles of EPA Method 8260 for the analysis of volatile organic compounds in solid matrices.

1. Scope and Application: This method is suitable for the determination of this compound in soil and sediment samples.

2. Principle: A soil sample is placed in a sealed headspace vial and heated to a specific temperature. This causes the volatile compounds, including this compound, to partition from the soil matrix into the headspace (the gas phase above the sample). A portion of the headspace is then automatically injected into a GC-MS for separation and analysis.[10]

3. Materials and Reagents:

  • Methanol: Purge and trap grade.

  • Reagent Water: Purified water free of interfering compounds.

  • This compound Standard: 99% purity or higher.

  • Internal Standard/Surrogate Spiking Solution: A solution containing known concentrations of appropriate standards.

  • Sodium Sulfate: Anhydrous, for drying samples if necessary.

4. Instrumentation:

  • Headspace Autosampler: Capable of heating and sampling from sealed vials.

  • Gas Chromatograph: With a capillary column suitable for VOC analysis (e.g., DB-5ms, 30m x 0.25mm ID x 0.25µm).

  • Mass Spectrometer: Capable of scanning from 35 to 300 amu.

5. Sample Collection and Preservation:

  • Collect soil samples in appropriate containers and minimize headspace.

  • Store samples at 4°C.

  • Analyze samples as soon as possible to minimize loss of volatile compounds.

6. Procedure:

  • System Blank: Analyze a blank sample (e.g., clean sand or sodium sulfate) to ensure the system is free from contamination.

  • Calibration:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of calibration standards by spiking known amounts of the stock solution into a clean matrix (e.g., sand) in headspace vials. A typical range is 5, 10, 20, 50, 100, and 200 µg/kg.

    • Add the internal/surrogate standard to each calibration standard.

    • Seal and heat the vials in the headspace autosampler (e.g., 80°C for 30 minutes).

    • Analyze the headspace of each standard.

    • Generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Sample Analysis:

    • Weigh a known amount of the soil sample (e.g., 5 grams) into a headspace vial.

    • Add a small amount of reagent water if the sample is very dry to aid in partitioning.

    • Add the internal/surrogate standard.

    • Seal the vial and place it in the headspace autosampler.

    • Heat the vial under the same conditions as the calibration standards.

    • Inject a portion of the headspace into the GC-MS.

  • Data Analysis:

    • Identify this compound by its retention time and mass spectrum.

    • Quantify the concentration using the calibration curve, ensuring to account for the initial sample weight.

7. Quality Control:

  • Run a method blank, LCS, and MS/MSD with each analytical batch.

  • Ensure that surrogate recoveries are within acceptable limits (typically 70-130%).

Visualizations

Environmental_Sample_Analysis_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Sample Collect Environmental Sample (Water/Soil) Preserve Preserve Sample (e.g., HCl, 4°C) Sample->Preserve Spike Spike with Internal Standard/Surrogate Preserve->Spike Prep_Water Water Sample: Purge and Trap Spike->Prep_Water Water Matrix Prep_Soil Soil Sample: Headspace Incubation Spike->Prep_Soil Soil Matrix GC Gas Chromatography (GC) Separation Prep_Water->GC Desorption Prep_Soil->GC Injection MS Mass Spectrometry (MS) Detection & Identification GC->MS Quant Quantification using Calibration Curve MS->Quant Report Report Results (µg/L or µg/kg) Quant->Report

Caption: Workflow for this compound analysis.

This diagram illustrates the general workflow for the analysis of this compound in environmental samples, from collection to final reporting.

References

Troubleshooting & Optimization

Technical Support Center: Purifying 2-Methylhexane from n-Heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of 2-methylhexane from n-heptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Core Challenge: Close Physical Properties

The primary difficulty in separating this compound from n-heptane lies in their very similar physical properties, as they are structural isomers. This similarity makes conventional purification techniques challenging.[1]

Data Presentation: Physical Properties

PropertyThis compoundn-HeptaneReference
Molecular Weight ( g/mol ) 100.20100.21
Boiling Point (°C) 90.098.4
Density (g/mL at 20°C) 0.6790.684
Refractive Index (n20/D) 1.3851.387

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting advice for the purification of this compound from n-heptane.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from n-heptane?

A1: The challenge stems from their nearly identical boiling points, densities, and refractive indices. As structural isomers, they exhibit very similar intermolecular forces, making separation by standard distillation or chromatography non-trivial.

Q2: Do this compound and n-heptane form an azeotrope?

A2: It is unlikely that this compound and n-heptane form an azeotrope. Alkanes with similar structures, such as hexane (B92381) and heptane, do not form azeotropes. Therefore, separation by fractional distillation is theoretically possible, albeit challenging.

Q3: What is the most effective method for separating these two compounds on a laboratory scale?

A3: Both high-efficiency fractional distillation and preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be effective. The choice depends on the required purity, the scale of the separation, and the available equipment. For very high purity, preparative chromatography is often the preferred method.

Troubleshooting Guide: Fractional Distillation

Problem: Poor separation of this compound and n-heptane using fractional distillation.

  • Possible Cause 1: Insufficient Column Efficiency. A standard distillation column does not have enough theoretical plates to separate liquids with such a small boiling point difference.

    • Solution: Employ a high-efficiency fractional distillation column, such as a Vigreux column with a significant length or a packed column (e.g., with Raschig rings or metal sponges). For optimal separation, a column with a high number of theoretical plates is essential.

  • Possible Cause 2: Distillation Rate is Too High. A rapid distillation rate does not allow for the necessary multiple vaporization-condensation cycles required for effective separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A general guideline is to collect distillate at a rate of 1-2 drops per second. This allows the vapor composition to equilibrate at each theoretical plate within the column.

  • Possible Cause 3: Poor Insulation of the Column. Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient from the bottom to the top of the column.

  • Possible Cause 4: Incorrect Thermometer Placement. If the thermometer is not positioned correctly, the recorded temperature will not accurately reflect the boiling point of the vapor reaching the condenser.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures that the recorded temperature is that of the vapor that is about to be condensed.

Troubleshooting Guide: Preparative HPLC

Problem: Co-elution or poor resolution of this compound and n-heptane peaks in preparative HPLC.

  • Possible Cause 1: Inappropriate Stationary Phase. Standard C18 columns may not provide sufficient selectivity for non-polar isomers with very similar structures.

    • Solution: While C18 is a common choice for non-polar compounds, consider a stationary phase that offers shape selectivity. For alkane isomers, specialized GC columns often use phases like squalane (B1681988) or liquid crystal stationary phases. While less common in preparative HPLC, seeking out columns with unique selectivities for non-polar compounds is advisable.

  • Possible Cause 2: Mobile Phase Composition is Not Optimized. For non-polar compounds, the choice and composition of the mobile phase are critical.

    • Solution: In normal-phase HPLC, a mobile phase consisting of a mixture of non-polar solvents, such as hexane and a slightly more polar modifier like isopropanol (B130326) or ethyl acetate, can be optimized. Very small changes in the modifier percentage can significantly impact resolution. In reversed-phase HPLC, a highly non-polar mobile phase (e.g., methanol (B129727) or acetonitrile) would be used, but achieving separation of these alkanes would be extremely challenging.

  • Possible Cause 3: Column Overloading. Injecting too much sample can lead to broad, overlapping peaks.

    • Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.

  • Possible Cause 4: Flow Rate is Not Optimal. The flow rate of the mobile phase affects the efficiency of the separation.

    • Solution: Optimize the flow rate. A lower flow rate generally increases the number of theoretical plates and improves resolution, but it also increases the run time. A balance must be found between resolution and throughput.

Experimental Protocols

High-Efficiency Fractional Distillation (Hypothetical Protocol)

This protocol is a guideline and should be optimized based on available equipment and desired purity.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a 1-meter vacuum-jacketed Vigreux column or a packed column with a high number of theoretical plates.

    • Use a heating mantle with a stirrer for uniform heating of the distillation flask.

    • Place the thermometer correctly as described in the troubleshooting section.

    • Ensure all glass joints are properly sealed.

  • Procedure:

    • Charge the distillation flask with the this compound and n-heptane mixture (not exceeding half the flask's volume). Add boiling chips.

    • Begin heating the mixture slowly.

    • Once boiling begins, adjust the heating rate to allow a slow rise of the vapor up the column.

    • Establish a stable reflux in the column for at least 30 minutes before collecting any distillate.

    • Maintain a very slow distillation rate (e.g., 1 drop per 3-5 seconds).

    • Collect fractions in separate, pre-weighed vials. Monitor the temperature at the distillation head. A stable temperature indicates the collection of a pure fraction.

    • The first fraction will be enriched in the lower boiling point component, this compound.

    • A gradual increase in temperature will indicate the transition to the higher boiling point component, n-heptane.

    • Analyze the composition of each fraction using Gas Chromatography (GC) with a capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent).

Preparative HPLC (Hypothetical Protocol)

This protocol is a starting point for method development.

  • Instrumentation and Columns:

    • A preparative HPLC system with a fraction collector.

    • A non-polar stationary phase column. A C18 column is a starting point, but a column with a different selectivity for non-polar compounds may be required.

    • A refractive index (RI) detector is necessary as these alkanes lack a UV chromophore.

  • Method Parameters:

    • Mobile Phase: Isocratic elution with 100% n-hexane or a mixture of n-hexane with a very small percentage of a slightly more polar solvent like isopropanol (e.g., 99.9:0.1 v/v). The mobile phase must be of high purity to avoid interfering peaks.

    • Flow Rate: Start with a low flow rate (e.g., 5-10 mL/min for a 20 mm ID column) and optimize for the best resolution.

    • Injection Volume: Begin with a small injection volume to avoid column overload and increase gradually.

    • Column Temperature: Maintain a constant and slightly elevated temperature (e.g., 30-40 °C) to improve efficiency and reduce viscosity.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved on the RI detector.

    • Inject the this compound and n-heptane mixture.

    • Monitor the chromatogram and collect fractions corresponding to the eluting peaks.

    • Analyze the collected fractions for purity using analytical GC.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound from n-heptane.

TroubleshootingWorkflow start Start: Impure Mixture of This compound and n-Heptane choose_method Choose Purification Method start->choose_method distillation Fractional Distillation choose_method->distillation Boiling Point Difference hplc Preparative HPLC choose_method->hplc High Purity Required dist_check Achieved Desired Purity? distillation->dist_check hplc_check Achieved Desired Purity? hplc->hplc_check troubleshoot_dist Troubleshoot Distillation dist_check->troubleshoot_dist No end_pure End: Purified Compound dist_check->end_pure Yes troubleshoot_hplc Troubleshoot HPLC hplc_check->troubleshoot_hplc No hplc_check->end_pure Yes increase_efficiency Increase Column Efficiency (Longer/Packed Column) troubleshoot_dist->increase_efficiency reduce_rate Reduce Distillation Rate troubleshoot_dist->reduce_rate insulate Insulate Column troubleshoot_dist->insulate end_reassess Re-evaluate Method or Consider Alternative Techniques troubleshoot_dist->end_reassess change_sp Change Stationary Phase (Shape Selectivity) troubleshoot_hplc->change_sp optimize_mp Optimize Mobile Phase (Solvent Ratio) troubleshoot_hplc->optimize_mp reduce_load Reduce Sample Load troubleshoot_hplc->reduce_load troubleshoot_hplc->end_reassess increase_efficiency->distillation reduce_rate->distillation insulate->distillation change_sp->hplc optimize_mp->hplc reduce_load->hplc

Caption: Troubleshooting workflow for purifying this compound.

References

Technical Support Center: Optimizing Reaction Conditions with 2-Methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-methylhexane as a solvent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a solvent?

A1: this compound, also known as isoheptane, is a branched-chain alkane with the chemical formula C7H16.[1][2] It is a colorless, flammable liquid.[3][4] Due to its nonpolar nature, it is an effective solvent for nonpolar compounds like oils, fats, and other hydrocarbons.[2][3] It is often used in organic synthesis and industrial processes as a substitute for n-hexane or n-heptane.[3][5]

Q2: What are the key physical properties of this compound I should be aware of?

A2: Key properties include its boiling point of approximately 90°C, a melting point of -118°C, and a density of about 0.679 g/mL at 25°C.[3][4] It is insoluble in water but miscible with many organic solvents such as alcohols, ethers, and benzene.[1][2][3] Its nonpolar character is a primary consideration for its use as a solvent.[2][3]

Q3: What are the main advantages of using this compound over other nonpolar solvents like n-heptane or toluene (B28343)?

A3: this compound has physical and chemical properties very similar to n-heptane and is often found as an impurity in commercial heptane (B126788).[1] Compared to n-heptane, this compound has a slightly lower boiling point and density.[1] One of the main advantages of branched alkanes like this compound over their linear counterparts, such as n-hexane, is their potentially lower toxicity. For instance, heptane is increasingly favored over hexanes due to lower neurotoxicity.[6]

Q4: What safety precautions should I take when working with this compound?

A4: this compound is a highly flammable liquid with a flash point of -4°C (25°F).[3][4] Vapors are heavier than air and can travel to an ignition source. It should be handled in a well-ventilated area, preferably a fume hood, away from heat, sparks, and open flames. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is also listed as a skin irritant and an aspiration hazard.[3]

Troubleshooting Guides

Issue 1: Poor Solubility of Reactants

Q: My starting materials are not dissolving well in this compound. What can I do?

A: This issue typically arises because your reactants have a higher polarity than this compound can effectively solvate. The principle of "like dissolves like" is fundamental here; nonpolar solvents are best for nonpolar solutes.[2]

Troubleshooting Steps:

  • Verify Polarity: Confirm that your starting materials are indeed nonpolar. If they possess polar functional groups, this compound may not be the ideal solvent.

  • Consider a Solvent Mixture: You can try adding a small amount of a slightly more polar co-solvent to increase the overall polarity of the medium. However, be cautious as this can affect the reaction pathway and product distribution.

  • Increase Temperature: Gently heating the mixture can increase the solubility of your compounds. Ensure the temperature remains well below the boiling point of this compound (90°C) to avoid excessive pressure buildup and solvent loss.

  • Alternative Solvents: If solubility remains an issue, you may need to switch to a different solvent. For slightly more polar systems, toluene might be a suitable alternative. For highly polar reactants, a polar aprotic solvent (e.g., THF, acetone) or a polar protic solvent (e.g., ethanol, water) would be more appropriate.[6][7]

Issue 2: Low or No Reaction Yield

Q: I am getting a very low yield for my reaction in this compound. What are the common causes and how can I improve it?

A: Low yields can stem from a variety of factors, including reaction conditions, reagent quality, and workup procedures.[8][9]

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Reaction Yield Check_Purity Verify Purity of Starting Materials & Solvent Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, GC, LC-MS) Start->Monitor_Reaction Workup_Loss Assess Product Loss During Workup/Purification Start->Workup_Loss Impure Impurity Detected Check_Purity->Impure Issue? Suboptimal Conditions Suboptimal Check_Conditions->Suboptimal Issue? Incomplete Reaction Incomplete or Stalled Monitor_Reaction->Incomplete Issue? Loss_Detected Significant Loss Workup_Loss->Loss_Detected Issue? Purify Purify Reagents/Solvent Impure->Purify Optimize Optimize Conditions (Temp, Concentration) Suboptimal->Optimize Adjust_Time_Temp Adjust Time/Temperature or Add More Reagent Incomplete->Adjust_Time_Temp Refine_Workup Refine Workup Protocol Loss_Detected->Refine_Workup

Caption: Troubleshooting workflow for low reaction yields.

Detailed Checklist:

  • Reagent and Solvent Purity: Impurities in starting materials or the solvent can inhibit the reaction or cause side reactions.[9][10] Consider purifying your reagents and ensuring your this compound is anhydrous if the reaction is moisture-sensitive.

  • Reaction Temperature: Temperature is a critical factor.[11] Some reactions require an initial energy input (heating) to overcome the activation energy. Conversely, for exothermic reactions, or to favor a kinetic product over a thermodynamic one, cooling might be necessary.[11][12] Since this compound has a boiling point of 90°C, reactions can be moderately heated.

  • Reaction Time: Monitor the reaction's progress using techniques like TLC or GC to determine if it has gone to completion.[9] An incomplete reaction will naturally result in a low yield.[9]

  • Mixing: Ensure efficient stirring, especially for heterogeneous mixtures, to maximize contact between reactants.

  • Workup and Purification: Product can be lost during extractions, transfers, and purification steps.[8] Check aqueous layers by TLC or LCMS to ensure your product hasn't partitioned into the wrong phase.[10]

Issue 3: Slow Reaction Rate

Q: My reaction is proceeding very slowly in this compound. How can I increase the rate?

A: Slow reaction rates in a nonpolar solvent like this compound often suggest that the transition state of the reaction has some polar character, which is destabilized by the nonpolar environment.

Optimization Strategies:

  • Increase Temperature: Increasing the temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. A good rule of thumb is that the reaction rate roughly doubles for every 10°C increase in temperature. Use a reflux condenser to avoid solvent loss when heating.

  • Increase Reactant Concentration: Increasing the concentration of one or more reactants can lead to a higher reaction rate, as dictated by the reaction's rate law.

  • Use a Catalyst: If applicable, introduce a catalyst to lower the activation energy of the reaction. Phase-transfer catalysts can be particularly useful for reactions involving a salt in a nonpolar solvent.

  • Consider Solvent Effects: If the reaction mechanism involves the formation of charged intermediates or a polar transition state (common in SN1-type reactions), a nonpolar solvent like this compound will significantly slow it down.[7] In such cases, switching to a more polar solvent is the most effective solution.[7]

Data Presentation

Table 1: Physical Properties of this compound and Common Nonpolar Solvents

PropertyThis compoundn-Heptanen-HexaneToluene
Formula C₇H₁₆C₇H₁₆C₆H₁₄C₇H₈
Molar Mass ( g/mol ) 100.20100.2186.1892.14
Boiling Point (°C) 90[3]98.469111
Melting Point (°C) -118[3]-90.6-95-95
Density (g/mL at 20°C) 0.680.6840.6590.867
Polarity Nonpolar[3]NonpolarNonpolarNonpolar
Solubility in Water Insoluble[1][2]InsolubleInsolubleInsoluble

Experimental Protocols

Protocol 1: General Procedure for a Substitution Reaction in this compound

This protocol describes a generic nucleophilic substitution reaction where solubility and temperature are managed using this compound.

Objective: To substitute a leaving group on a nonpolar substrate with a nucleophile.

Materials:

  • Substrate (e.g., an alkyl halide)

  • Nucleophile

  • This compound (anhydrous)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon line (if reaction is air/moisture sensitive)

Procedure:

  • Setup: Assemble the glassware. If the reaction is sensitive to moisture, flame-dry the flask and condenser before assembly and maintain an inert atmosphere.

  • Reagent Addition: To the reaction flask, add the substrate and the magnetic stir bar. Dissolve the substrate in an appropriate volume of this compound.

  • Initiate Stirring: Begin stirring the solution.

  • Nucleophile Addition: Add the nucleophile to the flask. If the nucleophile is a solid, it may not fully dissolve, creating a heterogeneous mixture.

  • Heating: Heat the reaction mixture to a desired temperature (e.g., reflux at 90°C) using the heating mantle. The increased temperature will enhance both solubility and reaction rate.

  • Monitoring: Monitor the reaction's progress by taking small aliquots over time and analyzing them by TLC or GC.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction if necessary. The workup procedure will be specific to the reaction but typically involves washing with aqueous solutions (e.g., water, brine) in a separatory funnel, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and removing the solvent under reduced pressure.

Protocol 2: Drying of this compound

For moisture-sensitive reactions, it is crucial to use an anhydrous solvent.

Objective: To remove residual water from this compound.

Materials:

  • This compound

  • Drying agent (e.g., sodium metal, calcium hydride)

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Pre-drying: If the solvent has significant water content, pre-dry it by letting it stand over a less reactive drying agent like anhydrous calcium chloride.

  • Setup: Assemble a distillation apparatus. Ensure all glassware is thoroughly dried.

  • Drying Agent: Add the this compound to the distillation flask, followed by a suitable drying agent. For alkanes, sodium metal (with benzophenone (B1666685) as an indicator) or calcium hydride are effective.

  • Reflux: Heat the solvent to reflux for several hours to allow the drying agent to react with any water. If using sodium/benzophenone, the solution will turn a deep blue or purple color when the solvent is dry.

  • Distillation: Carefully distill the solvent, collecting the fraction that boils at 89-90°C.

  • Storage: Store the dried solvent over molecular sieves in a sealed container to prevent re-absorption of atmospheric moisture.

Visualization of Key Concepts

Caption: Decision logic for choosing this compound as a solvent.

References

Technical Support Center: Optimizing GC Separation of 2-Methylhexane and 3-Methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the gas chromatographic (GC) separation of the closely related isomers, 2-methylhexane and 3-methylhexane (B165618).

Troubleshooting Guide

This section addresses specific issues that users may encounter during the GC analysis of this compound and 3-methylhexane.

Question: Why are my this compound and 3-methylhexane peaks co-eluting or showing poor resolution?

Answer:

Poor resolution of this compound and 3-methylhexane is a common challenge due to their very similar boiling points and chemical properties. Several factors in your GC method can be optimized to improve separation. Here’s a step-by-step troubleshooting guide:

  • Review Your GC Column: The choice of GC column is critical for separating alkane isomers. For these non-polar compounds, a non-polar stationary phase is the most suitable choice.[1] The separation will be primarily based on differences in their boiling points.

    • Recommended Action: Ensure you are using a non-polar column, such as one with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase.

  • Optimize the Oven Temperature Program: A slow oven temperature ramp rate can significantly enhance the separation of closely eluting compounds by increasing the interaction time of the analytes with the stationary phase.[2]

    • Recommended Action: If you are using a temperature program, try decreasing the ramp rate (e.g., from 10°C/min to 5°C/min or even lower). If you are running an isothermal method, consider lowering the oven temperature.

  • Evaluate Column Dimensions: Longer columns provide more theoretical plates, leading to better resolution. Similarly, a smaller internal diameter (ID) column enhances efficiency.

    • Recommended Action: If available, try a longer column (e.g., 60 m instead of 30 m). Alternatively, a column with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) can improve separation.

  • Check Carrier Gas Flow Rate: An inappropriate flow rate can lead to band broadening and reduced resolution.

    • Recommended Action: Ensure your carrier gas flow rate is set to the optimal velocity for your column dimensions and carrier gas type (e.g., Helium or Hydrogen).

  • Consider Film Thickness: A thicker stationary phase film increases analyte retention and can improve the resolution of volatile compounds like methylhexanes.

    • Recommended Action: If you are using a column with a very thin film, consider one with a thicker film (e.g., 0.5 µm or 1.0 µm).

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating this compound and 3-methylhexane?

A1: A non-polar capillary column is the most suitable choice for separating this compound and 3-methylhexane. The separation of these non-polar isomers is primarily governed by their boiling points, and non-polar stationary phases facilitate this "like dissolves like" principle.[1] Look for columns with stationary phases such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms).

Q2: How does column length affect the separation of these isomers?

A2: Increasing the column length increases the number of theoretical plates, which generally leads to better resolution.[3] For challenging separations of closely related isomers like this compound and 3-methylhexane, a longer column (e.g., 60 m or even 100 m) can provide the necessary efficiency for baseline separation. However, be aware that a longer column will also result in longer analysis times.

Q3: What is a good starting temperature program for separating this compound and 3-methylhexane?

A3: A good starting point for a temperature program would be an initial oven temperature of 40-50°C, held for a few minutes, followed by a slow ramp rate of 2-5°C per minute up to a final temperature of around 150-200°C. The slow ramp rate is crucial for enhancing the separation of these closely boiling isomers.[2]

Q4: Can changing the carrier gas improve my separation?

A4: While the choice of carrier gas (e.g., Helium, Hydrogen, Nitrogen) primarily affects analysis speed and efficiency, using the optimal flow rate for your chosen gas is critical for good resolution. Hydrogen often allows for faster analysis times without a significant loss in resolution compared to Helium. Ensure your flow rate is optimized for your column's internal diameter.

Q5: My peaks are still overlapping after optimizing the temperature program. What else can I do?

A5: If you have already optimized your temperature program and are still facing co-elution, consider the following:

  • Column Dimensions: As mentioned, a longer column or a column with a smaller internal diameter will provide higher efficiency.

  • Film Thickness: A thicker film can increase retention and improve separation for these volatile analytes.

  • Injection Technique: Ensure your injection is fast and reproducible to minimize band broadening at the start of the separation.

  • System Check: Perform a general maintenance check of your GC system to ensure there are no leaks and that the injector and detector are clean and functioning correctly.

Data Presentation

The following tables summarize quantitative data for the separation of this compound and 3-methylhexane on different non-polar GC columns.

Table 1: Retention Times on a CP-Sil 5 CB Column

CompoundRetention Time (minutes)
This compound10.98
3-Methylhexane11.36

Table 2: Kovats Retention Indices on Various Non-Polar Columns

CompoundStationary PhaseKovats Retention Index (I)
This compoundDB-5664[4]
This compoundDB-1668[4]
3-MethylhexaneSqualane674
3-MethylhexaneSE-30675
3-MethylhexaneOV-101676
3-MethylhexaneApiezon L678

Experimental Protocols

Objective: To achieve baseline separation of this compound and 3-methylhexane using gas chromatography with a flame ionization detector (GC-FID).

1. Instrumentation and Consumables:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC Column: 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen, high purity

  • Gases for FID: Hydrogen and Air, high purity

  • Syringe for manual or autosampler injection

  • Vials with septa

  • Standards of this compound and 3-methylhexane

  • Solvent (e.g., hexane (B92381) or pentane)

2. GC Method Parameters:

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 40°C

    • Hold Time: 2 minutes

    • Ramp Rate: 5°C/minute

    • Final Temperature: 150°C

    • Final Hold Time: 2 minutes

  • Carrier Gas (Helium):

    • Constant Flow Rate: 1.0 mL/minute

  • Detector (FID):

    • Temperature: 250°C

    • Hydrogen Flow: 30 mL/minute

    • Air Flow: 300 mL/minute

    • Makeup Gas (Nitrogen or Helium) Flow: 25 mL/minute

3. Sample Preparation:

  • Prepare a mixed standard solution of this compound and 3-methylhexane in a suitable solvent (e.g., hexane) at a concentration of approximately 100 ppm each.

  • Transfer the standard solution to a GC vial and seal with a septum cap.

4. Analysis Procedure:

  • Set up the GC instrument with the specified method parameters.

  • Allow the instrument to equilibrate until the baseline is stable.

  • Inject the prepared standard solution.

  • Acquire the chromatogram and identify the peaks based on their retention times.

  • If separation is not optimal, refer to the Troubleshooting Guide to make adjustments to the method, such as decreasing the oven ramp rate or using a longer column.

Mandatory Visualization

Troubleshooting_Workflow start Problem: Poor separation of This compound and 3-methylhexane check_column Step 1: Verify GC Column Is it a non-polar capillary column? start->check_column column_ok Action: Proceed to Temperature Program Optimization check_column->column_ok Yes column_not_ok Action: Replace with a suitable non-polar column (e.g., DB-1, DB-5) check_column->column_not_ok No optimize_temp Step 2: Optimize Oven Temperature Program Decrease ramp rate (e.g., to 2-5°C/min) column_ok->optimize_temp column_not_ok->start resolution_improved Resolution Improved? optimize_temp->resolution_improved solution_found Solution Found: Continue with optimized method resolution_improved->solution_found Yes evaluate_dimensions Step 3: Evaluate Column Dimensions Consider a longer column or smaller ID resolution_improved->evaluate_dimensions No check_flow Step 4: Check Carrier Gas Flow Rate Optimize for column dimensions evaluate_dimensions->check_flow further_troubleshooting Further Troubleshooting: - Check for leaks - Clean injector/detector - Review sample preparation check_flow->further_troubleshooting

Caption: Troubleshooting workflow for improving the GC separation of this compound and 3-methylhexane.

References

Technical Support Center: Overcoming Emulsion Formation with 2-Methylhexane in Extractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address emulsion formation during liquid-liquid extractions using 2-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of a liquid-liquid extraction?

An emulsion is a stable mixture of two immiscible liquids, such as this compound and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] In a separatory funnel, this often appears as a cloudy or milky third layer between the organic and aqueous phases, which hinders the clean separation of the two layers.[2]

Q2: What causes emulsions to form when using this compound?

Emulsion formation is typically caused by the presence of emulsifying agents that reduce the interfacial tension between the two immiscible phases.[1] Common causes include:

  • High concentrations of certain sample components: Samples containing high levels of phospholipids, free fatty acids, proteins, or other surfactant-like molecules can stabilize emulsions.[3]

  • Vigorous shaking: Excessive agitation can increase the surface area between the two phases, promoting the formation of a stable emulsion.[3]

  • Presence of fine particulate matter: Finely divided powders or cellular debris can accumulate at the interface and prevent the coalescence of droplets.[1][4]

  • pH of the aqueous phase: The ionization state of acidic or basic compounds in the sample can influence their emulsifying properties.[2][5]

Q3: Is this compound particularly prone to forming emulsions?

While any extraction solvent can form an emulsion under the right conditions, alkanes like this compound are non-polar and have a low affinity for water.[6] Emulsion formation is more dependent on the composition of the sample being extracted and the experimental technique rather than the inherent properties of this compound itself.[3]

Troubleshooting Guides for Emulsion Formation

Should you encounter an emulsion during your extraction with this compound, follow these troubleshooting steps. It is generally easier to prevent an emulsion from forming than to break one that has already formed.[3]

Prevention Strategies
  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of fine droplets.[3]

  • Pre-treatment of the Sample: If your sample is known to be problematic, consider pre-treatment steps such as protein precipitation or filtration to remove potential emulsifying agents.

Methods for Breaking Emulsions

If an emulsion has already formed, the following methods can be employed to facilitate phase separation.

1. Physical Methods

These methods aim to break the emulsion without introducing additional chemical reagents.

  • Allowing the Mixture to Stand: Sometimes, simply letting the separatory funnel stand undisturbed for a period of time (e.g., 30 minutes to an hour) can allow the emulsion to break under gravity.[2][7]

  • Gentle Agitation: Gently swirling the mixture or stirring the emulsion layer with a glass rod can help to coalesce the dispersed droplets.[8]

  • Centrifugation: This is often the most effective physical method. The increased gravitational force accelerates the separation of the phases.[9][10] After centrifugation, the layers can be carefully separated by pipetting.[11]

  • Filtration: Passing the emulsion through a plug of glass wool or phase separation filter paper can help to break the emulsion by physically trapping the dispersed phase.[3][10] Filtering through an inert material like Celite can also be effective at removing fine particulates that may be stabilizing the emulsion.[4][7]

  • Temperature Modification: Gentle heating can decrease the viscosity of the liquids and promote coalescence.[12] Conversely, freezing and then slowly thawing the mixture can also break the emulsion.[12]

  • Ultrasonication: An ultrasonic bath can provide the energy needed to disrupt the emulsion and promote phase separation.[2]

2. Chemical Methods

These methods involve the addition of a substance to alter the chemical environment and destabilize the emulsion.

  • Addition of Brine (Saturated NaCl solution): Adding a saturated solution of sodium chloride increases the ionic strength of the aqueous layer.[3][10] This "salting out" effect decreases the solubility of organic compounds in the aqueous phase and can help to break the emulsion.[3][10]

  • pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, adjusting the pH of the aqueous phase with a dilute acid (e.g., HCl) or base (e.g., NaOH) can neutralize these molecules and reduce their emulsifying properties.[2][5]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to solubilize the emulsifying agent, thereby breaking the emulsion.[3]

  • Addition of a Demulsifying Agent: In persistent cases, a small amount of a demulsifying agent, such as a surfactant with properties that counteract the emulsifier, can be added.[13]

Data Presentation

Table 1: Summary of Physical Methods for Breaking Emulsions

MethodPrincipleTypical ParametersConsiderations
Centrifugation Accelerates phase separation through increased gravitational force.1000-4000 x g for 5-15 minutes.Highly effective; requires access to a centrifuge.[9][10]
Filtration Physical disruption and coalescence of droplets.Glass wool plug, phase separation paper, or a pad of Celite.Simple and often effective for particulate-stabilized emulsions.[3][4]
Heating Reduces viscosity and increases droplet mobility.Gentle warming (e.g., 40-50 °C).Use with caution to avoid degradation of thermally sensitive compounds.[12]
Ultrasonication Disrupts the emulsion through high-frequency sound waves.5-15 minutes in an ultrasonic bath.Can be effective but may cause sample heating.[2]

Table 2: Summary of Chemical Methods for Breaking Emulsions

MethodReagentPrincipleTypical ApplicationConsiderations
Salting Out Saturated Sodium Chloride (Brine)Increases ionic strength of the aqueous phase.Add 10-20% of the aqueous phase volume.Generally effective and simple to implement.[3][10]
pH Adjustment Dilute HCl or NaOHNeutralizes acidic or basic emulsifying agents.Adjust pH to be far from the pKa of the emulsifying agent.Can affect the solubility and stability of the target analyte.[2][5]
Solvent Addition e.g., Methanol, ChloroformAlters the polarity of the organic phase.Add a small volume (1-5%) of the new solvent.The added solvent must be compatible with the downstream analysis.[3][11]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine

  • Allow the separatory funnel to stand for 10-15 minutes to see if any separation occurs naturally.

  • Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

  • Add a volume of the brine solution equivalent to 10-20% of the volume of the aqueous phase to the separatory funnel.

  • Gently swirl the separatory funnel for 1-2 minutes. Avoid vigorous shaking.

  • Allow the funnel to stand and observe the separation of the layers.

  • If the emulsion persists, add another small portion of brine and repeat the gentle swirling.

Protocol 2: Breaking an Emulsion using Centrifugation

  • Carefully transfer the entire contents of the separatory funnel (both phases and the emulsion) into appropriate centrifuge tubes.

  • Balance the centrifuge tubes.

  • Centrifuge the tubes at a moderate speed (e.g., 2000 x g) for 10 minutes.

  • After centrifugation, carefully remove the tubes. The layers should be distinct.

  • Carefully pipette the desired layer, leaving the other layer and any interfacial precipitate behind.

Mandatory Visualization

Emulsion_Troubleshooting cluster_physical Physical Methods cluster_chemical Chemical Methods start Emulsion Formed with this compound prevention Prevention: - Gentle Mixing - Sample Pre-treatment start->prevention Best Practice physical_methods Try Physical Methods First start->physical_methods stand Let it Stand physical_methods->stand chemical_methods If Emulsion Persists: Try Chemical Methods brine Add Brine (Salting Out) chemical_methods->brine success Phases Separated failure Emulsion Remains: Consider Alternative Extraction Method (e.g., Solid-Phase Extraction) stand->success Success agitate Gentle Agitation stand->agitate If no success agitate->success Success centrifuge Centrifugation agitate->centrifuge If no success centrifuge->success Success filter Filtration centrifuge->filter If no success filter->chemical_methods If no success filter->success Success brine->success Success ph_adjust Adjust pH brine->ph_adjust If no success ph_adjust->success Success solvent Add Different Solvent ph_adjust->solvent If no success solvent->success Success solvent->failure If no success

Caption: Troubleshooting workflow for emulsion formation.

This guide provides a systematic approach to resolving emulsion issues encountered during extractions with this compound. By following these steps, researchers can improve the efficiency and success of their separation procedures.

References

Minimizing solvent impurities in 2-methylhexane for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed information for researchers, scientists, and drug development professionals on minimizing solvent impurities in 2-methylhexane for High-Performance Liquid Chromatography (HPLC) applications.

Frequently Asked Questions (FAQs)

Q1: What are the common consequences of using impure this compound in HPLC?

A1: Using this compound with a high level of impurities can significantly compromise the accuracy and reliability of HPLC results.[1] Common issues include:

  • Baseline Noise: Impurities can cause short-term, irregular fluctuations in the chromatographic baseline, which can obscure small analyte peaks.[2]

  • Ghost Peaks: Unwanted peaks that are not related to the sample may appear in the chromatogram, interfering with the identification and quantification of actual analytes.[3][4][5] Ghost peaks can arise from contaminants in the mobile phase.[3][4][5]

  • Reduced Sensitivity: Increased baseline noise and interfering peaks can lower the signal-to-noise ratio, making it difficult to detect analytes at low concentrations.[1]

  • Column Damage: Particulate matter and strongly retained impurities can accumulate on the column, leading to increased backpressure and a shorter column lifespan.

Q2: What are the typical impurities found in technical grade this compound?

A2: Technical grade this compound, also known as isoheptane, is often a byproduct of petroleum refining and may contain several types of impurities:

  • Isomers: Other C7 isomers (e.g., n-heptane, 3-methylhexane) and C6 isomers (e.g., n-hexane, methylcyclopentane) are common.[6]

  • Olefins (Alkenes): Unsaturated hydrocarbons can be present from cracking processes.

  • Aromatic Compounds: Traces of benzene, toluene, and other aromatic compounds may be present.

  • Sulfur Compounds: Depending on the crude oil source and refining process, sulfur-containing compounds may be present.

  • Water: Dissolved water can affect the polarity of the solvent and the performance of normal-phase chromatography.

  • Non-volatile Residues: These can include oils, greases, and plasticizers introduced during storage and handling.

Q3: How do I properly store and handle this compound to prevent contamination?

A3: Proper storage and handling are crucial to maintain the purity of your HPLC-grade this compound:

  • Use appropriate containers: Store in glass or PTFE containers with tight-fitting caps. Avoid plastic containers, as plasticizers can leach into the solvent.

  • Minimize exposure to air and light: Keep containers tightly sealed to prevent the absorption of atmospheric moisture and contaminants. Store in a dark, cool, and well-ventilated area.

  • Avoid cross-contamination: Use clean, dedicated glassware and funnels when transferring the solvent. Never return unused solvent to the original container.

  • Filter before use: It is good practice to filter the solvent through a 0.2 µm or 0.45 µm filter before use to remove any particulate matter.

  • Do not top off reservoirs: Always use a fresh batch of mobile phase in a clean reservoir. Topping off an existing reservoir can introduce contaminants.[4]

Troubleshooting Guide

Problem 1: I am observing baseline noise in my chromatogram when using this compound.

  • Possible Cause: The this compound may contain impurities that absorb UV light at the detection wavelength or are electrochemically active. The mobile phase may also be poorly degassed.[7]

  • Solution:

    • Verify Solvent Grade: Ensure you are using HPLC-grade this compound. If using a lower grade, consider purifying it or purchasing a higher grade.

    • Degas the Mobile Phase: Inadequate degassing can lead to the formation of air bubbles in the detector flow cell, causing baseline noise.[7] Use an inline degasser, helium sparging, or sonication to properly degas the mobile phase.

    • Check for Contamination: Flush the HPLC system with a high-purity solvent (e.g., HPLC-grade isopropanol (B130326), followed by HPLC-grade hexane) to remove any contaminants from the lines and flow cell.

    • Wavelength Selection: Operate at a wavelength above the UV cutoff of this compound and any potential impurities.

Problem 2: I am seeing ghost peaks in my blank gradients.

  • Possible Cause: Ghost peaks in blank runs are often due to impurities in the mobile phase or contamination within the HPLC system.[3][4][5] These impurities can accumulate on the column from the weak solvent and are then eluted as the gradient strength increases.

  • Solution:

    • Isolate the Source: Run a blank gradient with freshly prepared mobile phase using high-purity solvents. If the ghost peaks persist, the contamination is likely within the HPLC system (e.g., injector, tubing, or column).

    • System Cleaning: Clean the system by flushing with a series of strong solvents. For a normal-phase system using this compound, this could involve flushing with isopropanol, then methanol, and finally re-equilibrating with your mobile phase.

    • Use High-Purity Solvents: Always use HPLC-grade solvents and additives to prepare your mobile phase.[8]

    • Guard Column: Employ a guard column to protect your analytical column from strongly retained impurities.

Quantitative Data on Solvent Purity

The purity of solvents is critical for sensitive HPLC analyses. Different grades of solvents have varying levels of impurities. While a specific Certificate of Analysis for this compound was not available, the following table provides a representative comparison of typical specifications for a technical grade versus an HPLC grade of a similar alkane solvent, n-hexane.

ParameterTechnical Grade n-HexaneHPLC Grade n-Hexane
Purity (as n-Hexane) ~60-85%≥ 95%
Total Isomers Not specified≥ 98.5% (as C6 hydrocarbons)
Appearance May have a slight colorClear and colorless
Residue after Evaporation Not specified≤ 10 ppm
Water Content Not specified≤ 0.02%
UV Cutoff Not specified~195 nm
UV Absorbance @ 210 nm Not specified≤ 0.30 AU
UV Absorbance @ 254 nm Not specified≤ 0.025 AU

Note: These values are illustrative and can vary between manufacturers. Always refer to the Certificate of Analysis for your specific solvent lot.

Experimental Protocols

Protocol 1: Purification of Technical Grade this compound to HPLC Grade

This protocol is adapted from general methods for purifying alkanes and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To remove unsaturated hydrocarbons, aromatic compounds, and polar impurities from technical grade this compound.

Materials:

  • Technical grade this compound

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Distillation apparatus (fractionating column, condenser, receiving flask)

  • Boiling chips

Methodology:

  • Acid Wash: In a separatory funnel, combine the technical grade this compound with about 10-15% of its volume of concentrated sulfuric acid.

  • Gently swirl the mixture. Caution: This may generate heat. Periodically vent the separatory funnel. Continue until the acid layer remains colorless.

  • Carefully separate and discard the lower acid layer.

  • Neutralization: Wash the this compound with a 10% sodium bicarbonate solution to neutralize any remaining acid. Discard the aqueous layer.

  • Water Wash: Wash the this compound twice with deionized water. Discard the aqueous layers.

  • Drying: Transfer the washed this compound to a clean, dry flask and add a drying agent like anhydrous calcium chloride or magnesium sulfate. Let it stand for several hours, or overnight, with occasional swirling.

  • Fractional Distillation: Decant the dried this compound into a distillation flask, add boiling chips, and perform a fractional distillation. Collect the fraction that boils at the literature boiling point of this compound (90°C). Discard the initial and final fractions.

Purification_Workflow Start Technical Grade this compound AcidWash Acid Wash (Conc. H₂SO₄) Start->AcidWash Remove Unsaturated/Aromatic Impurities Neutralize Neutralization (10% NaHCO₃) AcidWash->Neutralize WaterWash Water Wash Neutralize->WaterWash Dry Drying (Anhydrous CaCl₂ or MgSO₄) WaterWash->Dry Remove Water Distill Fractional Distillation Dry->Distill Separate by Boiling Point End HPLC Grade this compound Distill->End

Caption: Workflow for the purification of this compound.

Protocol 2: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify impurities in a sample of this compound.

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for volatile hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium carrier gas (high purity)

  • This compound sample

  • Volumetric flasks and microsyringes

Sample Preparation:

  • Dilute the this compound sample in a high-purity solvent if necessary (e.g., for technical grade samples to avoid column overload). For HPLC grade samples, direct injection may be possible.

  • Transfer the sample to a GC vial.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 5°C/min to 150°C

    • Hold: 2 minutes at 150°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 35-350 m/z

Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak as this compound based on its retention time and mass spectrum.

  • For each impurity peak, obtain the mass spectrum and compare it to a library (e.g., NIST) for identification.

  • Quantify impurities using the area percent method, assuming similar response factors for hydrocarbon isomers. For more accurate quantification, use certified reference standards.

GCMS_Analysis_Workflow SamplePrep Sample Preparation (Dilution if necessary) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, Scan m/z) Separation->Detection DataAnalysis Data Analysis (Peak ID & Quantification) Detection->DataAnalysis

Caption: Workflow for GC-MS analysis of this compound purity.

References

Degradation of 2-methylhexane under specific reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the degradation of 2-methylhexane under various reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Conversion of this compound in Catalytic Cracking

  • Question: My catalytic cracking experiment with a USY zeolite catalyst is showing significantly lower this compound conversion than expected. What are the potential causes and how can I troubleshoot this?

  • Answer: Low conversion of this compound over a USY zeolite catalyst can stem from several factors related to the catalyst activity and reaction conditions.

    • Possible Causes:

      • Catalyst Deactivation: The catalyst may have lost activity due to coking (carbon deposition) or poisoning from impurities in the feed.

      • Insufficient Temperature: The reaction temperature may be too low to achieve the desired conversion rate. At lower temperatures, hydride transfer steps can become more rate-limiting than the initiation steps.[1]

      • Catalyst Acidity: The acid strength of the zeolite catalyst is crucial. If the catalyst has undergone severe steam treatment, its acid strength and overall site time yield for this compound cracking can decrease.[2][3]

      • Improper Feed Composition: The presence of contaminants in the this compound feed can inhibit the catalytic reaction.

    • Troubleshooting Steps:

      • Regenerate the Catalyst: Before the experiment, ensure the catalyst is properly regenerated. A typical procedure involves purging with an inert gas like Helium for about 2 hours, followed by regeneration in flowing air at 773 K for 8 hours.[4]

      • Verify Reaction Temperature: Calibrate your temperature measurement system to ensure the reaction is being conducted at the intended temperature. For this compound cracking over USY zeolite, temperatures around 773 K are commonly used.[1][4]

      • Characterize Catalyst Acidity: If possible, characterize the acidity of your catalyst batch. The severity of steam treatment can impact the concentration of Brønsted acid sites, which are critical for the cracking reaction.[2]

      • Check Feed Purity: Analyze the purity of your this compound feed using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) to check for potential inhibitors. The purity of reactants should ideally be higher than 99.5%.[4]

Issue 2: Unexpected Product Distribution

  • Question: I am observing a different product distribution than what is reported in the literature for the catalytic cracking of this compound. Specifically, the paraffin (B1166041) to olefin ratio is higher than expected. What could be causing this?

  • Answer: The product distribution in this compound cracking is a complex function of the reaction mechanism and conditions. An unexpected paraffin to olefin ratio can indicate a shift in the dominant reaction pathways.

    • Possible Causes:

      • Reaction Temperature and Conversion: At higher conversions and lower temperatures, hydride transfer steps become more significant, which can alter the product selectivity.[1]

      • Catalyst Properties: The type of catalyst and its properties, such as acid strength, can influence the relative rates of initiation, β-scission, and hydride transfer reactions, thereby affecting the product distribution.[2]

      • Secondary Reactions: The observed products may be the result of secondary reactions of the primary cracking products, especially at high conversions or long residence times.

    • Troubleshooting Steps:

      • Analyze Products at Different Conversions: Conduct experiments at varying space velocities to achieve different levels of conversion. This can help in identifying the primary products and understanding the progression of secondary reactions.[1]

      • Review Catalyst Specifications: Ensure the catalyst being used matches the specifications of the one cited in the literature. Different catalysts, even within the same family (e.g., USY zeolites with varying steaming severities), can lead to different selectivities.[1][4]

      • Kinetic Modeling: If possible, use a kinetic model to simulate the product distribution under your specific reaction conditions. This can provide insights into the sensitivity of the product distribution to different reaction parameters.[2]

Issue 3: Suspected Autoxidation of this compound Sample

  • Question: My baseline analysis of the this compound starting material is showing some unexpected peaks. Could the sample have degraded during storage?

  • Answer: Yes, like other alkanes, this compound can undergo degradation, particularly through autoxidation, especially under improper storage conditions.

    • Signs of Degradation:

      • While this compound is a colorless liquid, significant degradation may sometimes be indicated by a yellowish discoloration.[5]

      • The most reliable way to assess degradation is through analytical testing, such as peroxide value determination or chromatographic analysis (e.g., GC-MS).[5]

    • Prevention and Troubleshooting:

      • Proper Storage: Store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use amber glass bottles with tight-fitting caps (B75204) to protect the compound from light. For long-term storage, refrigeration is recommended.[5]

      • Purity Verification: Before use in sensitive experiments, it is advisable to verify the purity of a new batch of the compound via Gas Chromatography-Mass Spectrometry (GC-MS).[5]

      • Peroxide Testing: If autoxidation is suspected, you can perform a peroxide value determination to quantify the level of hydroperoxides, which are the primary products of autoxidation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under thermal and catalytic conditions?

A1: The primary degradation pathways for this compound depend on the reaction conditions:

  • Catalytic Cracking: This is a major industrial process for breaking down larger alkanes. For this compound over zeolite catalysts, the reaction proceeds via carbocation chemistry.[2] The dominant catalytic cycles are:

    • Initiation/Desorption: Formation of carbenium ions.

    • Initiation/β-scission: Cracking of the initial carbocation.

    • Hydride ion transfer/β-scission: Propagation steps leading to the final products.[2]

  • Pyrolysis (Thermal Cracking): In the absence of a catalyst and at high temperatures (e.g., 973K), this compound can undergo pyrolysis, which is a free-radical chain reaction that breaks the molecule into smaller fragments.[6]

  • Oxidation: In the presence of oxygen, this compound can undergo combustion at high temperatures to produce carbon dioxide and water.[7] Controlled oxidation at lower temperatures and with specific catalysts can yield a variety of oxygenated products.[6] Autoxidation can also occur during storage, leading to the formation of hydroperoxides.[5]

Q2: What are the typical products of this compound catalytic cracking?

A2: The catalytic cracking of this compound over zeolite catalysts produces a complex mixture of smaller paraffins and olefins. The reaction scheme for this compound can involve hundreds of reaction steps and species.[4] The product distribution is highly dependent on the reaction conditions and catalyst properties. Generally, β-scission reactions are important steps that lead to the formation of smaller hydrocarbons.[2][3] The paraffin to olefin ratio in the products is typically less than 1.[2][3]

Q3: How does temperature affect the catalytic cracking of this compound?

A3: Temperature has a significant impact on both the rate and selectivity of this compound catalytic cracking.

  • Reaction Rate: Increasing the temperature generally increases the reaction rate.

  • Rate-Controlling Steps: At lower temperatures (e.g., 773 K), both initiation and hydride transfer steps can be rate-controlling, with their relative importance changing with conversion.[4] At higher temperatures (e.g., 848 K), the initiation steps tend to dominate the rate control over the entire conversion range.[1][4]

  • Protolytic Cracking: In some cases, as the temperature increases (e.g., from 400 to 500°C), protolytic cracking can become the dominant degradation mechanism.[3]

Q4: What types of catalysts are effective for the degradation of this compound?

A4: The most commonly studied and effective catalysts for this compound cracking are zeolites, particularly Y-zeolites (like USY - Ultra-Stable Y).[1][2][4] The acidic properties of these zeolites are crucial for the carbocation-based reaction mechanism. The acid strength of the catalyst, which can be modified by treatments such as steaming, plays a key role in determining the catalyst's activity and selectivity.[2] For aromatization reactions, oxides of vanadium, molybdenum, or chromium supported on alumina (B75360) can be used at high temperatures and pressures.[6][8]

Data Presentation

Table 1: Catalyst Properties for this compound Cracking Experiments
CatalystTypePre-treatmentSi/Al RatioUnit Cell Size (Å)Zeolite Surface Area (m²/g)
USY-S1 USY ZeoliteSteam-treated5.324.35670
USY-S3 USY ZeoliteSteam-treated (more severe)5.324.26590
Data sourced from studies on this compound conversion over steam-treated USY catalysts.[4]
Table 2: Reaction Conditions for Catalytic Cracking of this compound
ParameterValueReference
Catalyst USY-S1, USY-S3[4]
Temperature 773 K[1][4]
Reactant Mixture 10 mol % this compound in He[4]
Catalyst Regeneration Flowing air at 773 K for 8 h[4]

Experimental Protocols

Protocol 1: Catalytic Cracking of this compound in a Fixed-Bed Reactor

This protocol provides a general methodology for studying the catalytic cracking of this compound over a zeolite catalyst in a laboratory setting.

1. Catalyst Preparation and Activation:

  • Load a specific amount of the USY zeolite catalyst into a fixed-bed reactor.
  • Purge the catalyst with flowing Helium (99.999% purity) for approximately 2 hours at the reaction temperature (e.g., 773 K).[4]
  • If the catalyst has been used previously, perform a regeneration step by treating it with flowing air at 773 K for 8 hours, followed by the Helium purge.[4]

2. Reaction Procedure:

  • Prepare a reactant gas mixture of 10 mol % this compound in Helium.[4]
  • Introduce the reactant mixture into the reactor at a controlled flow rate. The space velocity should be adjusted to achieve the desired conversion level.[4]
  • Maintain the reactor at a constant temperature (e.g., 773 K).[4]
  • Allow the reaction to reach a steady state.

3. Product Analysis:

  • Collect the reactor effluent and analyze its composition using an online Gas Chromatograph (GC) equipped with an appropriate column and detector (e.g., Flame Ionization Detector - FID).
  • Identify and quantify the reactants and products by comparing their retention times and response factors with those of known standards.

4. Data Analysis:

  • Calculate the conversion of this compound and the selectivity for each product based on the GC analysis results.
  • Repeat the experiment at different space velocities to study the effect of conversion on product distribution.

Visualizations

Diagrams of Pathways and Workflows

Catalytic_Cracking_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Products Methylhexane This compound Carbocation Initial Carbocation Methylhexane->Carbocation Protonation on Zeolite Acid Site Hydride_Transfer Hydride Transfer Carbocation->Hydride_Transfer Reaction with another alkane Beta_Scission β-Scission Carbocation->Beta_Scission C-C bond cleavage Hydride_Transfer->Carbocation Chain propagation Paraffins Smaller Paraffins Hydride_Transfer->Paraffins Olefins Smaller Olefins Beta_Scission->Olefins

Caption: Catalytic cracking pathway of this compound on an acid catalyst.

Experimental_Workflow start Start prep Catalyst Preparation (Regeneration/Activation) start->prep reaction Fixed-Bed Reaction (T, P, Flow Rate Control) prep->reaction analysis Product Analysis (Online GC-MS) reaction->analysis data Data Processing (Conversion, Selectivity) analysis->data end End data->end

Caption: General experimental workflow for a catalytic cracking study.

Troubleshooting_Logic issue Issue Identified: Low Conversion check_temp Verify Reaction Temperature issue->check_temp temp_ok Temp OK? check_temp->temp_ok check_catalyst Check Catalyst Activity catalyst_ok Activity OK? check_catalyst->catalyst_ok check_feed Analyze Feed Purity feed_ok Purity OK? check_feed->feed_ok temp_ok->check_catalyst Yes adjust_temp Adjust/Calibrate Temperature temp_ok->adjust_temp No catalyst_ok->check_feed Yes regen_catalyst Regenerate/Replace Catalyst catalyst_ok->regen_catalyst No purify_feed Purify/Replace Feedstock feed_ok->purify_feed No resolve Issue Resolved feed_ok->resolve Yes adjust_temp->resolve regen_catalyst->resolve purify_feed->resolve

Caption: Troubleshooting logic for low conversion in experiments.

References

Troubleshooting peak tailing for 2-methylhexane in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Peak Tailing for 2-Methylhexane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing for this compound in their gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is an asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] This phenomenon can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][2] A tailing factor or asymmetry factor (As/Tf) greater than 1.5 typically indicates a significant issue that requires investigation.[1][2]

Q2: I'm analyzing this compound, a non-polar alkane. Why is its peak tailing?

A2: While non-polar compounds like this compound are less prone to tailing from chemical interactions, it can still occur due to physical or chemical issues within the GC system.[1] Common causes include problems with column installation, dead volumes, contamination in the inlet, or column degradation.[1][3][4]

Q3: All the peaks in my chromatogram, including the solvent and this compound, are tailing. What is the most likely cause?

A3: When all peaks exhibit tailing, the problem is usually physical and affects all compounds indiscriminately.[1][5][6] This points to a disruption in the carrier gas flow path. The most common culprits are:

  • Improper Column Installation: The column might be positioned too high or too low in the inlet, creating dead volume or a turbulent flow path.[1][6][7][8]

  • Poor Column Cuts: Jagged or uneven cuts at the column ends can cause turbulence.[1][2][3][8]

  • System Leaks: Leaks in the carrier gas line, fittings, or septum can disrupt flow and distort peaks.[1]

Q4: Only the this compound peak (and other later-eluting alkanes) is tailing. What should I investigate?

A4: If tailing is specific to certain peaks, it suggests an issue related to interactions within the system or contamination.[1][5] Potential causes include:

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites.[4][9]

  • Active Sites: Over time, the stationary phase can degrade, or the inlet liner can become active, leading to unwanted interactions even with non-polar analytes.[1][2][10]

  • Cold Spots: Condensation of higher-boiling compounds like this compound can occur in cold spots within the flow path, such as the transfer line to the detector.[11][12]

Troubleshooting Guides

A systematic approach is the best way to identify and resolve the source of peak tailing.

Initial Checks: The "Easy Fixes"
  • Inlet Maintenance: The inlet is a common source of contamination. Start by replacing the inlet liner and septum. This is a frequent and effective solution.[13]

  • Column Trimming: If inlet maintenance doesn't solve the problem, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues or degraded stationary phase.[9][13]

Systematic Troubleshooting Workflow

If initial checks fail, a more thorough investigation is required. The following diagram outlines a logical workflow for diagnosing the root cause of peak tailing for this compound.

G cluster_0 cluster_1 A Peak Tailing Observed for this compound B Are ALL peaks tailing (including solvent)? A->B C YES B->C D NO (Only this compound or specific peaks tail) B->D E Problem is likely physical (Flow Path Disruption) H Problem is likely chemical or contamination-related F Check Column Installation: - Correct insertion depth? - Clean, square cuts? E->F G Check for System Leaks: - Septum nut? - Fittings? F->G M Issue Resolved G->M I Perform Inlet Maintenance: - Replace liner with a  deactivated one. - Replace septum. H->I J Trim Column Inlet: - Remove 10-20 cm  from front of column. I->J K Check for Cold Spots & Column Contamination J->K L Re-condition or Replace Column K->L L->M

Troubleshooting workflow for GC peak tailing.

Data Presentation

Table 1: Impact of GC Parameters on Peak Shape for Non-Polar Analytes
ParameterRecommended Setting for this compoundEffect of Incorrect Setting on Peak Shape
Injector Temperature 250°C[14]Too Low: Incomplete vaporization can cause peak broadening or tailing.[4][15]
Carrier Gas Flow Rate Helium at 1.0-1.5 mL/min[14]Too Low: Can lead to peak broadening and potential tailing.[11][15]
Split Ratio Start at 50:1[14]Too Low: May not provide efficient sample introduction, potentially causing peak distortion.[3][13] A minimum of 20 mL/min total flow through the inlet is recommended.[13]
Oven Program Slow ramp rate (e.g., 5°C/min)[14]Too Fast: Can lead to co-elution and poor peak shape.
Initial Oven Temperature For splitless injection, set 10-20°C below the solvent's boiling point.[11][13]Too High: Can cause poor focusing of the analyte band at the head of the column, leading to peak distortion.[1][13]

Experimental Protocols

Protocol 1: Proper Gas Chromatography Column Cutting and Installation
  • Prepare the Column: Slide a new column nut and ferrule onto the column end.[12]

  • Score the Column: Using a ceramic scoring wafer or diamond scribe, lightly score the polyimide coating of the column.[3][12]

  • Cut the Column: Hold the column firmly and flick it to create a clean break.[12] Point the end down while breaking to prevent fragments from entering the column.[3][16]

  • Inspect the Cut: Use a magnifier to ensure the cut is clean, square (90° angle), and free of jagged edges or debris.[3][8][12] A poor cut can cause significant peak tailing.[6][8]

  • Install the Column: Insert the column into the inlet to the depth specified by your instrument manufacturer. Improper installation depth is a primary cause of tailing.[1][7][13] Tighten the nut.

  • Leak Check: Restore carrier gas flow and perform a thorough leak check of all connections using an electronic leak detector.[12][14]

Protocol 2: GC Inlet Maintenance (Liner and Septum Replacement)
  • Cool Down: Cool the GC inlet and oven to below 50°C.[12]

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.[12]

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.[12]

  • Remove Liner: Carefully remove the inlet liner, along with any O-rings, using forceps.[12]

  • Install New Liner: Insert a new, deactivated liner. Using a deactivated liner is crucial to prevent interactions.[17]

  • Reassemble and Leak Check: Reassemble the inlet, restore carrier gas flow, and perform a leak check around the septum nut.[12]

Protocol 3: GC Column Conditioning
  • Install the Column: Properly install the column in the inlet but leave the detector end disconnected.[18]

  • Purge with Carrier Gas: Purge the column with carrier gas for 10-40 minutes at room temperature to remove all oxygen before heating.[19][20] This is critical to prevent damage to the stationary phase.[12]

  • Heat the Column: Set the oven temperature program to ramp up (e.g., at 10-20°C/min) to 20°C above the final temperature of your analytical method, without exceeding the column's maximum temperature limit.[14][18][20]

  • Hold Temperature: Hold at this temperature until a stable baseline is achieved, typically for 1-2 hours.[14][21] Thicker film columns may require longer conditioning times.[19]

  • Cool Down and Connect: Cool the oven, turn off the carrier gas, and connect the column to the detector. Perform a leak check on the detector fitting.

References

Technical Support Center: Enhancing Yield in 2-Methylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylhexane.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by reaction type.

Grignard Reaction Route (for synthesis of alcohol precursor)
Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate. 1. Magnesium surface is passivated with magnesium oxide. 2. Traces of water in glassware or solvent.1. Activate magnesium turnings with a small crystal of iodine or by crushing them gently. 2. Ensure all glassware is flame-dried or oven-dried and solvents are anhydrous.
Low yield of the desired alcohol. 1. Side reaction: Wurtz coupling of the alkyl halide. 2. The Grignard reagent is acting as a base instead of a nucleophile (enolization).1. Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. 2. Perform the reaction at a lower temperature to favor nucleophilic addition over enolization.
Formation of a significant amount of biphenyl (B1667301) or other coupling byproducts. The Grignard reagent is reacting with the unreacted alkyl halide.Slow, controlled addition of the alkyl halide is crucial. Ensure efficient stirring to quickly disperse the newly formed Grignard reagent.
Wurtz Reaction
Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound. 1. Formation of a mixture of alkanes (e.g., hexane, 2,5-dimethylhexane, and this compound) due to cross-coupling and self-coupling. 2. Side reactions such as elimination, especially with secondary or tertiary alkyl halides.1. This is an inherent limitation of the Wurtz reaction for synthesizing asymmetric alkanes. Purification by fractional distillation is necessary. 2. Use primary alkyl halides if possible. Maintain a moderate reaction temperature to minimize elimination.
Reaction is sluggish or does not initiate. 1. Sodium surface is coated with an oxide layer. 2. Impure or wet solvent.1. Use freshly cut sodium metal to expose a clean, reactive surface. 2. Ensure the use of anhydrous ether or tetrahydrofuran.
Dehydration of Alcohol & Subsequent Hydrogenation
Issue Potential Cause(s) Recommended Solution(s)
Low yield of the intermediate alkene (e.g., 5-methylhex-2-ene). 1. Incomplete dehydration. 2. Polymerization of the alkene under acidic conditions.1. Ensure sufficient heating and an adequate amount of acid catalyst. 2. Distill the alkene as it is formed to remove it from the acidic reaction mixture.
Incomplete hydrogenation of the alkene. 1. Inactive catalyst. 2. Insufficient hydrogen pressure.1. Use a fresh, high-quality catalyst (e.g., PtO₂, Pd/C). 2. Ensure the reaction system is properly sealed and pressurized with hydrogen.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound include:

  • The dehydration of 5-methyl-2-hexanol (B47235) to form 5-methylhex-2-ene, followed by catalytic hydrogenation.[1]

  • The catalytic isomerization of n-heptane.

  • The Wurtz reaction, involving the coupling of two different alkyl halides (e.g., 1-bromo-2-methylpropane (B43306) and 1-bromopropane), though this method often results in a mixture of products.[2][3][4][5][6]

  • Grignard reagent-based synthesis to form a suitable alcohol precursor, which is then converted to this compound.

Q2: I am planning a Wurtz reaction to synthesize this compound. What kind of yield can I expect?

A2: The Wurtz reaction is generally not the preferred method for synthesizing asymmetrical alkanes like this compound due to the formation of multiple products (from both self-coupling and cross-coupling of the alkyl halides). This leads to a low yield of the desired product and complicates purification. For the reaction of 1-bromo-2-methylpropane and 1-bromopropane, you can expect to obtain a mixture of n-hexane, 2,5-dimethylhexane, and this compound, making the yield of this compound inherently low.

Q3: My Grignard reaction is not starting. What should I do?

A3: The initiation of a Grignard reaction is often hindered by a passivating layer of magnesium oxide on the magnesium turnings and the presence of any moisture. To initiate the reaction, you can try the following:

  • Add a small crystal of iodine. The disappearance of the brown color indicates the activation of the magnesium surface.

  • Gently crush some of the magnesium turnings under an inert atmosphere to expose a fresh surface.

  • Gently warm the flask.

  • Ensure all your glassware is rigorously dried and you are using an anhydrous ether solvent.

Q4: What is a major side reaction to be aware of in a Grignard synthesis of an alcohol precursor for this compound?

A4: A significant side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings, which helps to keep the concentration of the alkyl halide low in the reaction mixture.

Q5: For the dehydration of 5-methyl-2-hexanol, what is the role of the sulfuric acid?

A5: Concentrated sulfuric acid acts as a catalyst in the dehydration of 5-methyl-2-hexanol.[1] It protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The subsequent loss of water leads to the formation of a carbocation, which then eliminates a proton to form the alkene, 5-methylhex-2-ene.[1]

Q6: What catalyst is typically used for the hydrogenation of 5-methylhex-2-ene to this compound?

A6: The catalytic hydrogenation of 5-methylhex-2-ene to this compound is commonly carried out using a platinum-based catalyst, such as platinum(IV) oxide (PtO₂, Adams' catalyst), or palladium on carbon (Pd/C).[7]

Quantitative Data Presentation

Synthesis Method Reactants Key Reagents/Catalyst Reported Yield Reference
Catalytic Isomerizationn-Heptane0.3% Pt; 1% Pd/X-600 ASA40% (isoheptane)[8]
Catalytic Hydroisomerizationn-HeptaneMoOₓ-Pd/Ce-MCM-48up to 53.5%
Wurtz Reaction1-bromo-2-methylpropane and 1-bromopropaneSodium metal, dry etherLow (mixture of products)General knowledge
Dehydration & Hydrogenation5-methyl-2-hexanolH₂SO₄, then H₂/PtNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 5-Methyl-2-hexanol and Subsequent Hydrogenation

Step 1: Dehydration of 5-Methyl-2-hexanol

  • In a round-bottom flask, place 5-methyl-2-hexanol and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to facilitate the dehydration reaction.

  • The product, 5-methylhex-2-ene, along with water, will distill over.

  • Collect the distillate and separate the organic layer (5-methylhex-2-ene) from the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

Step 2: Catalytic Hydrogenation of 5-Methylhex-2-ene

  • In a suitable hydrogenation apparatus, dissolve the dried 5-methylhex-2-ene in a solvent such as ethanol.

  • Add a catalytic amount of platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).

  • Seal the apparatus and introduce hydrogen gas to the desired pressure.

  • Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent by distillation to obtain crude this compound.

  • Purify the this compound by fractional distillation.

Protocol 2: Synthesis of this compound via Catalytic Isomerization of n-Heptane
  • A fixed-bed micro-reactor is loaded with a bimetallic catalyst, such as 0.3% Pt and 1% Pd on an appropriate support (e.g., X-600 ASA).[8]

  • The catalyst is reduced in a stream of hydrogen gas at an elevated temperature (e.g., 440°C).[8]

  • A feed of n-heptane mixed with hydrogen gas is passed through the heated reactor.

  • The reaction temperature and pressure are maintained at optimized conditions (e.g., 379°C and 22502.3 Torr).[8]

  • The product stream is cooled, and the liquid products are collected.

  • The composition of the product mixture is analyzed by gas chromatography to determine the yield of this compound and other isomers.

Visualizations

logical_relationship cluster_dehydration_hydrogenation Dehydration-Hydrogenation Pathway cluster_isomerization Isomerization Pathway 5-Methyl-2-hexanol 5-Methyl-2-hexanol 5-Methylhex-2-ene 5-Methylhex-2-ene 5-Methyl-2-hexanol->5-Methylhex-2-ene H₂SO₄, Heat 2-Methylhexane_1 This compound 5-Methylhex-2-ene->2-Methylhexane_1 H₂, Pt/C n-Heptane n-Heptane 2-Methylhexane_2 This compound n-Heptane->2-Methylhexane_2 Pt/Pd Catalyst, Heat, Pressure experimental_workflow start Start: Select Synthesis Route reagents Prepare Reactants and Reagents (Ensure anhydrous conditions for Grignard/Wurtz) start->reagents reaction Perform Reaction (Control temperature and addition rates) reagents->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Fractional Distillation) workup->purification analysis Analysis (GC-MS, NMR) purification->analysis end End: Pure this compound analysis->end

References

Technical Support Center: Stability of 2-Methylhexane in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 2-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under standard laboratory conditions?

A1: this compound is a saturated hydrocarbon and is chemically stable under standard ambient conditions (room temperature, protected from light) when stored in a tightly sealed container.[1][2] However, prolonged exposure to oxygen, heat, and light can initiate autoxidation, a slow degradation process.

Q2: Can this compound form peroxides during long-term storage?

A2: While less common than in ethers or compounds with allylic or benzylic hydrogens, alkanes with tertiary hydrogens, such as this compound, can form peroxides through autoxidation.[3][4] This process is typically slow but can be accelerated by heat, light, and the presence of initiators. It is crucial to test for peroxides in aged samples, especially before distillation or evaporation, as peroxides can become concentrated and pose an explosion hazard.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation of this compound occurs via autoxidation. The initial and most significant products are tertiary alcohols formed at the tertiary carbon.[1][2][3] Further reactions can lead to the fragmentation of the molecule, resulting in the formation of smaller alkanes and ketones.[1][2]

Q4: What are the recommended storage conditions for ensuring the long-term stability of this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed, inert gas-flushed container.[5] Storage in a well-ventilated area away from heat and ignition sources is critical due to its high flammability.

Q5: How does the stability of this compound compare to its straight-chain isomer, n-heptane?

A5: Branched-chain alkanes like this compound are generally more stable than their straight-chain isomers. This is due to the presence of tertiary carbons, which, although more susceptible to initial radical attack, can lead to more stable radical intermediates.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in GC-MS analysis of stored this compound. Contamination from the container or closure. Degradation of this compound due to improper storage.Analyze a fresh sample of this compound to confirm the identity of the unexpected peaks. Review storage conditions to ensure they align with recommendations. Consider testing for common degradation products such as tertiary alcohols and ketones.
Presence of crystalline precipitate in an old container of this compound. Potential peroxide formation.DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. Peroxide crystals can be shock-sensitive and explosive. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper handling and disposal.
Inconsistent experimental results using an aged stock of this compound. Presence of impurities or degradation products that may interfere with the reaction.Test the purity of the this compound stock using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). If impurities are detected, purify the solvent by distillation (after ensuring the absence of peroxides) or use a fresh bottle.

Experimental Protocols

Protocol 1: Purity Assessment and Identification of Degradation Products of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify potential degradation products formed during long-term storage.

Methodology:

  • Sample Preparation:

    • Carefully transfer 1 mL of the stored this compound sample into a clean GC vial.

    • If the sample is from a previously opened container, it is advisable to first test for the presence of peroxides (see Protocol 2).

    • Prepare a fresh standard of high-purity this compound for comparison.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split injection, ratio 50:1)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 35-300

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time and mass spectrum to the fresh standard and library data. The mass spectrum of this compound will show a molecular ion peak at m/z 100 and characteristic fragment ions at m/z 85, 71, 57, and 43.[6]

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.

    • Identify any impurity peaks by searching their mass spectra against a spectral library (e.g., NIST). Pay close attention to masses corresponding to potential oxidation products like alcohols and ketones.

Protocol 2: Qualitative Test for Peroxides in this compound

Objective: To detect the presence of peroxides in a stored sample of this compound.

Methodology:

  • Materials:

    • Potassium iodide (KI) solution (10% w/v in water)

    • Glacial acetic acid

    • Starch indicator solution

    • Test tube

  • Procedure:

    • In a clean test tube, add 1 mL of the this compound sample to be tested.

    • Add 1 mL of glacial acetic acid.

    • Add a few drops of the fresh 10% potassium iodide solution.

    • Stopper the test tube and shake for 1 minute.

    • A yellow to brown color indicates the presence of peroxides. A darker color suggests a higher concentration.

    • A few drops of starch indicator can be added; a blue-black color confirms the presence of peroxides.

Note: Commercially available peroxide test strips offer a simpler and often more sensitive method for peroxide detection.

Visualizations

Autoxidation_Pathway This compound This compound Tertiary Alkyl Radical Tertiary Alkyl Radical This compound->Tertiary Alkyl Radical Initiation (Heat, Light) Tertiary Peroxy Radical Tertiary Peroxy Radical Tertiary Alkyl Radical->Tertiary Peroxy Radical + O2 Tertiary Hydroperoxide Tertiary Hydroperoxide Tertiary Peroxy Radical->Tertiary Hydroperoxide + R-H Tertiary Alkoxy Radical Tertiary Alkoxy Radical Tertiary Hydroperoxide->Tertiary Alkoxy Radical Decomposition Tertiary Alcohol Tertiary Alcohol Tertiary Alkoxy Radical->Tertiary Alcohol + R-H Fragmentation Products Fragmentation Products Tertiary Alkoxy Radical->Fragmentation Products Smaller Alkane Smaller Alkane Fragmentation Products->Smaller Alkane Ketone Ketone Fragmentation Products->Ketone

Caption: Autoxidation pathway of this compound.

GCMS_Workflow cluster_sample Sample Handling cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Peroxide_Test Peroxide Test Sample->Peroxide_Test GC_Vial Prepare GC Vial Peroxide_Test->GC_Vial If Negative Injector Injection GC_Vial->Injector GC_Column Separation on GC Column Injector->GC_Column MS_Detector Mass Spectrometry Detection GC_Column->MS_Detector Chromatogram Generate Chromatogram MS_Detector->Chromatogram Mass_Spectra Obtain Mass Spectra Chromatogram->Mass_Spectra Library_Search Library Search & Comparison Mass_Spectra->Library_Search Purity_Report Purity & Impurity Identification Library_Search->Purity_Report

Caption: Workflow for GC-MS analysis of this compound.

References

Technical Support Center: Adjusting for the Impact of 2-Methylhexane on Analyte Retention Times

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected shifts in analyte retention times due to the presence of 2-methylhexane in their samples. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and methodologies to diagnose, mitigate, and adjust for these matrix effects in chromatographic analyses.

Troubleshooting Guides & FAQs

Q1: My analyte retention times are unexpectedly shifting, and I suspect this compound in my sample matrix is the cause. What is the likely mechanism?

A1: The presence of this compound, a non-polar branched-chain alkane, can significantly alter the chromatographic separation, particularly in gas chromatography (GC) and reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] this compound can act as a co-solvent in the sample matrix, modifying the overall polarity of the mobile phase or the sample plug injected into the system.[1] This change in polarity can affect the partitioning of your analytes between the stationary phase and the mobile phase, leading to shifts in retention times.[1] In GC, its presence can influence the volatility of other analytes or their interaction with the stationary phase.[1] In RP-HPLC, a non-polar substance like this compound can lead to decreased retention times for non-polar analytes as it makes the injected sample plug less polar, hastening elution with the polar mobile phase.[3][4]

Q2: How can I confirm that this compound is the root cause of the retention time shifts?

A2: To confirm the influence of this compound, a systematic approach is recommended. Prepare and analyze a series of standards:

  • Analyte Standard in Clean Solvent: A standard of your analyte(s) of interest in a solvent known to be free of this compound. This provides your baseline retention time.

  • Spiked Sample: Your actual sample suspected to contain this compound.

  • Matrix Blank: A sample containing all matrix components except your analyte of interest.

  • Spiked Matrix Blank: The matrix blank spiked with a known concentration of your analyte(s).

  • This compound-Spiked Standard: Your analyte standard spiked with a concentration of this compound similar to what is expected in your samples.

By comparing the chromatograms from these analyses, you can isolate the effect of the sample matrix and specifically the this compound on the retention time of your analyte.

Q3: What are the common strategies to mitigate the impact of this compound on my analysis?

A3: Several strategies can be employed to counteract the matrix effects caused by this compound:

  • Sample Preparation: Implement a sample cleanup procedure to remove or reduce the concentration of this compound before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.

  • Method of Standard Additions: This method involves adding known quantities of the analyte to the sample to create a calibration curve within the sample matrix itself, which can compensate for matrix effects.[5]

  • Matrix-Matched Calibration: Prepare your calibration standards in a matrix that closely resembles your sample matrix (i.e., containing a similar concentration of this compound).[5][6]

  • Use of an Internal Standard: Introduce an internal standard (a compound with similar chemical properties to your analyte but not present in the sample) to your samples and standards. The relative retention time of the analyte to the internal standard should remain constant even if absolute retention times shift.

  • Retention Time Locking (RTL): In GC, RTL is a technique that adjusts the column head pressure or flow to maintain constant retention times for specific compounds.[7] This can help to counteract shifts caused by matrix effects. Software tools are often available to assist with these adjustments.[8][9]

Q4: Can I adjust my chromatographic method to compensate for the effects of this compound?

A4: Yes, modifying your chromatographic method can help. Consider the following adjustments:

  • Gradient Elution (HPLC): If you are using an isocratic method, switching to a gradient elution can help to separate the analyte from the matrix interference and provide more consistent retention.

  • Temperature Programming (GC): Adjusting the oven temperature program can help to resolve the analyte from the this compound peak and minimize its influence on retention.[9]

  • Column Chemistry: In some cases, switching to a column with a different stationary phase chemistry can alter the selectivity of the separation and reduce the impact of the matrix.[1]

  • Carrier Gas Flow Rate (GC): Increasing the carrier gas flow rate can sometimes reduce the interaction time of the analyte with the stationary phase, potentially lessening the impact of the matrix.[9][10]

Experimental Protocol: Diagnosing and Adjusting for Retention Time Shifts

This protocol provides a general workflow for identifying and correcting for retention time shifts caused by a non-polar matrix component like this compound.

Objective: To systematically diagnose the cause of retention time shifts and implement corrective actions to ensure accurate and reproducible analyte quantification.

Materials:

  • Chromatographic system (GC or HPLC)

  • Analytical column appropriate for the analyte

  • Pure analyte standards

  • High-purity solvents

  • This compound standard

  • Sample matrix without the analyte (if available)

Methodology:

  • Establish a Baseline:

    • Prepare a standard solution of your analyte in a clean, non-interfering solvent.

    • Inject the standard multiple times (n=5) to establish the average retention time and its variability (e.g., standard deviation).

  • Analyze the Suspect Sample:

    • Inject the sample suspected of containing this compound.

    • Compare the analyte retention time in the sample to the baseline retention time. Note the direction and magnitude of the shift.

  • Confirm the Matrix Effect:

    • Prepare a matrix-matched standard by spiking the analyte into a blank sample matrix (if available).

    • Alternatively, prepare a standard with a known concentration of this compound added.

    • Analyze this standard and compare the retention time to the baseline. A similar shift to that observed in the sample confirms the matrix effect.

  • Implement Corrective Actions (choose one or more):

    • Method Adjustment:

      • GC: Modify the temperature program (e.g., increase the initial hold time, adjust the ramp rate).[9]

      • HPLC: Implement a gradient elution profile or adjust the mobile phase composition.

    • Calibration Strategy:

      • Develop a matrix-matched calibration curve by preparing standards in the blank matrix.

      • Use the method of standard additions if a blank matrix is not available.

    • Internal Standard:

      • Select an appropriate internal standard.

      • Spike all standards and samples with a constant concentration of the internal standard.

      • Base quantification on the ratio of the analyte peak area to the internal standard peak area.

  • Validation:

    • Once a corrective action is implemented, validate the method by analyzing quality control samples at different concentrations to ensure accuracy and precision.

Data Presentation: Quantifying Retention Time Shifts

To systematically evaluate the impact of this compound, record your data in a structured table. This will allow for a clear comparison of retention times under different conditions.

AnalyteExpected RT (min)Observed RT with this compound (min)Retention Time Shift (min)Relative Retention Time (Analyte RT / IS RT)
Compound A5.255.10-0.151.21
Compound B7.827.65-0.171.82
Internal Standard (IS)4.204.21+0.011.00

This table presents hypothetical data for illustrative purposes.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting retention time shifts, with a specific focus on identifying and addressing matrix effects.

TroubleshootingWorkflow start Retention Time Shift Observed check_all_peaks Are all peaks shifting proportionally? start->check_all_peaks flow_rate_issue Potential Flow Rate Issue - Check for leaks - Verify pump performance - Check gas/solvent supply check_all_peaks->flow_rate_issue Yes selective_shift Selective Peak Shifting check_all_peaks->selective_shift No check_matrix Suspect Matrix Effect? selective_shift->check_matrix other_issues Other Potential Issues - Column degradation - Temperature fluctuations - pH changes (HPLC) check_matrix->other_issues No confirm_matrix Confirm Matrix Effect - Analyze spiked standards - Compare with clean standards check_matrix->confirm_matrix Yes mitigate_matrix Mitigate Matrix Effect confirm_matrix->mitigate_matrix sample_prep Sample Preparation (SPE, LLE) mitigate_matrix->sample_prep calibration Calibration Strategy - Matrix-matched standards - Standard additions mitigate_matrix->calibration internal_std Use Internal Standard mitigate_matrix->internal_std method_adjust Method Adjustment - Gradient/Temp. program - Change column mitigate_matrix->method_adjust

References

Validation & Comparative

A Comparative Analysis of Solvent Properties: 2-Methylhexane vs. n-Heptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, and purity. This guide provides a detailed comparison of the solvent properties of 2-methylhexane and its straight-chain isomer, n-heptane. Both are non-polar solvents with similar molecular weights, yet their structural differences lead to notable variations in their physical characteristics.

This document outlines the key physical and chemical properties of this compound and n-heptane, supported by quantitative data. Furthermore, it details the experimental protocols for determining these properties, ensuring a comprehensive understanding for application in a laboratory setting.

Comparative Data of Solvent Properties

The following table summarizes the key physical properties of this compound and n-heptane. These values are crucial for predicting solvent behavior in various experimental conditions.

PropertyThis compoundn-Heptane
Molecular Formula C₇H₁₆C₇H₁₆
Molecular Weight ( g/mol ) 100.20100.20[1]
Density (g/mL at 25°C) 0.679[1][2]0.684[1]
Boiling Point (°C) 90[1][2]98.4[1]
Melting Point (°C) -118[1][2]-90.5[1]
Refractive Index (at 20°C) 1.384[2]1.3855 (at 25°C)[1]
Polarity Non-polar[2]Non-polar[1]
Solubility in Water Insoluble[3]Almost insoluble[1]
Solubility in Organic Solvents Soluble in acetone, alcohol, benzene, chloroform, ether, and ligroin[2]Soluble in ethanol, chloroform, ether, and benzene[1]

Understanding the Differences: A Structural Perspective

This compound and n-heptane are constitutional isomers, meaning they share the same molecular formula but differ in their structural arrangement.[2] n-Heptane is a straight-chain alkane, while this compound has a branched structure with a methyl group attached to the second carbon of the hexane (B92381) chain.[2]

This branching has a tangible impact on their physical properties. The lower boiling point of this compound compared to n-heptane can be attributed to the reduced surface area of the branched molecule, which leads to weaker intermolecular van der Waals forces.[4][5][6] Conversely, the more linear structure of n-heptane allows for stronger intermolecular interactions, requiring more energy to transition into the gaseous phase.[4]

Applications in Research and Development

Both this compound and n-heptane are widely used as non-polar solvents in various industries, including pharmaceuticals.[7] Their ability to dissolve non-polar substances makes them suitable for extraction, purification, and as reaction media for organic synthesis.[7] n-Heptane, in particular, is utilized in the pharmaceutical industry as an inert solvent for purification, recrystallization, and washing of active pharmaceutical ingredients (APIs).[7] this compound is often found as a component in commercial heptane (B126788) and is used in organic synthesis and as a model iso-alkane in research.[2][3]

Experimental Protocols

To ensure accurate and reproducible results in the laboratory, standardized methods for determining solvent properties are essential. The following are detailed protocols for measuring key solvent characteristics.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is distillation.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or sand bath

Procedure:

  • Assemble the distillation apparatus.

  • Place the solvent in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

Density is the mass per unit volume of a substance. It can be determined accurately using a pycnometer or by direct mass and volume measurements.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Water bath (for temperature control)

Procedure (using a pycnometer):

  • Clean and dry the pycnometer and determine its empty mass.

  • Fill the pycnometer with the solvent, ensuring no air bubbles are trapped, and insert the stopper.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Remove the pycnometer from the bath, wipe it dry, and measure its mass.

  • Repeat the procedure with a reference liquid of known density (e.g., deionized water).

  • Calculate the density of the solvent using the masses and the known density of the reference liquid.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. An Ostwald viscometer is a common instrument for this measurement.

Apparatus:

  • Ostwald viscometer

  • Stopwatch

  • Constant temperature bath

  • Pipette

Procedure:

  • Clean and dry the viscometer.

  • Pipette a known volume of the solvent into the larger bulb of the viscometer.

  • Place the viscometer in a constant temperature bath.

  • Using a pipette bulb, draw the liquid up into the other arm of the viscometer until it is above the upper mark.

  • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark.

  • Repeat the measurement with a reference liquid of known viscosity.

  • Calculate the viscosity of the solvent using the flow times, densities of the two liquids, and the known viscosity of the reference liquid.

Determination of Polarity

Solvent polarity is a complex property that describes the distribution of charge in a solvent molecule. While it can be quantified by measuring the dielectric constant, a more practical approach in many laboratories is to determine the relative polarity through solubility tests.

Apparatus:

  • Test tubes

  • A range of solutes with varying polarities (e.g., a non-polar compound like naphthalene, a moderately polar compound like benzoic acid, and a polar compound like sodium chloride)

Procedure:

  • Place a small, consistent amount of a solute into separate test tubes.

  • Add a consistent volume of the solvent to be tested to each test tube.

  • Agitate the test tubes to facilitate dissolution.

  • Observe the extent to which each solute dissolves in the solvent.

  • By comparing the solubility of different solutes, a qualitative assessment of the solvent's polarity can be made. A non-polar solvent will readily dissolve non-polar solutes but not polar ones.

Logical Workflow for Solvent Comparison

The following diagram illustrates the logical process for comparing the solvent properties of this compound and n-heptane.

Solvent_Comparison cluster_solvents Solvents cluster_properties Physical Properties cluster_protocols Experimental Protocols cluster_analysis Comparative Analysis This compound This compound Boiling_Point Boiling_Point This compound->Boiling_Point Density Density This compound->Density Viscosity Viscosity This compound->Viscosity Polarity Polarity This compound->Polarity n-Heptane n-Heptane n-Heptane->Boiling_Point n-Heptane->Density n-Heptane->Viscosity n-Heptane->Polarity Distillation Distillation Boiling_Point->Distillation Pycnometry Pycnometry Density->Pycnometry Viscometry Viscometry Viscosity->Viscometry Solubility_Tests Solubility_Tests Polarity->Solubility_Tests Data_Table Data_Table Distillation->Data_Table Pycnometry->Data_Table Viscometry->Data_Table Solubility_Tests->Data_Table Application_Suitability Application_Suitability Data_Table->Application_Suitability

Caption: Logical workflow for comparing this compound and n-heptane solvent properties.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methylhexane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) such as 2-methylhexane is critical for product safety, quality control, and regulatory compliance. The validation of analytical methods ensures that the chosen procedure is reliable, reproducible, and fit for its intended purpose. This guide provides a comprehensive comparison of two prevalent analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Comparison: GC-FID vs. GC-MS

Gas Chromatography is the cornerstone for separating volatile compounds like this compound. The choice of detector, however, significantly influences the method's performance characteristics.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying hydrocarbons. The FID exhibits a linear response over a broad concentration range and is highly sensitive to compounds containing carbon-hydrogen bonds. It is a cost-effective and reliable choice for routine quantitative analysis where the identity of the analyte is already known.

  • Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This makes it an invaluable tool for both qualitative and quantitative analysis, especially in complex matrices where co-eluting peaks may be present. For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the quantitative analysis of this compound and similar volatile alkanes. This data is synthesized from established analytical methodologies for hydrocarbon analysis.[1][2][3][4]

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.998
Precision (RSD%) < 5%< 15%
Accuracy (Recovery %) 90-110%80-120%
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~5-30 ng/mL~0.5-5 ng/mL

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are generalized experimental protocols for the quantification of this compound using GC-FID and GC-MS. These should be optimized and validated for specific matrices and instrumentation.

Protocol 1: Quantification of this compound by GC-FID

This protocol is suitable for the routine quantitative analysis of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane).
  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
  • For liquid samples, a direct injection may be possible after appropriate dilution. For solid or semi-solid samples, headspace or solvent extraction may be necessary.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.
  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injector: Split/splitless inlet, 250°C.
  • Injection Volume: 1 µL.
  • Split Ratio: 20:1 (can be optimized).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 5 minutes.
  • Ramp: Increase to 150°C at 10°C/min.
  • Hold: 5 minutes at 150°C.
  • Detector: Flame Ionization Detector (FID) at 280°C.
  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Nitrogen): 25 mL/min.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by running a standard.
  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

This protocol is ideal for the selective and sensitive quantification of this compound, especially in complex matrices or at trace levels.

1. Sample Preparation:

  • Sample preparation follows the same principles as for GC-FID, with careful consideration to minimize matrix interference. Headspace or solid-phase microextraction (SPME) are often preferred for complex samples to introduce a cleaner sample into the MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injector: Split/splitless inlet, 250°C.
  • Injection Volume: 1 µL.
  • Split Ratio: 20:1 (can be optimized, or splitless for trace analysis).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program: Same as GC-FID protocol.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode:
  • Full Scan: For initial method development and peak identification (mass range m/z 35-200).
  • Selected Ion Monitoring (SIM): For quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 43, 57, 85, 100).

3. Data Analysis:

  • Confirm the identity of this compound by its retention time and the presence and relative abundance of its characteristic ions.
  • Generate a calibration curve using the peak area of a selected quantifying ion from the standards.
  • Quantify this compound in the samples based on the calibration curve.

Visualizing the Workflow

To provide a clear understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway for method selection.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Definition cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance linearity Linearity & Range set_acceptance->linearity precision Precision (Repeatability & Intermediate Precision) linearity->precision accuracy Accuracy (Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq specificity Specificity / Selectivity lod_loq->specificity data_analysis Data Analysis specificity->data_analysis compare_criteria Compare with Criteria data_analysis->compare_criteria validation_report Validation Report compare_criteria->validation_report

Workflow for Analytical Method Validation.

Method_Selection_Pathway cluster_decision Decision Criteria cluster_methods Recommended Method start Analytical Need: Quantify this compound matrix_complexity Complex Matrix? start->matrix_complexity sensitivity_req High Sensitivity Required? matrix_complexity->sensitivity_req No gc_ms GC-MS matrix_complexity->gc_ms Yes id_confirmation ID Confirmation Needed? sensitivity_req->id_confirmation No sensitivity_req->gc_ms Yes gc_fid GC-FID id_confirmation->gc_fid No id_confirmation->gc_ms Yes

Decision Pathway for Method Selection.

References

A Comparative Guide to the Cross-Validation of 2-Methylhexane Purity Analysis: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Comprehensive Purity Assessment of 2-Methylhexane.

In the manufacturing and quality control of specialty chemicals and pharmaceutical intermediates, the purity of aliphatic hydrocarbons like this compound is a critical parameter. Ensuring the absence or acceptable levels of impurities is paramount for product safety, efficacy, and batch-to-batch consistency. This guide provides a detailed cross-validation of two prevalent analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting the most suitable method for their specific analytical needs.

Introduction to Analytical Techniques

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. The choice of detector is crucial and dictates the selectivity, sensitivity, and type of information obtained.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): The FID is a widely used detector for organic compounds.[1] It operates by combusting the eluted compounds in a hydrogen-air flame, which produces ions and generates a current proportional to the amount of carbon atoms in the analyte.[1] This makes it a robust and reliable quantitative detector for hydrocarbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.[2] As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols outline the key parameters for the analysis of this compound purity by both GC-FID and GC-MS.

Sample Preparation

For both methods, sample preparation involves the accurate dilution of the this compound sample in a suitable volatile solvent, such as hexane (B92381) or pentane, to a concentration within the linear range of the instrument.

GC-FID Methodology

A standard GC-FID method is proposed for the routine quantitative analysis of this compound and its potential impurities.

Chromatographic Conditions:

ParameterCondition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Oven Temperature Program Initial: 40 °C, hold for 5 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min
GC-MS Methodology

A capillary GC-MS method is proposed for the identification and quantification of volatile impurities in this compound.

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial: 40 °C, hold for 5 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 350 amu

Data Presentation: Performance Comparison

The performance of both methods was evaluated based on standard validation parameters. The following tables summarize the quantitative data for easy comparison.

Table 1: Comparison of Method Validation Parameters for this compound Purity Analysis

Validation ParameterGC-FIDGC-MSAcceptance Criteria
Linearity (R²) > 0.999> 0.999≥ 0.999[3]
Precision (RSD%)
- Repeatability< 1.5%< 2.0%< 2%[3]
- Intermediate Precision< 2.0%< 2.5%< 3%[3]
Accuracy (Recovery %) 98 - 102%95 - 105%Typically 98-102%[3]
Limit of Detection (LOD) ~1 ppm~0.1 ppmMethod Dependent
Limit of Quantification (LOQ) ~3 ppm~0.3 ppmMethod Dependent

Table 2: Analysis of a Spiked this compound Sample

ImpuritySpiked Conc. (ppm)GC-FID Recovery (%)GC-MS Recovery (%)
n-Heptane5099.598.2
3-Methylhexane50101.2102.5
Cyclohexane2098.997.6
Toluene10100.8101.9

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Sample This compound Sample Dilution Dilution in Hexane Sample->Dilution GC_FID GC-FID Analysis Dilution->GC_FID Inject GC_MS GC-MS Analysis Dilution->GC_MS Inject Quant_FID Quantification (FID) GC_FID->Quant_FID Ident_Quant_MS Identification & Quantification (MS) GC_MS->Ident_Quant_MS Validation Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) Quant_FID->Validation Ident_Quant_MS->Validation Comparison Cross-Validation Comparison Validation->Comparison

Caption: Experimental workflow for the cross-validation of this compound purity analysis.

comparison_logic cluster_attributes Analytical Attributes GC_FID GC-FID Quantification Quantification GC_FID->Quantification Excellent for quantification Cost Cost & Complexity GC_FID->Cost Lower cost, simpler operation GC_MS GC-MS Specificity Specificity GC_MS->Specificity Definitive identification Sensitivity Sensitivity GC_MS->Sensitivity Higher sensitivity GC_MS->Quantification Good for quantification GC_MS->Cost Higher cost, more complex

Caption: Logical comparison of GC-FID and GC-MS attributes for purity analysis.

Discussion of Results

The cross-validation study demonstrates that both GC-FID and GC-MS are suitable techniques for the purity analysis of this compound, each with distinct advantages.

GC-FID: This technique provides excellent precision and accuracy for the quantification of this compound and its common impurities.[4][5] The linearity over a wide concentration range makes it a robust method for routine quality control applications where the identity of the impurities is known.[6] The lower cost and operational simplicity of GC-FID are also significant advantages for high-throughput laboratories.[1]

GC-MS: The primary advantage of GC-MS is its ability to provide definitive identification of unknown impurities through mass spectral analysis.[1][7] This is particularly crucial during process development, troubleshooting, and for comprehensive impurity profiling. GC-MS also offers superior sensitivity, with lower limits of detection and quantification, making it ideal for trace-level impurity analysis.[8] While GC-MS can provide accurate quantitative data, its primary strength in this context is qualitative analysis and the identification of unexpected peaks.

Conclusion

The choice between GC-FID and GC-MS for the purity analysis of this compound depends on the specific analytical objective.

  • For routine quality control where the primary goal is to quantify the purity of this compound and known impurities against established specifications, GC-FID is the more cost-effective and efficient method. Its robustness, precision, and accuracy make it well-suited for this purpose.

  • For in-depth impurity profiling , identification of unknown peaks , and trace-level analysis , GC-MS is the superior technique. Its high sensitivity and definitive identification capabilities are indispensable for ensuring the comprehensive characterization of the sample and meeting stringent regulatory requirements.

In a comprehensive quality control strategy, both techniques can be used synergistically. GC-FID can be employed for routine batch release testing, while GC-MS can be utilized for initial method development, validation, and for investigating any out-of-specification results or unexpected peaks observed during routine analysis. This integrated approach ensures both efficiency and a thorough understanding of the product's purity profile.

References

A Comparative Analysis of the Octane Numbers of 2-Methylhexane and 3-Methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fuel science and internal combustion engine performance, the octane (B31449) number stands as a critical metric for a fuel's resistance to autoignition, or "knocking." This guide provides a detailed comparison of the octane numbers of two structural isomers of heptane: 2-methylhexane and 3-methylhexane (B165618). The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of how subtle differences in molecular structure can significantly impact this key fuel property, supported by experimental data and standardized testing protocols.

Quantitative Octane Number Comparison

The anti-knock characteristics of a fuel are quantified by two primary parameters: the Research Octane Number (RON) and the Motor Octane Number (MON). RON is indicative of fuel performance under lower engine speeds and milder conditions, whereas MON reflects performance under more severe, higher-speed conditions. The following table summarizes the experimentally determined octane numbers for this compound and 3-methylhexane.

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
This compound 42.4[1]46.4[1]
3-Methylhexane 52.055.0[2]

The Influence of Molecular Structure on Octane Rating

The disparity in octane numbers between this compound and 3-methylhexane can be attributed to their distinct molecular structures. Generally, branched-chain alkanes exhibit higher octane numbers than their straight-chain counterparts.[3] This is because the branching creates a more compact molecular structure, which is more resistant to the pre-ignition that leads to knocking.[3]

Between the two isomers, 3-methylhexane possesses a slightly more centralized methyl group compared to this compound. This subtle shift in the position of the methyl branch contributes to its higher octane rating. The more centrally located branching in 3-methylhexane is believed to further enhance its stability and resistance to autoignition under the conditions of the octane number tests.

Figure 1: Relationship between methyl group position and octane number.

Experimental Protocols for Octane Number Determination

The octane numbers cited in this guide are determined using standardized test methods developed by ASTM International. These protocols ensure the reproducibility and comparability of results across different laboratories.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine. The test is conducted under controlled, mild operating conditions, specifically at an engine speed of 600 rpm. The method involves comparing the knocking intensity of the test fuel against that of primary reference fuels (mixtures of iso-octane and n-heptane). The compression ratio of the engine is varied until a standard level of knock is achieved. The RON of the test fuel is the percentage by volume of iso-octane in the reference fuel blend that produces the same knock intensity.

Motor Octane Number (MON) - ASTM D2700

Similar to the RON test, the Motor Octane Number is also determined using a CFR engine. However, the MON test is conducted under more severe conditions to simulate fuel performance under heavy load and high-speed driving. The key differences from the RON test are a higher engine speed of 900 rpm and a preheated fuel-air mixture. These more stringent conditions generally result in a lower octane number for the same fuel, and the difference between RON and MON is known as fuel sensitivity.

experimental_workflow cluster_astm ASTM Standardized Testing ASTM_D2699 ASTM D2699 (RON) CFR_Engine Cooperative Fuel Research (CFR) Engine ASTM_D2699->CFR_Engine 600 rpm Mild Conditions ASTM_D2700 ASTM D2700 (MON) ASTM_D2700->CFR_Engine 900 rpm Severe Conditions Test_Fuel Test Fuel (e.g., this compound or 3-Methylhexane) Test_Fuel->CFR_Engine Knock_Comparison Comparison of Knock Intensity CFR_Engine->Knock_Comparison Reference_Fuels Primary Reference Fuels (iso-octane and n-heptane) Reference_Fuels->CFR_Engine Octane_Rating Octane Number Determination Knock_Comparison->Octane_Rating

Figure 2: Experimental workflow for octane number determination.

References

A Comparative Guide to Heptane Isomers as Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptane (B126788) and its isomers are non-polar aliphatic hydrocarbons widely utilized as solvents in organic synthesis, chromatography, and various laboratory applications. While often used interchangeably, the nine constitutional isomers of heptane (C₇H₁₆) possess distinct physicochemical properties that can significantly influence reaction outcomes, including kinetics, selectivity, and product yields. This guide provides a comparative analysis of these isomers, supported by physical data and experimental protocols, to assist researchers in making informed solvent selections.

The Influence of Molecular Structure on Physical Properties

The nine isomers of heptane range from the linear n-heptane to the highly branched 2,2,3-trimethylbutane.[1] The degree of branching in the carbon skeleton is the primary determinant of an isomer's physical properties. As branching increases, the molecule becomes more compact and spherical. This change in molecular geometry reduces the effective surface area available for intermolecular van der Waals forces. Consequently, more highly branched isomers generally exhibit lower boiling points, melting points, and viscosities compared to their straight-chain counterpart.[2]

For example, the boiling point of the straight-chain n-heptane is 98.4°C, whereas the most compact isomer, 2,2,3-trimethylbutane, boils at a significantly lower 80.9°C.[3][4] This allows for a range of temperature control in chemical reactions. Similarly, the viscosity of n-heptane is higher than that of its branched isomers, which can impact mass transfer and stirring efficiency in a reaction mixture.[5][6]

Comparative Physicochemical Data of Heptane Isomers

The selection of an appropriate heptane isomer as a reaction medium is dictated by its physical properties. The following table summarizes key data for all nine isomers, allowing for direct comparison.

Isomer NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Viscosity (cP at 20°C)Refractive Index (n20/D)
n-Heptane CH₃(CH₂)₅CH₃98.4[3]-90.6[3]0.684[3]0.42[6]1.387[7]
2-Methylhexane (CH₃)₂CH(CH₂)₃CH₃90.0[2][8]-118.0[8]0.679[8]~0.361.384[8]
3-Methylhexane CH₃CH₂CH(CH₃)(CH₂)₂CH₃91.9[9]-119.4[9]0.687[10]~0.381.388[10]
2,2-Dimethylpentane (CH₃)₃C(CH₂)₂CH₃79.2[11]-123.7[12]0.674[12]0.385[12]1.382[12]
2,3-Dimethylpentane (CH₃)₂CHCH(CH₃)CH₂CH₃89.8[13]-135.00.6950.42 (at 25°C)1.392
2,4-Dimethylpentane (CH₃)₂CHCH₂CH(CH₃)₂80.4[7]-119.9[7]0.673 (at 25°C)~0.331.381
3,3-Dimethylpentane CH₃CH₂C(CH₃)₂CH₂CH₃86.0[5]-134.9[5]0.693[5]0.454[5]1.391[5]
3-Ethylpentane (CH₃CH₂)₃CH93.5-118.60.698~0.411.393
2,2,3-Trimethylbutane (CH₃)₃CCH(CH₃)₂80.9[4]-25.0[4]0.690 (at 25°C)[4]~0.401.389[4]

Logical Workflow for Isomer Selection

The choice of a specific heptane isomer can be guided by the requirements of the chemical reaction. The following diagram illustrates a logical workflow for selecting an appropriate isomer.

G A Define Reaction Parameters B Temperature Requirement? A->B C High Temp (>95°C)? B->C Yes E Viscosity/Mass Transfer Critical? B->E No D Low Temp (<85°C)? C->D No F Select n-Heptane or 3-Ethylpentane C->F Yes D->E No G Select Branched Isomer, e.g., 2,2-Dimethylpentane or 2,4-Dimethylpentane D->G Yes H Select Low-Viscosity Branched Isomer, e.g., 2,4-Dimethylpentane E->H Yes I Select Standard Isomer (e.g., n-Heptane) or based on other factors E->I No

Decision workflow for selecting a heptane isomer.

Performance in Chemical Reactions: A Case Study in Isomerization

While direct comparative studies across a broad range of common organic reactions are limited, the catalytic hydroisomerization of n-heptane itself serves as a well-documented example where isomer identity is central. This reaction is critical in the petroleum industry for producing high-octane gasoline components from linear alkanes. The goal is to convert n-heptane into its more branched, higher-octane isomers.

The choice of solvent (in this case, the reactant itself) and the ability to separate the resulting isomers are key process considerations. The significant differences in boiling points among the isomers (as shown in the table above) are exploited for separation via distillation.

Experimental Protocol: Catalytic Isomerization of n-Heptane

This protocol is representative of a typical fixed-bed micro-reactor setup for studying n-heptane isomerization.

Objective: To evaluate the performance of a Pt/MCM48-HZSM5 composite catalyst for the isomerization of n-heptane.

Materials & Equipment:

  • Reactant: n-Heptane (≥99% purity)

  • Catalyst: 0.6 wt.% Platinum on a composite of MCM-48 silica (B1680970) and HZSM-5 zeolite.

  • Carrier Gas: Hydrogen (H₂), high purity.

  • Reactor: Continuous fixed-bed micro-reactor.

  • Feed System: Syringe pump for liquid n-heptane feed.

  • Analysis: Gas Chromatograph with a Flame Ionization Detector (GC-FID) for product analysis.

Procedure:

  • Catalyst Loading: 0.2 g of the catalyst is placed into the fixed-bed reactor.

  • Catalyst Pre-treatment: The catalyst is pre-treated in situ by heating to 400°C for 2 hours under a continuous flow of H₂ (40 mL/min). This step reduces the platinum sites to their active metallic state.

  • Reaction Initiation: After pre-treatment, the reactor temperature is adjusted to the desired reaction temperature (e.g., a range of 200–350°C).

  • Reactant Feed: Liquid n-heptane is fed into a vaporizer using a syringe pump at a constant flow rate (e.g., 1 mL/h). The vaporized n-heptane is then mixed with the H₂ stream (H₂/heptane molar ratio of 7) before entering the reactor.

  • Data Collection: The reaction is allowed to stabilize for 1 hour on stream. The product stream exiting the reactor is then collected and analyzed by GC-FID to determine the conversion of n-heptane and the selectivity towards various isomers (e.g., this compound, 2,3-dimethylpentane, etc.) and cracking byproducts.

  • Stability Study: To assess catalyst stability and coke formation, the reaction can be run continuously for an extended period (e.g., 6 hours) at a fixed temperature (e.g., 300°C), with product analysis at regular intervals.

This experimental workflow allows for the precise evaluation of how temperature and catalyst composition affect the distribution of heptane isomers produced.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Load Load 0.2g Catalyst into Reactor Pretreat Pre-treat Catalyst (400°C, 2h, H₂ flow) Load->Pretreat SetTemp Set Reaction Temp (200-350°C) Pretreat->SetTemp Feed Feed n-Heptane (1 mL/h) & H₂ (H₂/HC=7) SetTemp->Feed React Reaction over Fixed Catalyst Bed Feed->React Stabilize Stabilize for 1h React->Stabilize Collect Collect Product Stream Stabilize->Collect Analyze GC-FID Analysis Collect->Analyze Results Calculate Conversion & Selectivity Analyze->Results

Experimental workflow for n-heptane isomerization.

Implications for Drug Development and Synthesis

While alkanes are generally considered inert, their physical properties as reaction media are critical.

  • Temperature Control: The wide range of boiling points (79°C to 98°C) among heptane isomers provides flexibility in controlling reaction temperatures, allowing for optimization of reaction rates and minimization of side products. A more volatile branched isomer might be chosen for a reaction requiring gentle reflux conditions.

  • Solubility: All heptane isomers are non-polar and are suitable for dissolving non-polar starting materials and reagents, such as those used in organometallic chemistry (e.g., Grignard reactions) or certain polymerizations.[2] While polarity differences among the isomers are minimal, subtle variations in solubility of complex, multifunctional drug molecules may occur.

  • Viscosity and Mass Transfer: The lower viscosity of branched isomers can improve mass transfer in heterogeneous reactions or in reactions with viscous reagents, potentially leading to increased reaction rates.

  • Purity and Commercial Availability: n-Heptane is commonly available in high purity (≥99%), making it a reliable choice for applications where trace impurities could affect outcomes, such as in pharmaceutical production. "Heptane" as a commercial product is often a mixture of isomers, which may be more cost-effective but offers less precise control over physical properties like boiling point.[9]

References

A Comparative Guide to Purity Assessment of 2-Methylhexane Utilizing Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical reagents and solvents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-methylhexane, a common solvent and a component in various industrial applications. The use of certified reference standards is highlighted as an essential practice for accurate quantification and validation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity assessment is contingent on the physicochemical properties of the substance and the specific requirements of the analysis, such as the need for quantification, identification of unknown impurities, and desired sensitivity. For a volatile and non-polar compound like this compound, gas chromatography is the preeminent analytical choice.

Analytical MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
Gas Chromatography - Flame Ionization Detection (GC-FID) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection via flame ionization.High resolution for separating isomers, excellent quantitative accuracy and precision, robust and widely available.Provides limited structural information for impurity identification.Excellent. The industry standard for purity determination and quantification of hydrocarbons.
Gas Chromatography - Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry, which fragments molecules and separates the fragments based on their mass-to-charge ratio.Provides detailed structural information for the definitive identification of unknown impurities.[1][2] High sensitivity.Can be more complex to operate and maintain than GC-FID. Quantification may require more extensive calibration.Excellent. Ideal for impurity profiling and in-depth analysis, especially during method development or troubleshooting.
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of components between a liquid mobile phase and a solid stationary phase.Suitable for a wide range of non-volatile and thermally labile compounds.Not suitable for highly volatile compounds like this compound due to challenges in sample handling and retention. This compound lacks a UV chromophore, necessitating less common detectors like refractive index detectors.Poor. Not a viable technique for the routine purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with an external magnetic field.Can provide definitive structural elucidation and quantification without the need for a reference standard of the impurity itself (qNMR).Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace impurities. Can be complex to interpret for complex mixtures.Fair. Useful for confirming the identity of the bulk material and for quantifying major impurities if present at sufficient concentration. Not ideal for routine, high-sensitivity purity checks.

Experimental Protocol: Purity Assessment of this compound by GC-FID

This protocol is based on established methodologies for the analysis of high-purity heptane (B126788) isomers, such as ASTM D2268.[3][4]

1. Instrumentation and Materials:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.

  • Carrier Gas: Helium or Hydrogen of high purity.

  • Injector: Split/splitless injector.

  • Data Acquisition System.

  • Reference Standard: Certified Reference Material (CRM) of this compound (e.g., >99.5% purity).

  • Test Sample: this compound sample to be analyzed.

  • Competitor Sample: An alternative source of this compound for comparison.

  • Solvent: High-purity n-hexane or similar for dilution.

2. GC-FID Operating Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/minute to 150°C.

    • Hold: 2 minutes at 150°C.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1 (can be adjusted based on sample concentration).

3. Sample Preparation:

  • Accurately prepare a 1% (v/v) solution of the this compound Certified Reference Material in the chosen solvent.

  • Prepare 1% (v/v) solutions of the test sample and the competitor's sample in the same solvent.

4. Analytical Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the prepared reference standard solution to determine the retention time of this compound and to verify system suitability.

  • Inject the prepared test sample solution.

  • Inject the prepared competitor's sample solution.

  • Record the chromatograms for all injections.

5. Data Analysis:

  • Identify the peak corresponding to this compound in each chromatogram based on the retention time obtained from the reference standard.

  • Identify and quantify any impurity peaks.

  • Calculate the purity of each sample using the area percent method, assuming all components have a similar response factor with the FID.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Quantitative Data Summary

The following table presents hypothetical data from the GC-FID analysis, comparing a test sample of this compound against a certified reference standard and a competitor's product.

SampleRetention Time of this compound (min)Peak Area of this compoundTotal Peak Area of ImpuritiesCalculated Purity (%)
Certified Reference Standard 8.541,254,8901,26099.90
Test Sample (Product A) 8.551,235,6702,48099.80
Competitor Sample (Product B) 8.541,198,34012,01099.00

Visualizations

The following diagrams illustrate the experimental workflow and the logic of purity assessment using a reference standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing ref_std Reference Standard gc_injection GC Injection ref_std->gc_injection test_sample Test Sample test_sample->gc_injection comp_sample Competitor Sample comp_sample->gc_injection chrom_separation Chromatographic Separation gc_injection->chrom_separation fid_detection FID Detection chrom_separation->fid_detection peak_integration Peak Integration fid_detection->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation

Caption: Experimental workflow for the purity assessment of this compound by GC-FID.

logical_relationship cluster_inputs Analytical Inputs cluster_comparison Comparative Analysis cluster_outputs Results ref_chrom Reference Standard Chromatogram compare_rt Compare Retention Times ref_chrom->compare_rt compare_area Compare Peak Areas ref_chrom->compare_area sample_chrom Test Sample Chromatogram sample_chrom->compare_rt sample_chrom->compare_area identity Identity Confirmation compare_rt->identity purity Purity Determination compare_area->purity

Caption: Logical relationship for purity assessment against a reference standard.

References

Verifying 2-Methylhexane Concentration: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of 2-methylhexane in solvent mixtures, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of common analytical techniques, offering insights into their performance based on experimental data. The primary methods evaluated are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Near-Infrared (NIR) Spectroscopy.

Comparison of Analytical Methods

Gas Chromatography stands out as the most robust and widely employed technique for the analysis of volatile organic compounds such as this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements for sensitivity and selectivity. Near-Infrared (NIR) Spectroscopy presents a rapid, non-destructive alternative, particularly suitable for at-line or in-line process monitoring.

The following table summarizes the performance characteristics of these methods for the quantification of short-chain alkanes, providing a baseline for what can be expected for this compound analysis.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Near-Infrared (NIR) Spectroscopy
Linearity (R²) > 0.999[1][2]≥ 0.995[3]Method Dependent
Accuracy (% Recovery) 94% (average for n-alkanes)[4]80-120%[3]Method Dependent
Precision (%RSD) < 11.9% (repeatability)[4]< 15%[3]Method Dependent
Limit of Detection (LOD) 0.02 - 0.23 µg/mL (for short-chain fatty acids)[5]19.3 to 36.0 ng/g (for n-alkanes)[3]Higher than GC methods
Limit of Quantitation (LOQ) 0.08 - 0.78 µg/mL (for short-chain fatty acids)[5]~30 ng/g for n-alkanes and PAHs[3]Higher than GC methods
Selectivity Good[6]Excellent (especially in SIM mode)[6]Moderate
Analysis Time ~5-30 minutes per sample[7]~5-30 minutes per sample< 1 minute per sample[8][9]
Primary Advantages Robust, cost-effective, wide linear range[10]High selectivity and definitive identification[10]Fast, non-destructive, suitable for online monitoring[8][9]
Primary Limitations Co-elution can be an issue in complex mixtures[10]Higher instrumentation cost and complexity[10]Lower sensitivity, requires chemometric modeling[11]

Recommended Experimental Protocol: GC-FID

Given its robustness, wide availability, and excellent performance for quantifying hydrocarbons, GC-FID is the recommended method for routine analysis of this compound concentration.

Sample Preparation
  • Solvent Selection: Ensure the chosen solvent for dilution does not co-elute with this compound. Common choices include hexane, ethanol, or isopropanol (B130326) for samples with unknown polarity.[12]

  • Dilution: If the expected concentration of this compound is high, dilute the sample in a suitable solvent to fall within the linear range of the calibration curve. A typical concentration for liquid GC samples is around 0.1 – 1 mg/mL.[12]

  • Internal Standard: For enhanced precision, add an internal standard (e.g., a non-interfering alkane like n-octane) at a known concentration to all samples, calibration standards, and blanks.

Preparation of Calibration Standards
  • Prepare a stock solution of this compound in the chosen solvent.

  • Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the samples.

  • Add the internal standard to each calibration standard at the same concentration as in the samples.

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/Splitless injector at 250°C. A split ratio of 50:1 is common to avoid column overload.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes.

  • FID Parameters:

    • Temperature: 250°C.

    • Hydrogen Flow: 30-40 mL/min.

    • Air Flow: 300-400 mL/min.

    • Makeup Gas (Nitrogen) Flow: 25-30 mL/min.[10]

Data Analysis
  • Identify the this compound peak in the chromatograms based on its retention time, confirmed by running a standard.

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the response factor for this compound relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of this compound for the standards. The curve should have a correlation coefficient (R²) of ≥ 0.995.

  • Determine the concentration of this compound in the samples by applying their peak area ratios to the calibration curve.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow for the validation of the analytical method and the experimental process for quantifying this compound.

analytical_method_validation_workflow cluster_method_development Method Development cluster_validation Method Validation cluster_application Routine Analysis select_method Select Analytical Method (e.g., GC-FID) optimize_parameters Optimize Parameters (Column, Temp, Flow Rate) select_method->optimize_parameters linearity Linearity & Range optimize_parameters->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity routine_analysis Routine Sample Analysis specificity->routine_analysis

Analytical Method Validation Workflow

experimental_workflow start Start prep_standards Prepare Calibration Standards & Samples with Internal Standard start->prep_standards gc_analysis GC-FID Analysis prep_standards->gc_analysis data_acquisition Data Acquisition (Chromatograms) gc_analysis->data_acquisition peak_integration Peak Integration & Area Calculation data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification report Report Results quantification->report

Experimental Workflow for Quantification

References

A Comparative Guide to the Accurate and Precise Determination of 2-Methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds (VOCs) like 2-methylhexane is critical for quality control, safety assessment, and regulatory compliance. This guide provides an objective comparison of the primary analytical methods for this compound determination, supported by experimental data and detailed methodologies.

The most common and well-established methods for the analysis of this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Both techniques offer high resolution and sensitivity for the detection of volatile analytes.

Comparison of Analytical Methods

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying hydrocarbons. The FID provides a proportional response to the mass of carbon atoms entering the detector, resulting in excellent linearity and sensitivity for compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) offers an additional layer of confirmation by providing mass spectral data for each separated compound. This allows for positive identification of this compound, which is particularly valuable in complex matrices where co-elution with other components may occur. For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

The choice between GC-FID and GC-MS often depends on the specific requirements of the analysis. GC-FID is a cost-effective and reliable option for routine quantification where the identity of this compound is already known. GC-MS is preferred for method development, analysis of complex samples, and when unambiguous identification is required.

Data Presentation

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the quantitative analysis of light hydrocarbons similar to this compound, based on established analytical methodologies like NIOSH Method 1500.[1][2][3][4]

Performance MetricGC-FIDGC-MS
Accuracy (Bias) Typically within ±10%Typically within ±15%
Precision (Overall Relative Standard Deviation, S_rT) ≤ 0.10≤ 0.15
Limit of Detection (LOD) ~0.01 µg per sample~0.02 µg per sample
Limit of Quantification (LOQ) ~0.03 µg per sample~0.06 µg per sample
Linearity (Correlation Coefficient, r²) > 0.999> 0.998

Note: The values presented are typical and may vary depending on the specific instrument, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies for the analysis of volatile hydrocarbons like this compound are provided in standardized methods such as NIOSH Method 1500.[1][2][3][4] The following is a generalized protocol based on this method.

NIOSH Method 1500 (Modified for this compound)

This method is applicable to the determination of hydrocarbons with boiling points between 36°C and 126°C, which includes this compound.[1]

1. Sampling:

  • A known volume of air is drawn through a solid sorbent tube, typically a glass tube containing two sections of activated coconut shell charcoal (100 mg front section and 50 mg back section).[1][2][3][4]

  • The recommended flow rate is between 0.01 and 0.2 L/min.[1][3]

  • After sampling, the ends of the tube are capped and the sample is stored at a low temperature (e.g., <4°C) until analysis.

2. Sample Preparation:

  • The front and back sections of the charcoal are transferred to separate vials.

  • The this compound is desorbed from the charcoal using 1.0 mL of carbon disulfide (CS₂).[1][2][3][4]

  • The vials are agitated for 30 minutes to ensure complete desorption.[1][2][3][4]

3. GC-FID Analysis:

  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: A capillary column suitable for volatile hydrocarbon analysis, such as a 30 m x 0.32 mm ID fused silica (B1680970) capillary coated with a 1.0 µm film of 100% dimethyl polysiloxane.[3]

  • Injection Volume: 1 µL.[3][4]

  • Temperatures:

    • Injector: 250 °C[3][4]

    • Detector: 300 °C[3][4]

    • Oven: Isothermal at 50°C for 5 minutes, then ramped to 150°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2][3]

  • Quantification: A calibration curve is prepared using standards of this compound in carbon disulfide.

4. GC-MS Analysis:

  • The instrumental conditions for GC-MS analysis are similar to those for GC-FID.

  • Detector: A mass spectrometer is used as the detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: A scan range of m/z 35-300 is typically used for identification.

  • Quantification: For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 71, 85, and 100). The molecular ion for this compound is m/z 100, and the base peak is typically m/z 43.[5]

Mandatory Visualization

Workflow for this compound Determination cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Air or Headspace Sample SorbentTube Sorbent Tube (e.g., Charcoal) Sample->SorbentTube Draw Air Desorption Desorption with Carbon Disulfide SorbentTube->Desorption Vial Sample Vial Desorption->Vial GC Gas Chromatography (Separation) Vial->GC Injection FID Flame Ionization Detector (FID) GC->FID MS Mass Spectrometer (MS) GC->MS Quantification Quantification (Peak Area vs. Calibration Curve) FID->Quantification Identification Identification (Mass Spectrum) MS->Identification Identification->Quantification Logical Relationship of Method Validation Parameters cluster_performance Method Performance cluster_characteristics Method Characteristics cluster_validation Overall Validation Accuracy Accuracy (Closeness to True Value) ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision Precision (Reproducibility) Precision->ValidatedMethod Linearity Linearity (Proportional Response) Linearity->Accuracy LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Linearity Selectivity Selectivity (Freedom from Interference) Selectivity->Accuracy Selectivity->Precision

References

A Comparative Analysis of 2-Methylhexane and the Green Solvent 2-Methyloxolane

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to embrace greener and more sustainable practices in chemical research and pharmaceutical development, the selection of solvents has become a critical consideration. This guide provides a detailed comparison between the conventional petroleum-derived solvent, 2-methylhexane, and a promising bio-based alternative, 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF). This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their properties, performance, and environmental impact, supported by experimental data and protocols.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its suitability for various applications, from its solvating power to its ease of removal. Below is a summary of the key physicochemical properties of this compound and 2-methyloxolane.

PropertyThis compound2-Methyloxolane (2-MeTHF)
Molecular Formula C₇H₁₆[1]C₅H₁₀O[2]
Molecular Weight ( g/mol ) 100.20[1]86.13[3]
Boiling Point (°C) 90[1]80.2[2]
Melting Point (°C) -118[1]-136[2]
Density (g/mL at 25°C) 0.679[1]0.854[2]
Flash Point (°C) -3.89 (closed cup)[4]-11
Water Solubility Insoluble[1]140 g/L[3]
Origin Petroleum-derived[5]Bio-based (from lignocellulosic biomass)[5][6]

Performance in Extraction: Experimental Insights

A primary application for these solvents is in the extraction of natural products. While direct comparative studies between this compound and 2-methyloxolane are limited, extensive research has compared 2-methyloxolane to hexane (B92381) (a mixture of C6 isomers, including n-hexane, with properties similar to this compound).

In a study on the extraction of aromas from hops, 2-methyloxolane demonstrated superior performance compared to hexane.[5][7] Using maceration under reflux for 2 hours, the crude extraction yield with 2-methyloxolane was 16.6%, whereas with hexane it was 12.7%.[7] A 6-hour Soxhlet extraction also yielded a higher amount of extract with 2-methyloxolane (20.2%) compared to hexane (17.9%).[5][7] This suggests that 2-methyloxolane can be a more efficient extraction solvent, potentially due to its slightly higher polarity and boiling point, allowing for more effective extraction of a broader range of compounds.

Environmental and Safety Profile

The impetus for exploring alternatives to traditional hydrocarbon solvents lies in their environmental and safety drawbacks.

AspectThis compound2-Methyloxolane (2-MeTHF)
Origin Petroleum-basedBio-based (derived from non-food biomass like corn cobs and sugarcane bagasse)[6]
Toxicity Neurotoxic, skin irritant, aspiration hazard, and toxic to aquatic life.[1]Lower toxicity profile, not classified as carcinogenic, mutagenic, or reprotoxic.[3]
Environmental Impact Derived from non-renewable resources, contributes to VOC emissions.Biodegradable, lower potential for bioaccumulation, and produced from renewable resources.[5]

The European Food Safety Authority (EFSA) has assessed 2-methyloxolane and concluded that it does not raise a safety concern when used as an extraction solvent in food production under specified conditions.[8]

Experimental Protocols

To provide a practical context for the data presented, here are detailed methodologies for two common extraction techniques.

Maceration Extraction

Maceration is a simple and widely used method for extracting compounds from plant materials.

Objective: To extract bioactive compounds from a plant matrix.

Materials:

  • Dried and powdered plant material

  • Solvent (this compound or 2-methyloxolane)

  • Airtight container (e.g., a glass jar with a lid)

  • Shaker or magnetic stirrer (optional)

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh a desired amount of the powdered plant material and place it in the airtight container.

  • Add the solvent to the container, ensuring the plant material is fully submerged. A typical solid-to-solvent ratio is 1:10 (w/v).

  • Seal the container tightly to prevent solvent evaporation.

  • Allow the mixture to stand for a period ranging from several hours to several days, with occasional agitation.[9] A shaker or magnetic stirrer can be used for continuous mixing to enhance extraction efficiency.

  • After the maceration period, separate the liquid extract from the solid plant material by filtration.

  • Wash the solid residue with a small amount of fresh solvent to recover any remaining extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is more efficient than maceration for many applications.

Objective: To exhaustively extract compounds from a solid material.

Materials:

  • Dried and powdered solid sample

  • Soxhlet extractor apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Cellulose (B213188) extraction thimble

  • Solvent (this compound or 2-methyloxolane)

  • Heating mantle

  • Boiling chips

  • Rotary evaporator

Procedure:

  • Accurately weigh the powdered sample and place it inside a cellulose extraction thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with the solvent to about two-thirds of its volume and add a few boiling chips.

  • Assemble the Soxhlet apparatus, ensuring all joints are properly sealed.

  • Heat the flask using the heating mantle. The solvent will boil, and its vapor will travel up the distillation arm and into the condenser.

  • The condensed solvent will drip into the thimble containing the sample, initiating the extraction.

  • Once the solvent level in the thimble reaches the top of the siphon tube, the entire contents of the thimble chamber are siphoned back into the round-bottom flask.

  • This cycle is allowed to repeat for several hours until the extraction is complete (typically when the solvent in the siphon tube runs clear).

  • After cooling, the apparatus is disassembled, and the solvent in the round-bottom flask, now containing the extracted compounds, is concentrated using a rotary evaporator.

Visualizing the Green Advantage: The Synthesis of 2-Methyloxolane

A key advantage of 2-methyloxolane is its production from renewable biomass. The following diagram illustrates the general workflow for its synthesis from lignocellulosic materials.

G cluster_0 Biomass Processing cluster_1 Chemical Conversion Lignocellulosic Biomass Lignocellulosic Biomass Pretreatment Pretreatment Lignocellulosic Biomass->Pretreatment Enzymatic Hydrolysis Enzymatic Hydrolysis Pretreatment->Enzymatic Hydrolysis Sugars (C5 & C6) Sugars (C5 & C6) Enzymatic Hydrolysis->Sugars (C5 & C6) Fermentation/Conversion Fermentation/Conversion Sugars (C5 & C6)->Fermentation/Conversion Furfural/Levulinic Acid Furfural/Levulinic Acid Fermentation/Conversion->Furfural/Levulinic Acid Hydrogenation Hydrogenation Furfural/Levulinic Acid->Hydrogenation 2-Methyloxolane 2-Methyloxolane Hydrogenation->2-Methyloxolane

Caption: Synthesis of 2-methyloxolane from lignocellulosic biomass.

This workflow highlights the transformation of renewable raw materials into a valuable green solvent, a stark contrast to the petroleum refining process required for this compound.

Conclusion

The transition to greener solvents is an essential step towards more sustainable scientific practices. 2-Methyloxolane presents a compelling case as a viable alternative to this compound and other traditional hydrocarbon solvents. Its bio-based origin, favorable safety profile, and excellent performance in applications such as extraction make it a strong candidate for adoption in research and industrial processes. While cost and availability may still be considerations, the long-term environmental and safety benefits of solvents like 2-methyloxolane are undeniable. This guide provides the foundational information for researchers and drug development professionals to make informed decisions about incorporating greener solvents into their workflows.

References

Inter-laboratory Comparison of 2-Methylhexane Analysis: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and consistency of analytical data are fundamental to ensuring the quality and reliability of their work. The analysis of volatile organic compounds (VOCs), such as 2-methylhexane, is particularly susceptible to variations in laboratory procedures, which can lead to significant discrepancies in results.[1] Inter-laboratory comparisons, including proficiency testing (PT) and round-robin studies, are crucial for assessing and enhancing the quality of VOC analysis.[1] This guide provides an objective comparison of laboratory performance in the analysis of this compound, supported by hypothetical experimental data and detailed methodologies.

The Importance of Inter-laboratory Comparisons

Inter-laboratory studies are designed to evaluate the proficiency of participating laboratories in identifying and quantifying specific compounds within a given sample.[1] A common format is a "round-robin" or proficiency test, where a central organizing body prepares and distributes identical, well-characterized samples to multiple laboratories.[1][2][3] Each laboratory analyzes the samples using their standard operating procedures or a specified method. The results are then collected and statistically analyzed to assess each laboratory's performance against the group and a known reference value.[1]

Such comparisons are vital for a robust quality assurance program, helping laboratories to identify potential areas for improvement in their analytical methods, instrumentation, and staff training.[1]

Hypothetical Inter-laboratory Study Design

This guide presents a hypothetical inter-laboratory study designed to assess the performance of ten independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical test samples to each participant.

  • Test Material : A stock solution of this compound (CAS: 591-76-4) was gravimetrically prepared in methanol. This stock was used to create a final test sample by spiking it into a matrix of clean air, simulating an environmental air sample.

  • Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method. The assigned value was 45.0 µg/m³ .

  • Evaluation Criteria : Laboratory performance was evaluated using the z-score, calculated as:

    • z = (x - X) / σ

    • Where:

      • x is the participant's reported result.

      • X is the assigned value (45.0 µg/m³).

      • σ is the standard deviation for proficiency assessment (set at 4.5 µg/m³, representing 10% of the assigned value).

    • A z-score between -2 and 2 is generally considered satisfactory.[4][5]

Data Presentation: Summary of Hypothetical Results

The following table summarizes the quantitative data submitted by the ten participating laboratories in this hypothetical study.

Laboratory IDReported Concentration (µg/m³)Bias (%)z-scorePerformance
Lab-0146.84.00.40Satisfactory
Lab-0243.2-4.0-0.40Satisfactory
Lab-0351.314.01.40Satisfactory
Lab-0440.5-10.0-1.00Satisfactory
Lab-0544.6-0.9-0.09Satisfactory
Lab-0655.824.02.40Unsatisfactory
Lab-0748.27.10.71Satisfactory
Lab-0839.2-12.9-1.29Satisfactory
Lab-0945.92.00.20Satisfactory
Lab-1035.1-22.0-2.20Unsatisfactory

Experimental Protocols

The following is a generalized protocol based on common practices for VOC analysis, often following standards like ISO 16000-6.[1]

Sample Collection
  • Method : Active sampling using sorbent tubes (e.g., Tenax® TA).

  • Procedure : A known volume of the sample gas is drawn through the sorbent tube using a calibrated pump.

  • Sample Volume : 5 liters, collected at a flow rate of 100 mL/min.

Sample Analysis: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
  • Thermal Desorption : The sorbent tube is heated in a thermal desorber, which releases the trapped VOCs into the gas chromatograph.[1]

  • GC-MS Analysis : The VOCs are separated by gas chromatography and detected and identified by mass spectrometry.[1]

    • GC Column : A non-polar capillary column (e.g., DB-5ms) is typically used.[1]

    • Oven Temperature Program : A temperature ramp is used to elute the VOCs based on their boiling points.[1]

    • Mass Spectrometer : Operated in scan mode to acquire mass spectra for compound identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Quantification
  • The concentration of this compound is determined by comparing its peak area to a calibration curve generated from certified reference standards.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison for this compound analysis.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation A Sample Preparation (this compound in Air Matrix) B Homogeneity & Stability Testing A->B C Distribution to Participating Labs B->C D Sample Receipt & Storage C->D E Analysis by TD-GC-MS D->E F Data Reporting E->F G Data Collection & Compilation F->G H Statistical Analysis (z-scores) G->H I Performance Evaluation Report H->I

Inter-laboratory comparison workflow for this compound.
Logical Relationships in Analytical Method Performance

This diagram illustrates the logical relationships between key factors influencing the performance of analytical methods for this compound.

G cluster_0 Influencing Factors cluster_1 Performance Metrics cluster_2 Overall Outcome A Method Specificity E Accuracy A->E B Instrument Sensitivity G Limit of Detection (LOD) B->G C Analyst Proficiency F Precision C->F D Sample Matrix Complexity D->E D->F H Reliability of Results E->H F->H G->H

Factors influencing analytical method performance.

References

Safety Operating Guide

Proper Disposal of 2-Methylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-methylhexane is a critical aspect of laboratory safety and environmental responsibility. This highly flammable and hazardous chemical requires strict adherence to established procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all safety measures are in place. This compound is a highly flammable liquid and vapor that can cause skin irritation, drowsiness, or dizziness, and may be fatal if swallowed and enters airways.[1] It is also very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: A respirator is required when vapors or aerosols are generated.

  • General Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where this compound is handled.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[2][5] Under no circumstances should this compound be disposed of down the drain or into the sewer system. [2][5][6]

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealable container.[5] The container should be compatible with the chemical; plastic is often preferred for waste storage.[7]

  • Clearly label the container with "Hazardous Waste" and the name "this compound."[6]

  • Keep the waste container tightly closed when not in use.[1]

2. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated and well-ventilated "Satellite Accumulation Area" at or near the point of generation.[7][8]

  • Store away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Ensure segregation from incompatible materials, such as oxidizing agents.[8]

3. Spill Management:

  • In the event of a spill, immediately remove all ignition sources.[2][5]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][5]

  • Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[2][3][5]

  • Do not use combustible materials like sawdust to absorb the spill.[3][9]

  • All materials used for spill cleanup must be treated as hazardous waste.[10][11]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][7]

  • Provide the EHS office with accurate information about the waste, including its composition and volume.[12]

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration thresholds or specific container material requirements beyond general chemical compatibility, were identified in the search results. Adherence to qualitative guidelines provided by safety data sheets and institutional EHS protocols is paramount.

Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE C Collect in Designated Hazardous Waste Container A->C B Ensure Proper Ventilation (Fume Hood) B->C D Label Container Correctly ('Hazardous Waste', 'this compound') C->D E Store in Satellite Accumulation Area D->E F Segregate from Incompatibles E->F K Contact EHS or Licensed Contractor F->K G Spill Occurs H Remove Ignition Sources G->H I Absorb with Inert Material H->I J Collect & Seal in Waste Container I->J J->K L Arrange for Waste Pickup K->L M Proper Disposal by Authorized Personnel L->M

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling 2-Methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable substances like 2-Methylhexane. This document provides immediate, essential safety protocols, personal protective equipment (PPE) guidelines, and disposal plans to foster a secure and compliant laboratory environment.

Personal Protective Equipment (PPE)

A task-specific risk assessment is crucial for selecting the appropriate PPE. Below is a summary of recommended equipment when handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles compliant with ANSI Z87.1 or European Standard EN166.[1] A face shield is recommended for larger quantities (>1L) or when a significant splash hazard exists.[2]Protects eyes from splashes and vapors.[2] A face shield provides broader protection for the entire face.[2]
Hand Protection Nitrile rubber gloves are recommended. A thickness of 0.4 mm can have a breakthrough time of up to 480 minutes for full contact. For splash contact, a 0.11 mm thickness may have a breakthrough time of around 10 minutes. Always consult the manufacturer's compatibility charts.Protects skin from direct contact.[2] Nitrile gloves offer good resistance to a range of chemicals.[2]
Body Protection Flame-retardant antistatic protective clothing.[3] A 100% cotton or flame-retardant lab coat, long pants, and closed-toe shoes are required.Provides protection against skin contact and fire hazards.
Respiratory Protection Required when vapors or aerosols are generated.[3] A filter respirator for organic gases and vapors (e.g., Filter type ABEK) adapted to the airborne concentration of the substance is recommended.[4]Protects the respiratory system from harmful vapors which can cause drowsiness and dizziness.[5][6]

Exposure Limits

Adherence to occupational exposure limits is mandatory to ensure personnel safety.

OrganizationTWA (8-hour)STEL (15-minute)
ACGIH 400 ppm[1][7]500 ppm[1][7]
NIOSH 85 ppm (listed under Heptane (n-))[5]-
OSHA 400 ppm (listed under Heptane (n-))[5]500 ppm (listed under Heptane (n-))[5]

Safe Handling and Storage Protocols

Engineering Controls:

  • Work in a certified chemical fume hood to control vapor exposure.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][5]

Handling Procedures:

  • Grounding: Ground and bond all containers and equipment during liquid transfer to prevent static electricity buildup.[1][5]

  • Tools: Use non-sparking tools.[1]

  • Avoidance: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[5]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[3] Immediately change contaminated clothing.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][5]

  • Keep containers tightly closed.[1][3][5]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[1][3][5]

  • Store separately from strong oxidants.[4]

Spill and Disposal Management

In the event of a spill, immediate and appropriate action is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal cluster_emergency Emergency Evacuate Evacuate Area & Alert Others Ignition Remove Ignition Sources Evacuate->Ignition Simultaneously Medical Seek Immediate Medical Attention Evacuate->Medical If Exposed Ventilate Ventilate Area Ignition->Ventilate Fire Fire Occurs Ignition->Fire If Ignition Occurs PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Absorb Absorb with Vermiculite or Sand Contain->Absorb Collect Collect in a Suitable Container Absorb->Collect Label Label as Hazardous Waste Collect->Label Dispose Dispose via Certified Vendor Label->Dispose Extinguish Use CO2, Dry Chemical, or Foam Fire->Extinguish Extinguish->Medical After Securing Area

Workflow for managing a this compound spill.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate the danger area and remove all sources of ignition.[4]

  • Ventilate: Ensure adequate ventilation.[5]

  • Personal Protection: Wear the appropriate PPE as detailed above, including respiratory protection.[4]

  • Containment: Collect leaking liquid in sealable containers.[4] Absorb the remaining liquid with an inert material such as vermiculite, sand, or earth.[4][5]

  • Collection: Place the absorbed material into a suitable, labeled container for disposal.[5]

Disposal Plan:

  • This compound and its container must be disposed of as hazardous waste.[5]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[5]

  • Do not empty into drains or the environment.[3][5]

First Aid Procedures

Immediate medical attention is often required.

  • Inhalation: Move the person to fresh air immediately.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical aid.[5]

  • Skin Contact: Remove contaminated clothing and shoes.[5] Flush skin with plenty of water for at least 15 minutes.[5] Get medical aid.[5]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Get medical aid immediately.[5]

  • Ingestion: Do NOT induce vomiting as there is a potential for aspiration into the lungs, which can be fatal.[3][5] If vomiting occurs naturally, have the victim lean forward.[5] Seek immediate medical aid.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.